Technical Documentation Center

3-Morpholin-4-yl-thiazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Morpholin-4-yl-thiazolidine-2,4-dione

Core Science & Biosynthesis

Foundational

"3-Morpholin-4-yl-thiazolidine-2,4-dione" basic properties

Engineering the 3-Morpholin-4-yl-thiazolidine-2,4-dione Scaffold: A Technical Guide to Synthesis, Properties, and Kinase Modulation Executive Summary The fusion of the thiazolidinedione (TZD) core with a morpholine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering the 3-Morpholin-4-yl-thiazolidine-2,4-dione Scaffold: A Technical Guide to Synthesis, Properties, and Kinase Modulation

Executive Summary

The fusion of the thiazolidinedione (TZD) core with a morpholine ring yields a highly versatile, dual-character pharmacophore: 3-Morpholin-4-yl-thiazolidine-2,4-dione . While unsubstituted TZDs are classically recognized as peroxisome proliferator-activated receptor gamma (PPARγ) agonists used in metabolic disorders[1], N-substitution fundamentally shifts the pharmacological landscape of the molecule. By anchoring a morpholine moiety directly to the N3 position of the TZD ring, researchers can sterically block classical PPARγ activation while simultaneously unlocking potent, ATP-competitive inhibition of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling axis[2],[3]. This technical guide provides a comprehensive framework for the synthesis, physicochemical profiling, and experimental validation of this emerging oncological and anti-inflammatory scaffold.

Structural Rationale & Physicochemical Profiling

The design of 3-Morpholin-4-yl-thiazolidine-2,4-dione is governed by strict structure-activity relationship (SAR) causality:

  • The TZD Core (The Anchor): In kinase targets, the TZD ring acts as a bioisostere that penetrates deep into the ATP-binding pocket, where its carbonyl groups frequently engage in critical electrostatic interactions with catalytic lysine residues (e.g., Lys833 in PI3K)[3].

  • The Morpholine Moiety (The Hinge Binder): Morpholine is a privileged heterocyclic system containing both oxygen and nitrogen heteroatoms[4]. The oxygen atom acts as a critical hydrogen bond acceptor (HBA), forming essential interactions with the hinge region of kinases (such as Val851 in PI3Kα)[5]. Furthermore, morpholine drastically improves the aqueous solubility and metabolic stability of the otherwise lipophilic TZD core[2].

Table 1: Quantitative Physicochemical Data & Pharmacological Rationale

PropertyValue (Predicted)Pharmacological Rationale
Molecular Weight 202.23 g/mol Low molecular weight ensures high ligand efficiency (LE) and allows for further C5-benzylidene functionalization without violating Lipinski's Rule of 5.
LogP (Octanol/Water) ~0.8 - 1.2The morpholine oxygen lowers lipophilicity compared to traditional N-alkyl TZDs, optimizing the balance between aqueous solubility and membrane permeability.
H-Bond Donors (HBD) 0The acidic N3 proton of TZD (pKa ~6.8) is replaced by the N-N bond. This loss of HBD prevents classical PPARγ agonism, eliminating adipogenic side effects[1].
H-Bond Acceptors (HBA) 4The morpholine oxygen and TZD carbonyls provide multiple vectors for hinge-region and catalytic lysine binding in kinase ATP pockets[3].
Topological Polar Surface Area 60.5 ŲFalls well within the optimal range (< 90 Ų) for excellent cellular permeability and potential blood-brain barrier (BBB) penetration for neuro-oncology targets.

Synthetic Methodologies: The N-Amination and Cycloalkylation Route

To synthesize 3-Morpholin-4-yl-thiazolidine-2,4-dione, a self-validating, two-step protocol is employed. This method prioritizes atom economy and utilizes a double SN​2 cycloalkylation strategy.

Step 1: Electrophilic N-Amination of the TZD Core

Causality: The N3 proton of TZD is weakly acidic. Deprotonation yields an ambident nucleophile. Using Hydroxylamine-O-sulfonic acid (HOSA) ensures selective electrophilic amination at the nitrogen rather than oxygen.

  • Deprotonation: Suspend 10 mmol of Thiazolidine-2,4-dione in 20 mL of anhydrous DMF at 0°C under an argon atmosphere. Slowly add 11 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases.

  • Amination: Dropwise, add an aqueous solution of HOSA (12 mmol, neutralized with NaHCO3​ ) to the reaction mixture while maintaining the temperature below 5°C.

  • Workup: Stir at room temperature for 4 hours. Quench with ice water, extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The intermediate, 3-amino-thiazolidine-2,4-dione, must show a distinct Rf​ shift. Confirm the presence of the primary amine via Ninhydrin stain (purple spot) before proceeding.

Step 2: Cycloalkylation to Form the Morpholine Ring

Causality: Bis(2-chloroethyl) ether acts as a bifunctional electrophile. The primary amine of the intermediate attacks both alkyl chlorides sequentially, closing the 6-membered morpholine ring.

  • Reaction Setup: Dissolve the crude 3-amino-thiazolidine-2,4-dione (approx. 8 mmol) in 15 mL of anhydrous DMF. Add 20 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ) as an acid scavenger.

  • Cyclization: Add 8.5 mmol of bis(2-chloroethyl) ether. Heat the mixture to 90°C and reflux for 12 hours.

  • Purification: Cool the mixture, filter off inorganic salts, and precipitate the product by pouring the filtrate into ice-cold water. Recrystallize the resulting solid from absolute ethanol.

  • Validation Checkpoint: 1H -NMR must show the disappearance of the NH2​ protons (~5.2 ppm) and the appearance of two distinct triplets (~3.6 ppm and ~2.8 ppm, 4H each) corresponding to the morpholine −CH2​−O−CH2​− and −CH2​−N−CH2​− protons, respectively[4].

Workflow Step1 1. TZD Core Deprotonation (NaH, DMF) Step2 2. Electrophilic Amination (HOSA) Step1->Step2 Step3 3. 3-Amino-TZD Isolation (TLC/Ninhydrin Check) Step2->Step3 Step4 4. Cycloalkylation (Bis(2-chloroethyl) ether, K2CO3, 90°C) Step3->Step4 Step5 5. 3-Morpholin-4-yl-TZD Purification (Ethanol Recrystallization) Step4->Step5

Figure 1: Step-by-step synthetic workflow for 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Pharmacological Profiling: Shifting to Oncological Targets

While C5-substituted TZDs interact with metabolic pathways, N3-morpholino derivatives act as potent inhibitors of the PI3K/AKT/mTOR pathway, a critical axis in tumor survival[2]. The morpholine oxygen mimics the binding mode of endogenous ATP, forming a vital hydrogen bond with the kinase hinge region, while the TZD core occupies the deep hydrophobic pocket[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP PIP2  →  PIP3 PI3K->PIP Phosphorylation AKT AKT Kinase PIP->AKT Membrane Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation CellFate Tumor Survival & Proliferation mTOR->CellFate Translation/Growth Inhibitor 3-Morpholin-4-yl-TZD (Pharmacophore) Inhibitor->PI3K ATP-Competitive Inhibition

Figure 2: Morpholine-TZD hybrid inhibition of the PI3K/AKT/mTOR signaling axis.

Experimental Validation Protocols

To validate the biological efficacy of synthesized 3-Morpholin-4-yl-TZD derivatives, a self-validating in vitro kinase assay must be executed.

Protocol: ADP-Glo™ PI3K Kinase Assay

Causality: Traditional radiometric assays generate hazardous waste. The ADP-Glo assay measures kinase activity via luminescence by quantifying the ADP produced during the kinase reaction, offering a safer, high-throughput alternative.

  • Preparation: Prepare a 10-point dose-response curve of the 3-Morpholin-4-yl-TZD compound in 100% DMSO (starting at 10 mM, 1:3 serial dilutions).

  • Reaction Mix: In a 384-well low-volume plate, combine 1 μL of the compound dilution, 2 μL of PI3Kα enzyme (1 ng/μL), and 2 μL of PIP2:3PS lipid substrate/ATP mix (10 μM ATP final concentration).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow ATP hydrolysis.

  • Detection: Add 5 μL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 mins). Then, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5s).

  • Validation Checkpoint: The assay plate must include a positive control (e.g., Wortmannin or Buparlisib) and a DMSO-only negative control. Calculate the Z'-factor; the assay is only valid if Z′≥0.6 . The reference inhibitor must yield an IC50​ within half a log of its established literature value to validate the compound's data.

References

  • Title: Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) Source: nih.gov URL:[Link]

  • Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: nih.gov URL:[Link]

  • Title: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: nih.gov URL:[Link]

  • Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: mdpi.com URL:[Link]

  • Title: Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies Source: nih.gov URL:[Link]

Sources

Exploratory

3-Morpholin-4-yl-thiazolidine-2,4-dione: Structural Elucidation, Synthesis, and Pharmacological Reprofiling

Executive Summary The molecular architecture of 3-Morpholin-4-yl-thiazolidine-2,4-dione represents a strategic convergence of two highly privileged pharmacophores: the thiazolidine-2,4-dione (TZD) core and the morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of 3-Morpholin-4-yl-thiazolidine-2,4-dione represents a strategic convergence of two highly privileged pharmacophores: the thiazolidine-2,4-dione (TZD) core and the morpholine ring. Connected via a direct nitrogen-nitrogen (N-N) bond, this specific substitution pattern fundamentally alters the electronic and steric landscape of the classic TZD scaffold. While unsubstituted TZDs (glitazones) are globally recognized as potent insulin sensitizers via PPARγ activation[1], N3-substitution effectively abolishes this adipogenic activity. Instead, it reprofiles the molecule toward novel therapeutic avenues, including targeted antimicrobial action and glucose transporter (GLUT) inhibition in oncology models[2].

This technical guide provides an authoritative breakdown of the molecule’s structural identity, physicochemical properties, regioselective synthesis, and high-throughput screening methodologies.

Structural Identity and Nomenclature

The structural uniqueness of this compound lies in the direct linkage between the N3 position of the 5-membered TZD ring and the N4 position of the 6-membered morpholine ring.

  • Standard IUPAC Name: 3-(morpholin-4-yl)-1,3-thiazolidine-2,4-dione

  • Systematic IUPAC Name: 3-(1,4-oxazinan-4-yl)-1,3-thiazolidine-2,4-dione

  • Molecular Formula: C₇H₁₀N₂O₃S

  • Molecular Weight: 202.23 g/mol

Physicochemical Reprofiling

The addition of the morpholine ring eliminates the acidic N-H proton of the TZD core, drastically shifting the molecule's hydrogen-bonding network and lipophilicity. This structural modification enhances membrane permeability, making the scaffold highly effective against intracellular bacterial targets and membrane-bound transporters[3].

Table 1: Comparative Physicochemical Data (Calculated)

PropertyUnsubstituted TZD Core3-Morpholin-4-yl-TZDPharmacological Impact
Molecular Weight 117.13 g/mol 202.23 g/mol Increased steric bulk prevents AF-2 pocket binding.
H-Bond Donors 1 (N-H)0Loss of critical PPARγ hydrogen bonding.
H-Bond Acceptors 2 (C=O)4 (C=O, N, O)Enhanced interaction with novel kinase/ligase targets.
Polar Surface Area 46.17 Ų58.60 ŲOptimized for passive diffusion across lipid bilayers.
cLogP -0.100.40Increased lipophilicity improves cellular uptake.

Regioselective Synthesis Methodology

Expertise & Causality: Direct N-alkylation of a pre-formed TZD ring with a morpholine halide (e.g., 4-chloromorpholine) is thermodynamically unfavorable and highly inefficient. The instability of N-haloamines, combined with the competing nucleophilicity of the acidic C5 methylene protons on the TZD ring, leads to unwanted dialkylation artifacts.

To ensure a self-validating, regioselective yield, the protocol below constructs the TZD ring around the pre-existing N-N bond of 4-aminomorpholine. This completely bypasses C5 interference.

Protocol: De Novo Synthesis via Thiourea Cyclization
  • Thiourea Intermediate Formation:

    • Dissolve 4-aminomorpholine (1.0 eq) and potassium thiocyanate (KSCN, 1.2 eq) in glacial acetic acid (20 mL).

    • Causality: Acetic acid acts as both solvent and acid catalyst, facilitating the nucleophilic attack of the amine on the thiocyanate carbon to form 1-(morpholin-4-yl)thiourea. Stir at room temperature for 2 hours.

  • Ring Annulation:

    • Add chloroacetic acid (1.1 eq) dropwise to the reaction mixture.

    • Elevate the temperature to 110°C and reflux for 8 hours.

    • Causality: The sulfur atom of the thiourea intermediate acts as a soft nucleophile, attacking the alpha-carbon of chloroacetic acid (displacing the chloride). Subsequent intramolecular dehydration between the carboxylic acid and the nitrogen yields the closed TZD ring.

  • Hydrolysis & Isolation:

    • If the 2-imino intermediate persists, add 2M HCl (10 mL) and reflux for an additional 2 hours to hydrolyze the imine into the target 2,4-dione.

    • Quench the reaction in ice water, filter the resulting precipitate, and recrystallize from hot ethanol to yield pure 3-morpholin-4-yl-thiazolidine-2,4-dione.

Synthesis A 4-Aminomorpholine + KSCN B 1-(Morpholin-4-yl)thiourea Intermediate A->B AcOH, RT, 2h C Chloroacetic Acid Cyclization B->C Reflux, 110°C D 3-Morpholin-4-yl- thiazolidine-2,4-dione C->D HCl Hydrolysis

Synthetic workflow for 3-Morpholin-4-yl-thiazolidine-2,4-dione via thiourea cyclization.

Mechanistic Reprofiling: From PPARγ to Novel Targets

Classic TZDs act as potent insulin sensitizers by serving as specific ligands for the peroxisome proliferator-activated receptor gamma (PPARγ)[1]. The N-H proton of the TZD ring is biologically critical; it forms a vital hydrogen bond with the Tyr473 residue within the AF-2 pocket of the PPARγ ligand-binding domain.

By substituting this proton with a bulky morpholine ring, the molecule experiences severe steric clash within the PPARγ pocket, effectively abolishing its adipogenic and hypoglycemic activity[2]. However, this "loss of function" is accompanied by a profound "gain of function." The TZD scaffold is widely documented to possess a broad spectrum of biological potentials[4]. The N3-morpholino substitution enhances the molecule's affinity for alternative targets, notably acting as an inhibitor of glucose transporters (GLUT) in highly glycolytic cancer cells (disrupting the Warburg effect) and binding to bacterial Mur ligases to exert antimicrobial effects[2].

Mechanism cluster_0 Classic TZD (N-H) cluster_1 N3-Morpholino TZD N1 TZD Scaffold N2 PPAR-γ Activation N1->N2 H-Bonding N3 Adipogenesis N2->N3 M1 3-Morpholin-4-yl-TZD M2 Steric Clash at AF-2 M1->M2 Loss of N-H M3 GLUT Inhibition / Mur Ligase Binding M2->M3 Shifted Affinity M4 Antimicrobial / Anticancer Effects M3->M4

Mechanistic divergence of N3-substituted TZDs from classical PPAR-γ pathways to novel targets.

High-Throughput Screening (HTS): Antimicrobial MIC Assay

To validate the reprofiled antimicrobial activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione, a robust, self-validating Broth Microdilution Assay must be employed.

Expertise & Causality: Traditional optical density (OD₆₀₀) measurements are often confounded by the moderate aqueous solubility of TZD derivatives, which can precipitate in broth and artificially inflate absorbance readings. To decouple the readout from compound solubility artifacts, this protocol utilizes Resazurin , a metabolic indicator dye that changes from blue (non-fluorescent) to pink (highly fluorescent) only upon reduction by viable, actively metabolizing cells.

Protocol: Resazurin-Assisted MIC Determination
  • Preparation: Prepare a two-fold serial dilution of 3-Morpholin-4-yl-thiazolidine-2,4-dione in DMSO, yielding final test concentrations ranging from 0.5 to 256 µg/mL in a 96-well plate.

  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (validates bacterial susceptibility).

    • Negative Control: Unsubstituted TZD (validates that the morpholine substitution is responsible for the antimicrobial gain-of-function).

    • Vehicle Control: 1% DMSO (ensures solvent does not inhibit growth).

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus or E. coli) to each well. Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

References

  • Development of a Novel Class of Glucose Transporter Inhibitors Source: PMC - NIH URL:2

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents Source: PMC - NIH URL:1

  • Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance Source: International Journal of Pharmaceutical Sciences Review and Research URL:4

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones Source: PMC - NIH URL:3

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activities of 3-Morpholin-4-yl-thiazolidine-2,4-dione

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals Foreword: The Thiazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry The thiazolidine-2,4-dione (TZD) core is a fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine-2,4-dione (TZD) core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. [1]Initially recognized for its role in the development of antidiabetic drugs, the so-called "glitazones," this versatile structure has since been identified as a key pharmacophore in a multitude of therapeutic areas. [2]The chemical tractability of the TZD ring, particularly at the N-3 and C-5 positions, allows for extensive structural modifications, leading to a diverse array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. [3][4]This guide provides a forward-looking, in-depth technical exploration of the potential biological activities of a specific, yet under-explored derivative: 3-Morpholin-4-yl-thiazolidine-2,4-dione . While direct experimental data for this compound is scarce in publicly available literature, this document will construct a robust, predictive analysis based on the well-established structure-activity relationships (SAR) of analogous N-substituted TZDs.

Part 1: Synthesis and Characterization

A plausible and efficient synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione can be conceptualized based on established methods for N-alkylation of the thiazolidinedione ring. A common approach involves a Mannich-type reaction.

Proposed Synthetic Pathway

The synthesis would likely proceed via a one-pot reaction involving thiazolidine-2,4-dione, formaldehyde, and morpholine. This reaction is a classic example of a Mannich reaction, which is a reliable method for the aminomethylation of acidic protons, such as the one on the nitrogen atom of the TZD ring.

Synthetic_Pathway cluster_reactants Reactants TZD Thiazolidine-2,4-dione Intermediate N-hydroxymethyl intermediate TZD->Intermediate Reaction with Formaldehyde Formaldehyde Formaldehyde Morpholine Morpholine Product 3-Morpholin-4-yl-thiazolidine-2,4-dione Morpholine->Product Intermediate->Product Reaction with Morpholine (Mannich Reaction)

Caption: Proposed synthetic pathway for 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Experimental Protocol: Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione
  • Reaction Setup: To a solution of thiazolidine-2,4-dione (1.0 eq) in a suitable solvent such as ethanol or methanol, add an aqueous solution of formaldehyde (1.1 eq).

  • Addition of Amine: To the above mixture, add morpholine (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Morpholin-4-yl-thiazolidine-2,4-dione.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on N-substituted TZDs, 3-Morpholin-4-yl-thiazolidine-2,4-dione is predicted to exhibit a range of biological activities. The presence of the morpholine moiety, a common pharmacophore in drug discovery, is expected to influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Anticancer Activity

Numerous N-substituted TZD derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. [3][5][6]The anticancer effects of TZDs are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. [3] Predicted Mechanism of Action:

  • HDAC Inhibition: Some N-substituted TZDs have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC8, which is overexpressed in several cancers. [5]Inhibition of HDACs leads to changes in gene expression that can induce apoptosis and inhibit cancer cell proliferation.

  • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain TZD derivatives have been shown to inhibit VEGFR-2, thereby exerting anti-angiogenic effects.

  • PPARγ-independent pathways: While some anticancer effects of TZDs are mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), many N-substituted derivatives exhibit potent anticancer activity through PPARγ-independent mechanisms. [3]

Anticancer_Mechanism Compound 3-Morpholin-4-yl- thiazolidine-2,4-dione HDAC8 HDAC8 Compound->HDAC8 Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Apoptosis Induction of Apoptosis HDAC8->Apoptosis leads to CellCycleArrest Cell Cycle Arrest HDAC8->CellCycleArrest leads to Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis mediates

Caption: Predicted anticancer mechanisms of action.

Potential Anti-inflammatory Activity

TZDs have well-documented anti-inflammatory properties. [7][8][9]These effects are often attributed to the modulation of inflammatory signaling pathways and the production of pro-inflammatory mediators.

Predicted Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: The compound is predicted to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from activated immune cells. [7]* COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are important mediators of inflammation. Some TZD derivatives have been shown to inhibit COX-2 activity. [10]* PPARγ Agonism: While some anti-inflammatory effects of TZDs are PPARγ-independent, activation of PPARγ can also contribute to the resolution of inflammation. [8]

Anti_inflammatory_Mechanism Compound 3-Morpholin-4-yl- thiazolidine-2,4-dione Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Compound->Cytokines Inhibition of release COX2 COX-2 Compound->COX2 Inhibition Inflammation Inflammatory Response Cytokines->Inflammation promote COX2->Inflammation promote

Caption: Predicted anti-inflammatory mechanisms of action.

Potential Antimicrobial Activity

The TZD scaffold has been explored for the development of novel antimicrobial agents. [11][12]N-substituted derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens. [11][12] Predicted Mechanism of Action:

The precise mechanism of antimicrobial action for many TZD derivatives is still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or enzymatic activity. The morpholine moiety in the target compound may enhance its ability to penetrate microbial cell membranes.

Part 3: Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 3-Morpholin-4-yl-thiazolidine-2,4-dione, a series of well-established in vitro assays should be performed.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [13][14] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 3-Morpholin-4-yl-thiazolidine-2,4-dione and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compound and vehicle control Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of 3-Morpholin-4-yl-thiazolidine-2,4-dione for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

In Vitro Antimicrobial Activity Assessment

These assays determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC). [15][16][17] Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of 3-Morpholin-4-yl-thiazolidine-2,4-dione in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC. [15]

Part 4: Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Anticancer Activity Data
Cancer Cell LineCompoundIC50 (µM)
MCF-7 (Breast)3-Morpholin-4-yl-thiazolidine-2,4-dione15.2
A549 (Lung)3-Morpholin-4-yl-thiazolidine-2,4-dione22.5
HCT116 (Colon)3-Morpholin-4-yl-thiazolidine-2,4-dione18.9
Doxorubicin (Control)Doxorubicin (Control)0.8
Table 2: Hypothetical In Vitro Antimicrobial Activity Data
MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3-Morpholin-4-yl-thiazolidine-2,4-dione3264
Escherichia coli3-Morpholin-4-yl-thiazolidine-2,4-dione64>128
Candida albicans3-Morpholin-4-yl-thiazolidine-2,4-dione1632
Ciprofloxacin (Control)Ciprofloxacin (Control)12
Fluconazole (Control)Fluconazole (Control)48

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the potential biological activities of 3-Morpholin-4-yl-thiazolidine-2,4-dione. Based on the extensive body of research on the TZD scaffold, this compound is hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties. The proposed synthetic route is straightforward and the experimental protocols for biological evaluation are well-established.

Future research should focus on the actual synthesis, characterization, and in-depth biological evaluation of 3-Morpholin-4-yl-thiazolidine-2,4-dione to validate these predictions. Further studies could also explore its in vivo efficacy and safety profile, as well as more detailed mechanistic investigations to identify its specific molecular targets. The exploration of this and other novel TZD derivatives holds significant promise for the development of new therapeutic agents for a range of diseases.

References

  • Synthesis and Evaluation of N-Substituted Thiazolidine-2,4-dione Containing Pyrazole as a Potent Antimicrobial Agents. Ingenta Connect. (2014).
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • Synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones as anti-inflammatory and antimicrobial agents. PubMed. (2013).
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Synthesis of N‐substituted‐2,4‐thiazolidinedione derivatives through...
  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. (2025).
  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. (2022).
  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones.
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
  • Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells.
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PMC.
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PMC.
  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- put
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • Discovery of novel N-substituted thiazolidinediones (TZDs)
  • Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. (2025).
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io.
  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Taylor & Francis Online. (2023).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. (2021).
  • MTT assay protocol. Abcam.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).
  • Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Deriv
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • MTT Cell Proliferation Assay.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences. (2019).
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.
  • MTT Cell Assay Protocol.
  • Assorted Applications of N-substituted-2,4-thiazolidinediones in Various P
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Biological potential of thiazolidinedione deriv
  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Deriv
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PMC.
  • Cell Viability Assays. NCBI Bookshelf. (2013).
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflamm

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-Morpholin-4-yl-thiazolidine-2,4-dione

Executive Summary The rational design of heterocyclic hybrids is a cornerstone of modern medicinal chemistry. While the parent thiazolidine-2,4-dione (TZD) core is a well-established pharmacophore renowned for its role i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic hybrids is a cornerstone of modern medicinal chemistry. While the parent thiazolidine-2,4-dione (TZD) core is a well-established pharmacophore renowned for its role in metabolic disease management, direct N-amination with a morpholine ring yields a highly specialized building block: 3-Morpholin-4-yl-thiazolidine-2,4-dione .

This in-depth technical guide provides application scientists and drug development professionals with a comprehensive analysis of this compound. By exploring its physicochemical parameters, structural causality, self-validating synthetic protocols, and mechanistic pathways, this whitepaper serves as an authoritative blueprint for integrating this hybrid scaffold into advanced drug discovery pipelines.

Physicochemical Profiling & Molecular Identity

Before deploying a novel building block in high-throughput screening or lead optimization, establishing a rigorous physicochemical baseline is critical. The integration of the morpholine moiety directly onto the TZD nitrogen (an N-N linkage) significantly alters the compound's electron density and solubility profile compared to traditional C5-substituted TZDs.

Table 1: Quantitative Physicochemical Parameters

ParameterValue
IUPAC Name 3-(morpholin-4-yl)thiazolidine-2,4-dione
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
Monoisotopic Mass 202.0412 Da
Theoretical LogP ~0.5 - 1.2 (Optimal Lipophilic Efficiency)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (3x Oxygen, 1x Nitrogen, 1x Sulfur)
Rotatable Bonds 1 (N-N bond axis)

Structural Causality: The Morpholine-TZD Hybrid

The architectural decision to synthesize an N-linked morpholine-TZD hybrid is driven by specific pharmacokinetic and pharmacodynamic goals.

  • Aqueous Solubility & ADME Optimization: The TZD core is notoriously lipophilic and sparingly soluble in aqueous media, which often complicates oral bioavailability. The morpholine ring introduces a basic ether-amine system that acts as a powerful solubilizing moiety. As documented in studies on, this modification drastically improves the compound's partition coefficient, making it highly suitable for physiological environments.

  • Steric Locking via the N-N Bond: The N-N linkage between the planar TZD ring and the chair-conformation morpholine ring restricts free rotation. This forces the morpholine oxygen into a perpendicular orientation relative to the TZD pharmacophore. This specific geometry is hypothesized to alter binding kinetics within target receptor pockets, reducing off-target promiscuity.

Self-Validating Synthetic Protocol

Synthesizing an N-N linked heterocyclic system requires precision. Traditional TZD synthesis relies on the condensation of chloroacetic acid and thiourea (). However, to achieve the 3-morpholin-4-yl derivative, a bottom-up approach starting from an N-amino precursor is required.

The following protocol is designed as a self-validating system , ensuring that intermediate purity dictates the success of the final cyclization.

Step-by-Step Methodology

Step 1: Electrophilic Acylation

  • Procedure: Dissolve morpholin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add bromoacetyl bromide (1.1 eq). Stir for 2 hours.

  • Causality: Why bromoacetyl bromide instead of chloroacetyl chloride? The bromide ion is a superior leaving group. This choice accelerates the subsequent nucleophilic substitution step and suppresses unwanted side reactions, ensuring a cleaner intermediate profile.

  • Validation: TLC monitoring (Hexane:EtOAc 7:3) will show the disappearance of the amine spot. Wash with 1M HCl to remove unreacted amine.

Step 2: Nucleophilic Substitution (Thiocyanate Insertion)

  • Procedure: Dissolve the resulting 2-bromo-N-morpholinoacetamide in ethanol. Add potassium thiocyanate (KSCN) (1.5 eq) and reflux for 4 hours.

  • Causality: The thiocyanate acts as an ambidentate nucleophile. The soft sulfur atom preferentially attacks the alpha-carbon, displacing the bromide to form 2-thiocyanato-N-morpholinoacetamide.

  • Validation: IR spectroscopy of the intermediate must show a sharp, distinct peak at ~2150 cm⁻¹, confirming the presence of the -SCN group.

Step 3: Acid-Catalyzed Cyclization and Hydrolysis

  • Procedure: Add 20% aqueous HCl to the ethanolic mixture and heat to 100°C for 6 hours.

  • Causality: The acidic environment drives the intramolecular cyclization by protonating the thiocyanate nitrogen, making the carbon highly electrophilic for attack by the amide nitrogen. Subsequent continuous hydrolysis converts the transient 2-imino intermediate directly into the 2,4-dione core.

  • Validation: LC-MS analysis of the final precipitate must yield a dominant[M+H]⁺ peak at m/z 203.2 , confirming the exact molecular weight of 202.23 g/mol .

SynthesisWorkflow N1 Morpholin-4-amine + Bromoacetyl bromide N2 Acylation (DCM, Et3N, 0°C) N1->N2 N3 2-Bromo-N-morpholinoacetamide (Intermediate 1) N2->N3 N4 Nucleophilic Substitution (KSCN, EtOH, Reflux) N3->N4 N5 2-Thiocyanato-N-morpholinoacetamide (Intermediate 2) N4->N5 N6 Acidic Cyclization & Hydrolysis (HCl, Heat) N5->N6 N7 3-Morpholin-4-yl-thiazolidine-2,4-dione (Target Compound) N6->N7

Step-by-step synthetic workflow for 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Mechanistic Pathway: PPARγ Modulation

The primary pharmacological relevance of the TZD scaffold lies in its ability to act as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As highlighted in the , TZDs are critical in the management of type 2 diabetes by sensitizing peripheral tissues to insulin.

When the 3-morpholin-4-yl-thiazolidine-2,4-dione hybrid enters the intracellular space, it navigates to the nucleus. The TZD core anchors into the hydrophobic pocket of the PPARγ ligand-binding domain via hydrogen bonds with key tyrosine and histidine residues (e.g., Tyr473, His323). Simultaneously, the morpholine ring projects into the solvent-exposed region of the receptor, stabilizing the binding complex without inducing the severe steric clashes that often lead to adverse adipogenic effects seen in older-generation TZDs.

This binding induces a conformational shift, allowing PPARγ to heterodimerize with the Retinoid X Receptor alpha (RXRα). The complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, upregulating the transcription of insulin-sensitive genes such as GLUT4 and adiponectin.

SignalingPathway L 3-Morpholin-4-yl-TZD (Ligand Entry) P PPARγ Activation (Nuclear Receptor) L->P Agonist Binding R RXRα Heterodimerization (Co-receptor Binding) P->R Conformational Change T Nuclear Translocation & DNA Binding (PPREs) R->T Complex Formation G Target Gene Transcription (GLUT4, Adiponectin) T->G Co-activator Recruitment M Metabolic Homeostasis (Increased Insulin Sensitivity) G->M Phenotypic Output

Mechanistic pathway of PPARγ modulation by TZD-morpholine hybrid derivatives.

Conclusion & Future Perspectives

The compound 3-morpholin-4-yl-thiazolidine-2,4-dione (MW: 202.23 g/mol ) represents a highly rationalized intersection of solubility enhancement and target-specific geometric locking. By utilizing the robust, self-validating synthetic protocol outlined above, researchers can reliably generate this scaffold for downstream functionalization. As the demand for novel, non-toxic PPARγ modulators and multi-target metabolic regulators grows, hybrid building blocks of this nature will remain indispensable to the medicinal chemist's toolkit.

References

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones Source: National Institutes of Health (PMC) URL:[Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: National Institutes of Health (PMC) URL:[Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies Source: National Institutes of Health (PMC) URL:[Link]

Foundational

The Evolving Landscape of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Abstract The thiazolidine-2,4-dione (TZD) scaffold has long been a cornerstone in medicinal chemistry, most notably for its profound impact on the management of type 2 diabetes. However, the versatility of this privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazolidine-2,4-dione (TZD) scaffold has long been a cornerstone in medicinal chemistry, most notably for its profound impact on the management of type 2 diabetes. However, the versatility of this privileged heterocycle extends far beyond its metabolic applications. This in-depth technical guide focuses on a specific, yet increasingly significant, subclass: 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives and their analogs. We will navigate the synthetic intricacies, dissect the nuanced structure-activity relationships (SAR), and explore the diverse pharmacological activities of these compounds, which are now demonstrating potential in antimicrobial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and field-proven insights into this promising chemical space.

Introduction: Beyond the Glycemic Realm

The thiazolidine-2,4-dione core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1][2] This structural motif is the foundation for the "glitazone" class of drugs, which revolutionized type 2 diabetes treatment by acting as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3] Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[3]

While the therapeutic success of glitazones is undeniable, the journey of the TZD scaffold did not end there. Medicinal chemists have long recognized that the N-3 and C-5 positions of the TZD ring are amenable to a wide array of chemical modifications, leading to a vast library of derivatives with a surprisingly broad spectrum of biological activities.[4][5] This has spurred investigations into their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[2][6]

This guide specifically delves into derivatives featuring a morpholine ring at the N-3 position of the thiazolidine-2,4-dione core. The inclusion of the morpholine moiety, a saturated heterocycle with both ether and secondary amine functionalities, can significantly influence the physicochemical properties and biological activity of the parent molecule. We will explore the rationale behind this structural choice and the resulting pharmacological implications.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives typically follows a modular approach, beginning with the construction of the core TZD ring, followed by functionalization at the N-3 and C-5 positions.

Synthesis of the Thiazolidine-2,4-dione Core

A common and efficient method for the synthesis of the parent thiazolidine-2,4-dione ring involves the condensation of chloroacetic acid and thiourea.[7]

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione [7]

  • Dissolve chloroacetic acid (0.6 mol) in 60 mL of water.

  • In a separate flask, dissolve thiourea (0.6 mol) in 60 mL of water.

  • Add the chloroacetic acid solution to the thiourea solution with stirring. A white precipitate should form.

  • After 15 minutes of stirring, slowly add 60 mL of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 8-10 hours at 100-110°C.

  • Upon cooling, the product will solidify.

  • Filter the solid product and wash with water to remove any residual HCl.

  • Dry the product. Recrystallization from ethanol can be performed for further purification.

Knoevenagel Condensation for C-5 Substitution

The C-5 position of the thiazolidine-2,4-dione ring possesses an active methylene group, making it highly susceptible to condensation reactions with aldehydes, a classic example being the Knoevenagel condensation.[7][8] This reaction is pivotal for introducing a wide variety of substituents at this position, which is crucial for modulating biological activity.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde [7]

  • In a round-bottomed flask, dissolve 5-(substituted benzylidene) thiazolidine-2,4-dione (0.01 mol) and an appropriate aldehyde in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out and can be collected by filtration and recrystallized from a suitable solvent like absolute ethanol.

Introduction of the Morpholine Moiety at the N-3 Position

The morpholine group can be introduced at the N-3 position through various synthetic routes. One common method is the Mannich reaction, which involves the reaction of the N-H of the TZD ring with formaldehyde and a secondary amine, in this case, morpholine.[9]

Experimental Protocol: Synthesis of (5E)-5-arylidene-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-diones [9]

  • Prepare a mixture of a 5-arylidene derivative of thiazolidin-2,4-dione (1 mmol), formaldehyde (1 mmol), and morpholine (1 mmol) in absolute ethanol.

  • Add a trace amount of triethylamine as a catalyst.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring completion by TLC.

  • Pour the reaction mixture into crushed ice with stirring.

  • The product will precipitate and can be collected by filtration, washed with water, and dried.

  • Recrystallize the product from ethanol.

Another approach involves the synthesis of an intermediate that already contains the morpholine moiety, which is then used to construct the final TZD derivative. For example, in the synthesis of certain antidiabetic morpholinothiazolyl-2,4-thiazolidindiones, a key intermediate is 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde.[10]

Experimental Protocol: Synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde [10]

  • To a stirred suspension of 2,4-dichlorothiazole-5-carbaldehyde (5.5 mmol) and sodium carbonate (5.5 mmol) in acetonitrile (25 ml), add morpholine (5.5 mmol).

  • Stir the mixture for 12 hours at room temperature.

  • The crude product can be purified by column chromatography.

This intermediate can then undergo a Knoevenagel condensation with a thiazolidine-2,4-dione (that may or may not be substituted at the N-3 position) to yield the final product.[10]

Workflow for the Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives

G cluster_0 Core Synthesis cluster_1 C-5 Functionalization cluster_2 N-3 Functionalization chloroacetic_acid Chloroacetic Acid tzd_core Thiazolidine-2,4-dione Core chloroacetic_acid->tzd_core Condensation thiourea Thiourea thiourea->tzd_core c5_substituted_tzd 5-Arylidene-TZD tzd_core->c5_substituted_tzd Knoevenagel Condensation aldehyde Aromatic Aldehyde aldehyde->c5_substituted_tzd final_product 3-Morpholin-4-yl-TZD Derivative c5_substituted_tzd->final_product Mannich Reaction morpholine Morpholine morpholine->final_product formaldehyde Formaldehyde formaldehyde->final_product

Caption: General synthetic workflow for 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives.

Mechanism of Action: A Tale of Multiple Targets

The biological activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives is not limited to a single mechanism of action. Depending on the specific substitutions on the core scaffold, these compounds can interact with various biological targets.

PPARγ Agonism: The Antidiabetic Effect

The foundational mechanism of action for many TZD derivatives, including some morpholino-substituted analogs, is the activation of the PPARγ nuclear receptor.[1][3]

Signaling Pathway of PPARγ Activation by TZDs

G cluster_0 Cellular Processes TZD TZD Derivative PPARg PPARγ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Increased Insulin Sensitivity Improved Glucose Uptake Altered Lipid Metabolism Gene_Transcription->Biological_Effects Leads to

Caption: Simplified signaling pathway of PPARγ activation by TZD derivatives.

Upon binding to PPARγ, the TZD derivative induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[11] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11] This, in turn, recruits co-activator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[11]

Antimicrobial and Anticancer Mechanisms

The antimicrobial and anticancer activities of TZD derivatives are generally considered to be independent of PPARγ activation.

  • Antimicrobial Activity: Some studies suggest that the antimicrobial action of TZDs may involve the inhibition of cytoplasmic Mur ligases, which are essential enzymes in the biosynthesis of bacterial peptidoglycan.[1] Inhibition of these enzymes would disrupt cell wall synthesis and lead to bacterial cell death.

  • Anticancer Activity: The anticancer effects of TZDs are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][8] Some derivatives have been shown to target DNA, leading to cleavage and subsequent cell death.[8] The presence of an exocyclic double bond at the C-5 position and an aromatic ring are often considered important for anticancer activity.[5]

Structure-Activity Relationships (SAR) and Biological Evaluation

The biological activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Antidiabetic Activity

A study by Ezer et al. (2012) investigated a series of 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione derivatives with various substitutions at the N-3 position for their insulin-releasing and glucose uptake activities.[10] The results indicated that several of these compounds increased insulin release and glucose uptake, highlighting their potential as antidiabetic agents.[10][12]

Compound ReferenceN-3 SubstituentKey Findings
5 4-FluorobenzylIncreased insulin release at low glucose concentrations.[10]
11 2-(4-Methylphenyl)-2-oxoethylIncreased insulin release at low glucose concentrations.[10]
12 2-(4-Chlorophenyl)-2-oxoethylIncreased insulin release at low glucose concentrations.[10]
13 2-(4-Bromophenyl)-2-oxoethylIncreased insulin release at low glucose concentrations.[10]
14 2-(4-Nitrophenyl)-2-oxoethylIncreased insulin release at low glucose concentrations.[10]
15 2-(4-Methoxyphenyl)-2-oxoethylIncreased insulin release at low glucose concentrations.[10]

Table 1: Summary of in vitro antidiabetic activity of selected 3-substituted-5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-diones.[10]

Antimicrobial Activity

Poojary et al. (2012) synthesized a series of (5E)-5-arylidene-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-diones and evaluated their antimicrobial activity.[9] The study found that several of these compounds exhibited significant activity against various bacterial and fungal strains.

Compound ReferenceC-5 Arylidene SubstituentKey Findings
3a 2-ChlorobenzylideneShowed antimicrobial activity.[9]
3e 4-MethoxybenzylideneShowed antimicrobial activity.[9]

Table 2: Antimicrobial activity of selected (5E)-5-arylidene-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-diones.[9]

The structure-activity relationship for the antimicrobial effects of these compounds suggests that the nature of the substituent on the C-5 arylidene ring plays a crucial role in determining the potency and spectrum of activity.

Anticancer Activity

While specific studies on the anticancer activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives are limited, the broader class of TZDs has shown promise. Studies on other 5-benzylidene-thiazolidine-2,4-dione derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[8] The mechanism often involves DNA cleavage and induction of apoptosis.[8] The presence of the morpholine moiety at the N-3 position could potentially influence the compound's solubility, cell permeability, and interaction with biological targets, thereby modulating its anticancer efficacy. Further research in this area is warranted.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Assays

5.1.1. PPARγ Competitive Binding Assay

This assay is crucial for determining if a compound's antidiabetic effect is mediated through PPARγ activation.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant human PPARγ ligand-binding domain (LBD), a fixed concentration of a radiolabeled ligand (e.g., [3H]-Rosiglitazone), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Separation: Separate the bound and free radioligand.

  • Quantification: Quantify the amount of bound radioligand to determine the extent of displacement by the test compound.

5.1.2. In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.1.3. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for In Vitro Biological Evaluation

G cluster_0 Antidiabetic Evaluation cluster_1 Antimicrobial Evaluation cluster_2 Anticancer Evaluation Synthesized_Compound Synthesized 3-Morpholin-4-yl-TZD Derivative PPARg_Assay PPARγ Binding Assay Synthesized_Compound->PPARg_Assay Glucose_Uptake_Assay Glucose Uptake Assay Synthesized_Compound->Glucose_Uptake_Assay MIC_Assay MIC Determination Synthesized_Compound->MIC_Assay MTT_Assay MTT Cytotoxicity Assay Synthesized_Compound->MTT_Assay Apoptosis_Assay Apoptosis Assay Synthesized_Compound->Apoptosis_Assay

Caption: Workflow for the in vitro biological evaluation of 3-Morpholin-4-yl-TZD derivatives.

In Vivo Assays

For promising compounds identified in vitro, in vivo studies are necessary to evaluate their efficacy and safety in a whole-organism context.

5.2.1. In Vivo Antidiabetic Models

Animal models of type 2 diabetes, such as streptozotocin-induced diabetic rats or db/db mice, can be used to assess the in vivo antihyperglycemic activity of the compounds. Parameters such as blood glucose levels, insulin levels, and lipid profiles are monitored.

5.2.2. In Vivo Antimicrobial Models

Infection models in animals can be used to evaluate the in vivo efficacy of antimicrobial compounds. The ability of the compound to reduce the bacterial load in various organs is a key endpoint.

5.2.3. In Vivo Anticancer Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of lead compounds. Tumor growth inhibition is the primary efficacy parameter.

Future Perspectives and Conclusion

The 3-Morpholin-4-yl-thiazolidine-2,4-dione scaffold represents a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. While the antidiabetic potential of some of these derivatives has been explored, their promise in the fields of antimicrobial and anticancer research is an exciting and rapidly developing area.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive understanding of how structural modifications, particularly around the morpholine ring and the C-5 substituent, influence biological activity is needed.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in the antimicrobial and anticancer effects of these compounds is crucial for their rational design and development.

  • Pharmacokinetic and toxicological profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their translation into clinical candidates.

References

  • Ezer, M., Yıldırım, L. T., Bayro, O., Verspohl, E. J., & Bozdag Dundar, O. (2012). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 419-427. [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025, February 28). Oriental Journal of Chemistry, 41(1). [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022, January 28). International Journal of Molecular Sciences, 23(3), 1563. [Link]

  • (PDF) Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. (2026, January 5). ResearchGate. [Link]

  • Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(7), 1335-1345. [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (2021). RSC Advances, 11(48), 30200-30229. [Link]

  • Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same. (1979).
  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021, December 5). Molecules, 26(23), 7384. [Link]

  • Chemistry and Hypoglycaemic Aspect of Thiazolidin-2,4-dione Insight into the Structure-activity Relationship. (2024, June 12). Current Organic Chemistry, 28(10), 834-855. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (2016). RSC Advances, 6(107), 105847-105860. [Link]

  • The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. (2023, July 11). Organic & Medicinal Chem IJ, 12(3). [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega, 9(4), 4381-4411. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (2016, November 15). Semantic Scholar. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022, October 10). Molecules, 27(19), 6699. [Link]

  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. (2016). Journal of Applied Pharmaceutical Science, 6(1), 176-185. [Link]

  • 2,4-Thiazolidinedione Derivatives in the Treatment of Central Nervous System Disorders. (2019).
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019, December 27). Molecules, 25(1), 113. [Link]

  • Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (2007). Semantic Scholar. [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (2017, September 5). MedCrave. [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (2023). RSC Medicinal Chemistry, 14(11), 2201-2223. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022, October 10). MDPI. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). Molecules, 26(21), 6474. [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. (2012). Der Pharma Chemica, 4(3), 867-871. [Link]

Sources

Exploratory

Architectural and Pharmacological Evolution of 3-Morpholin-4-yl-thiazolidine-2,4-dione Scaffolds in Drug Discovery

Executive Summary: The Rationale for Morpholine Integration The 1,3-thiazolidine-2,4-dione (TZD) heterocycle is a cornerstone of modern medicinal chemistry, most notably recognized for its role as a Peroxisome Proliferat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Morpholine Integration

The 1,3-thiazolidine-2,4-dione (TZD) heterocycle is a cornerstone of modern medicinal chemistry, most notably recognized for its role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist in the management of type 2 diabetes mellitus[1]. However, first-generation TZDs, such as troglitazone, were plagued by severe hepatotoxicity and poor pharmacokinetic profiles, leading to market withdrawals[2].

To overcome these limitations, structural optimization of the TZD core has increasingly focused on the N3 and C5 positions. The strategic incorporation of a morpholine ring—yielding derivatives like 3-morpholin-4-yl-thiazolidine-2,4-dione and its alkyl-linked analogs (e.g., 3-[(morpholin-4-yl)methyl]-1,3-thiazolidine-2,4-dione)—represents a critical advancement[3]. Morpholine acts as a weak base, significantly lowering the overall lipophilicity (logP) of the molecule. This modification not only enhances aqueous solubility and metabolic stability but also introduces novel hydrogen-bonding vectors that improve binding affinity across diverse biological targets, including PPARγ, cyclooxygenase (COX) isoenzymes, and antimicrobial targets[4][5].

Mechanistic Pathways: PPARγ Activation and Beyond

The primary mechanism of action for TZD derivatives is the sensitization of peripheral tissues to insulin via the PPARγ pathway[2]. When a morpholino-TZD derivative enters the intracellular space, it acts as an orthosteric ligand for the nuclear receptor PPARγ.

The binding event induces a conformational shift that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex subsequently recruits transcriptional coactivators and binds to Peroxisome Proliferator Response Elements (PPREs) within the DNA. The ultimate downstream effect is the upregulation of genes responsible for lipid and glucose metabolism, most notably the GLUT4 transporter, which facilitates enhanced cellular glucose uptake[5][6].

G TZD Morpholino-TZD (Ligand) PPAR PPAR-γ (Nuclear Receptor) TZD->PPAR Agonist Binding RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerization CoAct Coactivator Recruitment RXR->CoAct Conformational Change PPRE PPRE (DNA Response Element) CoAct->PPRE Nuclear Translocation GLUT4 GLUT4 Expression & Translocation PPRE->GLUT4 Gene Transcription Uptake Enhanced Glucose Uptake (Antidiabetic Effect) GLUT4->Uptake Membrane Insertion

Caption: Morpholino-TZD mediated activation of the PPARγ signaling pathway leading to glucose uptake.

Beyond metabolic regulation, morpholino-TZD derivatives have demonstrated potent anti-inflammatory properties. Molecular docking studies reveal that specific substitutions (e.g., 5-[morpholino(phenyl)methyl] derivatives) exhibit high binding affinities for COX isoenzymes, effectively stabilizing human red blood cell (HRBC) membranes and preventing protein denaturation[4][5].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of morpholino-TZD derivatives requires precise control over the highly reactive C5 methylene and the slightly acidic N3 proton. The following protocol outlines the robust, three-phase synthesis of 5-arylidene-3-[(morpholin-4-yl)methyl]thiazolidine-2,4-dione derivatives, utilizing a Mannich base approach[4][7].

Phase 1: Assembly of the Thiazolidine-2,4-dione Core

Causality: Thiourea provides the necessary sulfur and nitrogen atoms to cyclize with chloroacetic acid under aqueous reflux, forming the foundational TZD pharmacophore.

  • Reaction Setup: Into a clean, dry 100 mL round-bottom flask, introduce a mixture of chloroacetic acid (0.106 mol) and thiourea (0.106 mol) dissolved in 15 mL of distilled water[7].

  • Cyclization: Reflux the mixture continuously for 40 hours. The prolonged heating ensures complete cyclization and drives off HCl byproducts[7].

  • Isolation: Cool the reaction mixture to room temperature. Filter the separated solid product (thiazolidine-2,4-dione) and recrystallize from hot water. (Expected yield: ~75%, m.p. 120°C)[7].

Phase 2: N-Mannich Alkylation (Morpholine Incorporation)

Causality: Formaldehyde and morpholine generate a highly electrophilic iminium ion in situ. The deprotonated N3 of the TZD core acts as a nucleophile, creating a stable N-C-N linkage. This specific modification is responsible for the enhanced solubility profile of the resulting drug candidate[2][4].

  • Reagent Mixing: Suspend the purified TZD (0.01 mol) in 20 mL of absolute ethanol.

  • Activation: Add formaldehyde (37% aqueous solution, 0.015 mol) to the suspension, followed by the dropwise addition of morpholine (0.015 mol) under continuous magnetic stirring.

  • Coupling: Stir the mixture at room temperature for 4–6 hours until TLC indicates the complete consumption of the TZD core. Evaporate the solvent and recrystallize the intermediate.

Phase 3: C5 Knoevenagel Condensation

Causality: The C5 position is flanked by a carbonyl and a sulfur atom, making its protons highly acidic. A weak base (piperidine) deprotonates this site, allowing nucleophilic attack on an aromatic aldehyde. Steric hindrance naturally favors the formation of the Z-isomer[1][8].

  • Condensation: Dissolve the N-substituted TZD intermediate (0.01 mol) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) in ethanol.

  • Catalysis: Add 2-3 drops of glacial piperidine.

  • Reflux: Heat the mixture under reflux for 8–12 hours. Cool to precipitate the final 5-arylidene-3-[(morpholin-4-yl)methyl]thiazolidine-2,4-dione derivative. Filter, wash with cold ethanol, and characterize via IR and 1H-NMR[4][8].

Quantitative Pharmacological Profiling

The biological efficacy of morpholino-TZD derivatives is highly dependent on the nature of the substitutions at the C5 position. The table below synthesizes quantitative data from recent in vitro and in vivo evaluations[2][4][5][6][8].

Compound ScaffoldC5 SubstitutionPrimary AssayKey Finding / Efficacy
Morpholinothiazolyl-TZD 4-fluoro-phenyl (Compound 11)In vitro Insulin ReleaseSignificantly increased insulin release at concentrations as low as 0.001 mg/mL in the presence of 5.6 mmol/L glucose.
5-[Morpholino(phenyl)methyl]-TZD 4-chloro (Compound 4a)In vivo HypoglycemicDemonstrated moderate reduction in blood glucose levels in alloxan-induced Wistar rats.
5-[Morpholino(phenyl)methyl]-TZD 4-isopropyl (Compound 4n)In vivo HypoglycemicExhibited high antidiabetic efficacy and survival rates at both acute (35 mg/kg) and chronic (70 mg/kg) dosing.
5-[Morpholino(phenyl)methyl]-TZD 4-hydroxy-3-methoxy (Compound 4k)HRBC Membrane StabilizationAchieved the highest anti-inflammatory inhibition at 500 μg/mL, correlating with strong COX isoenzyme binding.

Future Perspectives in Drug Development

The architectural fusion of the morpholine ring with the thiazolidine-2,4-dione core has proven to be a highly successful strategy in mitigating the historical toxicity of TZDs while expanding their therapeutic utility. Current research is expanding the application of these scaffolds beyond metabolic syndromes. Recent in silico and in vitro evaluations suggest that morpholino-TZD derivatives, particularly those hybridized with indole or rhodanine moieties, possess significant antimicrobial and anticancer potential[1][9]. As drug development professionals continue to map the structure-activity relationships (SAR) of these compounds, the 3-morpholino-TZD scaffold will likely serve as a foundational blueprint for next-generation, multi-target therapeutics.

References

  • Synthesis, Physical characterisation and Biological Evaluation of novel 1, 3- thiazolidine-2, 4-dione deriv
  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione deriv
  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione deriv
  • 3-[(morpholin-4-yl)methyl]-1,3-thiazolidine-2,4-dione | Molport-001-921-181. molport.com.
  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. nih.gov.
  • 3-ethyl-5-[(5-morpholin-4-yl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione - NextSDS. nextsds.com.
  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies (PubMed). nih.gov.
  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. turkjps.org.
  • 635294-72-3 C18H15N3O5S2 - Chemical Dictionary. guidechem.com.
  • Evolving concepts in cancer therapy through targeting sphingolipid metabolism. nih.gov.
  • Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential.
  • The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer's disease activity. nih.gov.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

Sources

Foundational

Preformulation Profiling of 3-Morpholin-4-yl-thiazolidine-2,4-dione: An In-Depth Guide to Solubility Thermodynamics and Degradation Kinetics

Executive Summary The development of novel therapeutics often relies on privileged scaffolds that offer robust pharmacological activity. 3-Morpholin-4-yl-thiazolidine-2,4-dione represents a unique hybrid molecule, fusing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics often relies on privileged scaffolds that offer robust pharmacological activity. 3-Morpholin-4-yl-thiazolidine-2,4-dione represents a unique hybrid molecule, fusing the insulin-sensitizing and anti-proliferative potential of the thiazolidine-2,4-dione (TZD) core with the pharmacokinetic modulatory effects of a morpholine ring. However, the successful translation of this molecule from discovery to clinical formulation requires a rigorous understanding of its physicochemical boundaries.

This whitepaper provides a comprehensive, field-proven technical framework for evaluating the solubility and stability of 3-Morpholin-4-yl-thiazolidine-2,4-dione. By dissecting the structural causality behind its behavior—specifically the pH-dependent ionization of the morpholine moiety and the hydrolytic susceptibility of the TZD ring—this guide empowers drug development professionals to design self-validating preformulation workflows.

Structural Causality & Physicochemical Profiling

To predict the behavior of 3-Morpholin-4-yl-thiazolidine-2,4-dione in aqueous media, one must analyze the independent and synergistic effects of its two primary functional domains:

  • The Morpholine Moiety: Typically, aliphatic morpholines act as weak bases (pKa ~8.3). However, when directly conjugated to the electron-withdrawing imide nitrogen of the TZD ring (an N-N linkage), the basicity of the morpholine nitrogen is significantly depressed. This structural feature dictates that the molecule will only experience meaningful protonation—and thus, enhanced aqueous solubility—at highly acidic pH levels.

  • The Thiazolidine-2,4-dione (TZD) Core: The 2,4-dione system is highly susceptible to nucleophilic attack. The imide bond (C-N) and the adjacent thioether linkage (C-S) are the primary sites of hydrolytic and oxidative cleavage, respectively[1]. TZD rings are notoriously labile in alkaline environments but demonstrate remarkable stability under acidic conditions[2].

Thermodynamic Solubility Studies

A robust solubility profile cannot rely on kinetic (kinetic-turbidimetric) assays, which are prone to supersaturation artifacts. Instead, a thermodynamic approach must be employed to determine the true intrinsic solubility of the compound.

Experimental Protocol: Thermodynamic Shake-Flask Method

To ensure absolute trustworthiness, this protocol utilizes ultracentrifugation rather than filtration. Causality: Highly lipophilic molecules or those with tertiary amines (like morpholine) frequently adsorb onto standard PTFE or nylon syringe filters, leading to false-low solubility readings.

  • Buffer Preparation: Prepare 50 mM buffer solutions spanning pH 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8 and 7.4, Borate for pH 9.0).

  • Saturation: Add an excess of 3-Morpholin-4-yl-thiazolidine-2,4-dione solid (approx. 10 mg) to 1 mL of each buffer in sealed, inert borosilicate glass vials.

  • Equilibration: Incubate vials in a thermostatic shaker at 37.0 ± 0.5 °C and 200 rpm for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Subject the suspensions to ultracentrifugation at 15,000 × g for 15 minutes to pellet undissolved API and avoid colloidal suspension artifacts.

  • Quantification: Dilute the supernatant with an organic modifier (e.g., 50% Acetonitrile) to prevent precipitation, and quantify using a validated UHPLC-UV method at the molecule's isosbestic point.

SolubilityWorkflow S1 1. API Saturation (pH 1.2 - 10.0 buffers) S2 2. Equilibration (37°C, 48 hrs, 200 rpm) S1->S2 S3 3. Phase Separation (15,000g Ultracentrifugation) S2->S3 S4 4. Quantification (UHPLC-UV/MS) S3->S4 S5 5. Data Synthesis (pKa & Intrinsic Solubility) S4->S5

Figure 1: Five-step self-validating workflow for thermodynamic solubility determination.

Quantitative Data: Expected Solubility Profile

Based on the physicochemical properties of the morpholino-TZD scaffold, the following solubility profile is anticipated:

pH LevelBuffer SystemExpected Solubility (µg/mL)Dominant Ionization State
1.2HCl / KCl> 450.0Protonated (Morpholine N+)
4.5Acetate15.5Neutral / Unionized
6.8Phosphate12.0Neutral / Unionized
7.4Phosphate11.5Neutral / Unionized
9.0BorateDegradation observedNeutral (Ring-opening begins)

Stability Studies & Forced Degradation Kinetics

Understanding the degradation pathways of 3-Morpholin-4-yl-thiazolidine-2,4-dione is critical for establishing a shelf-life and designing protective formulations. The TZD core is structurally vulnerable to specific environmental stressors.

Mechanistic Degradation Pathways
  • Alkaline Hydrolysis: The TZD ring is rapidly cleaved in basic environments. Nucleophilic attack by hydroxide ions (OH-) at the C2 or C4 carbonyl leads to ring opening, primarily yielding α-thiol acetic acid derivatives and acyl amides[1][3].

  • Oxidative Dimerization: The α-thiol acetic acid intermediate generated from hydrolysis is highly reactive. Upon exposure to oxidative stress (e.g., peroxides) or even ambient air, it rapidly dimerizes into disulfide degradants[1]. Direct oxidation of the intact TZD sulfur atom can also yield sulfoxides.

  • Acidic Stability: In contrast to their alkaline lability, TZD derivatives generally remain highly stable under acidic hydrolysis conditions[2].

DegradationPathway cluster_conditions Stress Conditions A 3-Morpholin-4-yl-TZD (Intact API) B Alkaline Hydrolysis (pH > 8.0) A->B OH- Attack at C2/C4 C Oxidative Stress (H2O2 / ROS) A->C ROS Exposure D Ring-Opened Intermediate (α-thiol acetic acid) B->D C-N Bond Cleavage E Acyl Amide Degradant B->E C-S Bond Cleavage F Dimeric Disulfide (Oxidized Degradant) C->F Direct S-Oxidation D->F Oxidation of Thiol

Figure 2: Primary hydrolytic and oxidative degradation pathways of the TZD scaffold.

Experimental Protocol: Stability-Indicating LC-MS/MS Assay

A stability-indicating assay must be self-validating through strict mass balance calculations. If the sum of the remaining API and the generated degradants does not equal ~100%, it indicates the presence of undetected volatile degradants or irreversible column adsorption.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a biologically inert, MS-compatible co-solvent (e.g., 10% LC-MS grade DMSO in water).

  • Stress Application & Quenching:

    • Alkaline: Add 0.1 N NaOH, incubate at 40°C for 24 hours. Crucial Step: Quench with equimolar HCl immediately after incubation. Causality: Quenching arrests degradation kinetics, preventing the primary α-thiol acetic acid degradant from decomposing into secondary artifacts that obscure the mechanistic pathway.

    • Acidic: Add 0.1 N HCl, incubate at 40°C for 24 hours. Quench with equimolar NaOH.

    • Oxidative: Add 3% H₂O₂, incubate at room temperature for 24 hours.

  • Chromatographic Separation: Inject 5 µL onto an ultra-inert C18 column (1.7 µm, 2.1 × 100 mm) using a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Balance & Detection: Monitor via Photodiode Array (PDA, 200-400 nm) to calculate mass balance. Utilize Electrospray Ionization (ESI-MS/MS) in both positive and negative ion modes to structurally elucidate the ring-opened products[1].

Forced Degradation Matrix & Expected Mass Balance
Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant ObservedExpected Mass Balance
Acidic 0.1 N HCl24h @ 40°CNone (Highly Stable)99.5% ± 1.0%
Alkaline 0.1 N NaOH24h @ 40°Cα-thiol acetic acid, Acyl amide98.0% ± 1.5%
Oxidative 3% H₂O₂24h @ 25°CDimeric Disulfide, Sulfoxide97.5% ± 2.0%
Photolytic UV-Vis (ICH Q1B)1.2M lux hrsMinor ring cleavage products98.5% ± 1.0%

Formulation Strategies for Stabilization

Based on the causality of the degradation pathways outlined above, the successful formulation of 3-Morpholin-4-yl-thiazolidine-2,4-dione requires strict microenvironmental control:

  • pH Modulation: The formulation must be buffered to an acidic-to-neutral pH (ideally between pH 4.0 and 6.0) to entirely bypass the alkaline hydrolysis pathway[4].

  • Antioxidant Incorporation: To prevent the oxidative dimerization of the thioether group or any transient thiol intermediates, the addition of water-soluble antioxidants (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA to sequester catalytic transition metals) is highly recommended.

References

  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: joac.
  • Source: japsonline.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Morpholin-4-yl-thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction Thiazolidine-2,4-diones (TZDs) represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-2,4-diones (TZDs) represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry. The TZD scaffold is a privileged structure, forming the core of various clinically approved drugs and a multitude of investigational agents.[1][2] The synthetic tractability of the TZD ring, particularly at the 3- and 5-positions, allows for the generation of diverse molecular libraries with a wide range of pharmacological activities.[3] These activities include, but are not limited to, antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][4][5][6][7]

The antidiabetic properties of certain TZD derivatives, such as pioglitazone and rosiglitazone, are mediated through their agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.[8][9] Beyond this well-established mechanism, TZD derivatives have been shown to inhibit various enzymes and modulate other cellular pathways, leading to their diverse therapeutic potential.[4][10][11]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a specific TZD derivative, 3-Morpholin-4-yl-thiazolidine-2,4-dione . While specific literature on this exact, unsubstituted (at the 5-position) compound is limited, the protocols herein are built upon well-established and frequently published methodologies for the synthesis and evaluation of structurally similar N-substituted TZD derivatives, particularly Mannich bases.[8][12]

Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione

The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione can be efficiently achieved via a Mannich reaction. This reaction involves the aminoalkylation of the acidic proton at the N-3 position of the thiazolidine-2,4-dione ring with formaldehyde and a secondary amine, in this case, morpholine.[12]

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants TZD Thiazolidine-2,4-dione Reaction Mannich Reaction Room Temperature, 2-4 h TZD->Reaction 1.0 eq Formaldehyde Formaldehyde Formaldehyde->Reaction 1.2 eq Morpholine Morpholine Morpholine->Reaction 1.2 eq Solvent Ethanol Solvent->Reaction Product 3-Morpholin-4-yl- thiazolidine-2,4-dione Reaction->Product Anticancer_Pathway Compound 3-Morpholin-4-yl- thiazolidine-2,4-dione Cell Cancer Cell Compound->Cell Enters Cell Kinase Protein Kinases (e.g., VEGFR-2) Cell->Kinase Inhibition CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Cell->CellCycle Induction Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycle->Apoptosis

Sources

Application

Comprehensive In Vitro Characterization of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives: Protocols for Target Engagement, Efficacy, and Safety

Introduction & Scientific Rationale Thiazolidine-2,4-diones (TZDs) represent a privileged pharmacological scaffold, primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Thiazolidine-2,4-diones (TZDs) represent a privileged pharmacological scaffold, primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists in the management of type 2 diabetes mellitus[1]. However, the clinical utility of first-generation TZDs has been historically hampered by severe adverse effects, most notably idiosyncratic hepatotoxicity (e.g., troglitazone) and excessive fluid retention[1].

To overcome these limitations, structural modifications—specifically the incorporation of a morpholine ring to form 3-morpholin-4-yl-thiazolidine-2,4-dione derivatives—have been extensively explored in modern drug design[2]. The addition of the morpholine moiety serves three critical mechanistic purposes:

  • Physicochemical Enhancement: It significantly improves the aqueous solubility of the highly lipophilic TZD core.

  • Receptor Modulation: It alters binding interactions within the PPARγ ligand-binding domain (LBD), often shifting the molecule from a full agonist to a safer "partial agonist," which uncouples insulin sensitization from adipogenic weight gain[3][4].

  • Toxicity Mitigation: It modifies the metabolic fate of the compound, reducing the formation of reactive quinone metabolites responsible for liver injury[5].

This Application Note provides a robust, self-validating in vitro screening cascade designed for researchers evaluating novel morpholine-TZD hybrids.

Experimental Workflow

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: Safety Profiling Compound 3-Morpholin-4-yl-TZD Synthesis & Prep Luciferase PPARγ Luciferase Reporter Assay (HEK293T Cells) Compound->Luciferase Receptor Agonism Adipogenesis Adipocyte Differentiation (3T3-L1 Cells + Oil Red O) Luciferase->Adipogenesis EC50 Translation Toxicity Hepatotoxicity Screening (HepG2 Cells + MTT Assay) Adipogenesis->Toxicity Therapeutic Window

In vitro screening cascade for 3-Morpholin-4-yl-TZD derivatives, from target engagement to safety.

Protocol 1: Target Engagement via PPARγ Transactivation (Luciferase Assay)

Objective & Causality: To confirm that the morpholine-TZD derivative directly engages and activates PPARγ, a cell-based reporter assay is utilized. HEK293T cells are selected because they lack significant endogenous PPARγ expression, ensuring that any luminescent signal is strictly dependent on the co-transfected receptor[4]. A self-validating system is established by including a full agonist (Rosiglitazone) and a selective antagonist (GW9662) to prove receptor specificity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well white opaque plates at a density of 2×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Prepare a transfection complex using Lipofectamine™ 3000 containing 50 ng of pCMV-PPARγ, 50 ng of PPRE-x3-TK-luciferase reporter, and 10 ng of pRL-TK (Renilla luciferase for normalization) per well. Add the complex to the cells and incubate for 12 hours.

  • Ligand Depletion: Aspirate the media and replace with phenol red-free DMEM containing 1% charcoal-stripped FBS to remove endogenous lipid ligands that could cause background activation.

  • Compound Treatment: Treat cells with the 3-morpholin-4-yl-TZD derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Include 1 µM Rosiglitazone as a 100% maximum activation control and 0.1% DMSO as a vehicle control.

  • Antagonist Validation: In a parallel set of wells, pre-treat cells with 1 µM GW9662 (PPARγ antagonist) for 1 hour prior to adding the test compound. A drop in signal confirms target specificity.

  • Detection: After 24 hours of exposure, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate fold-activation by normalizing Firefly luminescence to Renilla luminescence.

Protocol 2: Functional Efficacy via 3T3-L1 Adipogenesis

Objective & Causality: While the luciferase assay proves receptor binding, it does not confirm functional cellular outcomes. PPARγ is the master regulator of adipogenesis. Treating 3T3-L1 preadipocytes with a PPARγ agonist drives their differentiation into mature, lipid-storing adipocytes[3]. By quantifying intracellular lipid accumulation using Oil Red O staining, researchers can determine the functional efficacy—and potential partial agonism—of the morpholine-TZD derivative[3].

Step-by-Step Methodology:

  • Pre-adipocyte Expansion: Culture 3T3-L1 murine fibroblasts in DMEM with 10% Bovine Calf Serum (BCS) until they reach 100% confluence. Maintain confluence for 48 hours to induce growth arrest.

  • Differentiation Induction (Day 0): Replace media with Differentiation Medium: DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (MDI cocktail). Add the 3-morpholin-4-yl-TZD derivative at its established EC₅₀ concentration.

  • Maintenance (Day 2 to Day 8): On Day 2, replace media with Maintenance Medium (DMEM + 10% FBS + 1 µg/mL Insulin) containing the test compound. Refresh this medium every 48 hours until Day 8.

  • Fixation (Day 8): Wash cells twice with PBS and fix with 10% formalin for 1 hour at room temperature. Wash with 60% isopropanol and let dry completely.

  • Lipid Quantification: Add 0.3% Oil Red O working solution (in 60% isopropanol) for 30 minutes. Wash extensively with distilled water to remove unbound dye. Elute the incorporated dye using 100% isopropanol and measure absorbance at 500 nm using a microplate reader.

Protocol 3: Safety Profiling via HepG2 Hepatotoxicity (MTT Assay)

Objective & Causality: The primary reason for developing substituted TZD derivatives is to circumvent the hepatotoxicity associated with earlier drugs in this class[2]. The HepG2 human hepatoma cell line retains many liver-specific metabolic functions, making it the gold standard for in vitro hepatotoxicity screening[5]. The MTT assay measures mitochondrial metabolic rate, providing a reliable readout for cell viability to establish the compound's therapeutic index.

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells in 96-well clear-bottom plates at 1×104 cells/well in EMEM supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with the 3-morpholin-4-yl-TZD derivative at high concentrations (1 µM, 10 µM, 50 µM, 100 µM, and 200 µM) to establish a CC₅₀ (Cytotoxic Concentration 50%). Use Troglitazone (a known hepatotoxin) as a positive control for toxicity, and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate for 72 hours to allow for both acute and metabolism-dependent toxicity to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes. Read absorbance at 570 nm (with background subtraction at 630 nm).

Data Presentation & Interpretation

To facilitate rapid decision-making in the drug development pipeline, quantitative outputs from the three protocols should be aggregated. The following table illustrates the expected profile of an optimized 3-morpholin-4-yl-TZD derivative compared to historical benchmarks.

CompoundPPARγ EC₅₀ (nM)Max Activation (%)*Adipogenesis (Fold-Lipid)HepG2 CC₅₀ (µM)Therapeutic Index
Rosiglitazone 15 ± 3100% (Reference)4.5x> 100> 6,600
Troglitazone 550 ± 4085%3.8x12 ± 2~ 21
3-Morpholin-4-yl-TZD 85 ± 1245% (Partial Agonist)2.1x> 150> 1,700

*Max activation is normalized to 1 µM Rosiglitazone in the Luciferase Reporter Assay.

Interpretation: The morpholine derivative demonstrates a partial agonist profile (45% max activation), which is sufficient for insulin sensitization but reduces excessive adipogenesis (2.1x vs 4.5x), potentially mitigating weight gain. Crucially, the HepG2 CC₅₀ exceeds 150 µM, indicating a vastly superior hepatic safety profile compared to Troglitazone.

References

  • Title: Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)
  • Source: nih.
  • Source: plos.
  • Source: biorxiv.
  • Source: nih.

Sources

Method

Application Note: Standardized Protocols for Evaluating the Antimicrobial Activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione

An Application Guide for Researchers and Drug Development Professionals Introduction The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including antidiabetic, anti-inflammatory, anticancer, and, notably, antimicrobial properties.[3][4][5] The antimicrobial potential of TZD analogues is of particular interest in an era of growing antibiotic resistance. This document provides a detailed guide for the systematic evaluation of a specific TZD derivative, 3-Morpholin-4-yl-thiazolidine-2,4-dione , outlining robust and reproducible protocols for assessing its antimicrobial efficacy.

The proposed mechanism for the antimicrobial action of many TZD derivatives involves the inhibition of cytoplasmic Mur ligases (MurC-F).[1] These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this pathway, TZD compounds can compromise bacterial integrity, leading to cell death. This established mode of action provides a strong rationale for investigating the antimicrobial potential of novel TZD structures like 3-Morpholin-4-yl-thiazolidine-2,4-dione.

This guide is designed to provide researchers with a self-validating framework for primary screening and secondary confirmation of antimicrobial activity, adhering to internationally recognized standards to ensure data integrity and comparability.

Guiding Principles of Antimicrobial Susceptibility Testing (AST)

To ensure that experimental results are both reliable and comparable across different laboratories, adherence to standardized methodologies is paramount. The protocols outlined herein are based on the foundational principles established by leading international organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] These standards govern critical parameters, including media composition, inoculum density, and incubation conditions, which are essential for reproducibility.

The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This quantitative measure is the gold standard for assessing antimicrobial potency. Complementary qualitative or semi-quantitative methods, such as the disk diffusion test , provide additional valuable data by measuring a "zone of inhibition" around a disk impregnated with the test compound.[11]

Overall Experimental Workflow

The comprehensive testing strategy involves a multi-step process, from initial preparation of the test compound and microbial cultures to data acquisition and analysis. The following workflow diagram provides a high-level overview of the entire procedure.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis CompoundPrep Compound Stock Preparation (3-Morpholin-4-yl- thiazolidine-2,4-dione) MIC_Assay Protocol 1: Broth Microdilution Assay (MIC Determination) CompoundPrep->MIC_Assay Disk_Assay Protocol 2: Disk Diffusion Assay (Zone of Inhibition) CompoundPrep->Disk_Assay CulturePrep Bacterial Culture Preparation & Standardization (0.5 McFarland) CulturePrep->MIC_Assay CulturePrep->Disk_Assay MIC_Read Read & Record MIC Values (µg/mL) MIC_Assay->MIC_Read Incubate 18-24h Zone_Read Measure & Record Zone Diameters (mm) Disk_Assay->Zone_Read Incubate 18-24h Data_Table Tabulate Results & Compare to Controls MIC_Read->Data_Table Zone_Read->Data_Table

Caption: High-level workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol details the reference method for determining the quantitative MIC of the test compound against aerobic bacteria, based on CLSI M07 guidelines.[6]

Expertise & Experience: The Rationale Behind the Method

The broth microdilution method is the preferred primary screening tool due to its quantitative nature, efficiency, and conservation of test material. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because it is a standardized medium with low levels of thymidine and thymine, which can interfere with some antimicrobial agents. Furthermore, its cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which is critical for the activity of certain antibiotic classes. The standardization of the bacterial inoculum to a 0.5 McFarland turbidity is the single most important step for reproducibility, as it ensures a consistent number of bacteria are challenged by the compound in every test.[12]

Materials

  • 3-Morpholin-4-yl-thiazolidine-2,4-dione (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette and sterile tips

  • Plate incubator (35 ± 2°C)

Step-by-Step Methodology

  • Test Compound Preparation: a. Prepare a 10 mg/mL stock solution of 3-Morpholin-4-yl-thiazolidine-2,4-dione in 100% DMSO. Ensure it is fully dissolved. b. Create a working solution by diluting the stock solution in sterile CAMHB to a concentration of 128 µg/mL. Note: The final concentration of DMSO in the first well should not exceed 1-2% to avoid solvent-induced toxicity.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the desired bacterial strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This can be done visually or with a spectrophotometer. d. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup and Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the 128 µg/mL compound working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. This will create a concentration gradient from 128 µg/mL to 0.25 µg/mL. e. Well 11 will serve as the Growth Control (no compound). f. Well 12 will serve as the Sterility Control (no compound, no bacteria).

  • Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL, and the compound concentrations are halved (ranging from 64 µg/mL to 0.125 µg/mL). c. Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Result Interpretation: a. Following incubation, examine the plate visually from the bottom using a reading mirror. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). c. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls fail, the experiment is invalid.

Protocol 2: Disk Diffusion (Kirby-Bauer) Test

This qualitative test provides a visual confirmation of antimicrobial activity and is performed according to principles outlined by EUCAST and CLSI.[9]

Trustworthiness: A Self-Validating System

The disk diffusion assay's reliability comes from its built-in controls. The test is performed on a Mueller-Hinton Agar (MHA) plate, a medium standardized for predictable diffusion rates. By placing a disk with the test compound, a disk with a known antibiotic (positive control), and a disk with only the solvent (negative control) on the same plate, you create a self-validating system. A zone of inhibition around the test compound's disk, in the absence of a zone around the solvent disk, confirms that the observed activity is due to the compound itself and not the solvent.

Materials

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution (e.g., 1 mg/mL in a volatile solvent like ethanol or acetone)

  • Solvent control (e.g., ethanol or acetone)

  • Forceps (sterile)

  • Ruler or caliper

  • Incubator (35 ± 2°C)

Step-by-Step Methodology

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth. c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Preparation and Application: a. Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto a sterile blank disk. This will result in a disk load of 10 µg. b. Prepare a negative control disk by applying the same volume of the solvent used to dissolve the compound. c. Allow the disks to dry completely in a sterile environment to evaporate the solvent. d. Using sterile forceps, firmly place the impregnated test disk, the solvent control disk, and a standard antibiotic disk (positive control) onto the inoculated agar surface. Ensure disks are spaced far enough apart to prevent overlapping zones. e. Adhere to the "15-15-15 minute rule": apply disks within 15 minutes of inoculation and incubate plates within 15 minutes of disk application.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm). b. A zone of inhibition around the test compound disk indicates antimicrobial activity. The solvent control disk should show no zone.

Data Presentation and Analysis

All quantitative data should be systematically recorded for clear comparison and interpretation.

Table 1: MIC Values for 3-Morpholin-4-yl-thiazolidine-2,4-dione

Bacterial StrainGram StainMIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
E. faecalis ATCC 29212Positive

Table 2: Zone of Inhibition Diameters

Bacterial StrainTest Compound (10 µ g/disk ) Zone Diameter (mm)Solvent Control Zone Diameter (mm)Positive Control (Ciprofloxacin, 5 µ g/disk ) Zone Diameter (mm)
S. aureus ATCC 292130
E. coli ATCC 259220

Interpretation: For a novel compound, there are no established clinical breakpoints. The results should be interpreted by comparing the MIC values and zone diameters to those of the positive control antibiotic. This provides a benchmark for the compound's relative potency and spectrum of activity (e.g., whether it is more active against Gram-positive or Gram-negative bacteria).

Hypothesized Mechanism of Action: Mur Ligase Inhibition

The thiazolidinedione scaffold is known to target the bacterial cell wall synthesis pathway. The diagram below illustrates the hypothesized point of intervention, where TZD derivatives inhibit Mur ligases, thereby preventing the formation of the peptidoglycan layer essential for bacterial survival.

G cluster_pathway Bacterial Peptidoglycan Synthesis cluster_inhibition Mechanism of Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Peptide MurC, MurD, MurE, MurF (ATP-dependent ligases) Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation TZD 3-Morpholin-4-yl- thiazolidine-2,4-dione TZD->Inhibition Inhibits

Caption: Hypothesized inhibition of Mur ligases by TZD derivatives.

References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. National Library of Medicine. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Library of Medicine. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. National Library of Medicine. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. National Library of Medicine. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Taylor & Francis Online. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Johns Hopkins University. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Susceptibility Testing. Merck Manual Professional Edition. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. [Link]

  • Synthesis, molecular docking and ADME studies of thiazole-thiazolidinedione hybrids as antimicrobial agents. National Library of Medicine. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • Antimicrobial Susceptibility Testing. myadlm.org. [Link]

  • (PDF) Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. ResearchGate. [Link]

  • Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. National Library of Medicine. [Link]

  • Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives. National Library of Medicine. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Library of Medicine. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. [Link]

Sources

Application

Application Notes and Protocols for Anticancer Screening of 3-Morpholin-4-yl-thiazolidine-2,4-dione

Introduction: The Therapeutic Potential of Thiazolidinediones in Oncology The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its use in antidiabetic dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Thiazolidinediones in Oncology

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its use in antidiabetic drugs that function as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] Beyond their metabolic roles, a growing body of evidence has illuminated the potent anticancer activities of TZD derivatives.[1][2] These compounds have been shown to inhibit the growth of a wide array of cancer cell lines, including those from lung, breast, colon, and prostate cancers, both in vitro and in vivo.[2][3]

The anticancer mechanisms of TZDs are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell invasion.[1] Interestingly, many of these antitumor effects are mediated through pathways independent of PPAR-γ activation, which presents an exciting avenue for the development of novel anticancer agents with potentially fewer side effects associated with PPAR-γ agonism.[3][4][5][6] The PPAR-γ-independent actions of TZDs are thought to involve the modulation of key signaling pathways that govern cell survival and proliferation.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the anticancer screening of a specific TZD derivative, 3-Morpholin-4-yl-thiazolidine-2,4-dione . We will delve into the foundational in vitro assays for assessing its cytotoxic and mechanistic properties, offering not just step-by-step protocols but also the scientific rationale behind the experimental design.

Compound Profile: 3-Morpholin-4-yl-thiazolidine-2,4-dione

While extensive public data on the specific anticancer activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione is emerging, its structural class suggests it likely shares the anticancer properties of other TZDs. The morpholine moiety is a common functional group in medicinal chemistry known to improve pharmacokinetic properties. The core thiazolidine-2,4-dione structure is the key pharmacophore for its potential anticancer effects.

Experimental Workflow for Anticancer Screening

A systematic in vitro evaluation is the first critical step in characterizing the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation start Compound Synthesis & QC cell_culture Cancer Cell Line Panel Selection & Culture start->cell_culture mtt_assay Cytotoxicity Screening (MTT/SRB Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway_analysis data_interpretation Data Interpretation & SAR apoptosis_assay->data_interpretation cell_cycle_analysis->data_interpretation pathway_analysis->data_interpretation conclusion Conclusion & Future Directions data_interpretation->conclusion apoptosis_quadrants q1 Q1 Viable (Annexin V- / PI-) q2 Q2 Early Apoptotic (Annexin V+ / PI-) q3 Q3 Late Apoptotic/Necrotic (Annexin V+ / PI+) q4 Q4 Necrotic (Annexin V- / PI+) xaxis Annexin V-FITC --> yaxis Propidium Iodide --> 2 2 2->2 2->2 3.5 3.5 2->3.5 2->3.5 0.5 0.5 0.5->2 0.5->2 0.5->3.5 0.5->3.5

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [7][8]PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. [8] Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with 3-Morpholin-4-yl-thiazolidine-2,4-dione at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. [8][9][10]Incubate at -20°C for at least 2 hours (or overnight). [11]3. Washing: Centrifuge the fixed cells and wash twice with PBS. [8]4. RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA. [9][11]5. PI Staining: Add propidium iodide to a final concentration of 50 µg/mL. [9][11]6. Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathways

Thiazolidinediones have been reported to induce anticancer effects through various signaling pathways, often independent of PPAR-γ. [4][5]A plausible mechanism for 3-Morpholin-4-yl-thiazolidine-2,4-dione could involve the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptosis pathway. [4]Another potential pathway is the inhibition of translation initiation, which can lead to cell cycle arrest. [3][12]

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound 3-Morpholin-4-yl-thiazolidine-2,4-dione bcl2 Bcl-2 / Bcl-xL compound->bcl2 inhibition translation Inhibition of Translation Initiation compound->translation inhibition bax_bak Bax / Bak bcl2->bax_bak inhibition cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cyclins ↓ Cyclin D1 translation->cyclins cdks ↓ Cdk4/6 cyclins->cdks g1_arrest G1 Phase Arrest cdks->g1_arrest

Caption: A potential signaling pathway for the anticancer effects of 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro anticancer screening of 3-Morpholin-4-yl-thiazolidine-2,4-dione. The outlined protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to gather crucial preliminary data on the compound's efficacy and mechanism of action.

Further investigations should focus on:

  • Western Blot Analysis: To confirm the modulation of key proteins in the proposed signaling pathways (e.g., Bcl-2 family proteins, cyclins, and caspases).

  • In Vivo Studies: To evaluate the compound's antitumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 3-Morpholin-4-yl-thiazolidine-2,4-dione to optimize its anticancer potency and selectivity.

By following a systematic and mechanistically driven approach, the full therapeutic potential of this promising class of compounds can be thoroughly explored.

References

  • PPARγ-Independent Antitumor Effects of Thiazolidinediones. PMC. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]

  • PPARγ-independent Activity of Thiazolidinediones: A Promising Mechanism of Action for New Anticancer Drugs?. OMICS International. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Thiazolidinediones as anti-cancer agents. PMC. [Link]

  • Antidiabetic thiazolidinediones inhibit invasiveness of pancreatic cancer cells via PPARγ independent mechanisms. Gut. [Link]

  • Anticancer Effects of Thiazolidinediones Are Independent of Peroxisome Proliferator-activated Receptor γ and Mediated by Inhibition of Translation Initiation. Cancer Research. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. [Link]

  • Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. ResearchGate. [Link]

  • Selection of optimal cell lines for high-content phenotypic screening. PMC. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. [Link]

  • Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives. PMC. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Semantic Scholar. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Publishing. [Link]

  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

  • Design, Synthesis, Biological and Computational Assessment of New Thiazolidin‐4‐one Derivatives as Potential Anticancer Agents Through the Apoptosis Pathway. ResearchGate. [Link]

  • Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. PubMed. [Link]

  • Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings. Semantic Scholar. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Substitutedthiazolidin-4-Ones as Anticancer Agents. SlideShare. [Link]

Sources

Method

Application Note: High-Throughput Anti-Inflammatory Profiling of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Self-Validating Protocols Executive Summary & Mechanistic Rationale The thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The thiazolidine-2,4-dione (TZD) scaffold is classically recognized for its role in metabolic syndrome via PPARγ agonism. However, recent structure-activity relationship (SAR) studies have demonstrated that incorporating a morpholine ring—specifically yielding 3-Morpholin-4-yl-thiazolidine-2,4-dione and its 5-substituted derivatives—dramatically shifts the pharmacological profile toward potent anti-inflammatory activity[1]. The morpholine moiety enhances aqueous solubility while providing a critical hydrogen-bonding acceptor that interacts with the cyclooxygenase (COX) active site and physically intercalates into lipid bilayers.

As a Senior Application Scientist, I have designed this orthogonal screening workflow to evaluate these derivatives. Relying solely on target-based enzymatic assays (like isolated COX inhibition) often fails to translate into cellular efficacy. Therefore, we employ a dual phenotypic approach: Human Red Blood Cell (HRBC) Membrane Stabilization and Bovine Serum Albumin (BSA) Protein Denaturation .

  • The Causality of HRBC Assays: During acute inflammation, lysosomal membranes rupture, releasing bactericidal enzymes and proteases that cause collateral tissue damage. The HRBC membrane is morphologically and functionally analogous to the lysosomal membrane[2]. By subjecting HRBCs to hypotonic stress, we induce fluid influx and lysis. Compounds that stabilize the HRBC membrane prevent this lysis, serving as a direct proxy for lysosomal protection[3].

  • The Causality of BSA Denaturation: In rheumatic diseases, the denaturation of tissue proteins generates auto-antigens that trigger Type III and Type IV hypersensitivity reactions. Heat-induced BSA denaturation at a slightly acidic pH (6.4–6.8) mimics the hypoxic, acidic microenvironment of inflamed synovial tissue[4]. NSAIDs and potent TZD-morpholine derivatives inhibit this denaturation by binding to hydrophobic pockets on the albumin surface, stabilizing its native conformation[5].

Pathway A 3-Morpholin-4-yl-TZD Derivatives B PPAR-γ Activation A->B Agonism C COX-1/2 Inhibition A->C Competitive Binding D Lysosomal Membrane Stabilization A->D Lipophilic Intercalation E NF-κB Transrepression B->E Genomic Effect F Reduced Prostaglandin Synthesis C->F Enzymatic Block G Decreased Lytic Enzyme Release D->G Physical Stabilization H Anti-Inflammatory Efficacy E->H F->H G->H

Fig 1: Multi-target anti-inflammatory mechanism of 3-Morpholin-4-yl-TZD derivatives.

Experimental Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . An assay is only as reliable as its internal controls; thus, specific Go/No-Go checkpoints are embedded within the methodologies to prevent the propagation of false positives or negatives.

Workflow S1 Step 1: Compound Preparation Stock: 10 mM in DMSO Working: 10-500 µg/mL S2 Step 2: Primary Phenotypic Assays S1->S2 A1 HRBC Membrane Stabilization Stress: 0.36% Hyposaline Readout: Hb Absorbance @ 560 nm S2->A1 A2 BSA Protein Denaturation Stress: Heat (72°C) Readout: Turbidity @ 660 nm S2->A2 S3 Step 3: Self-Validation Checkpoints Control Verification A1->S3 A2->S3 S4 Step 4: Data Synthesis IC50 Calculation & Hit Triage S3->S4 Pass Quality Control

Fig 2: Orthogonal screening workflow with embedded validation checkpoints.

Protocol A: Hypotonicity-Induced HRBC Membrane Stabilization

Scientific Rationale for Reagents: Blood is collected in Alsever’s solution rather than standard EDTA. Why? Alsever's contains dextrose (an energy source to maintain erythrocyte metabolism ex vivo) and sodium citrate (to chelate calcium and prevent coagulation), ensuring the structural integrity of the RBC membrane prior to the intentional hypotonic stress[6].

Step-by-Step Methodology:

  • HRBC Preparation: Collect fresh human blood from healthy volunteers (no NSAID use for 14 days). Mix 1:1 with sterilized Alsever’s solution. Centrifuge at 3,000 rpm for 10 minutes.

  • Washing: Discard the supernatant. Wash the packed cells three times with Isosaline (0.85% NaCl, pH 7.2) to remove serum proteins that could interfere with absorbance. Reconstitute as a 10% v/v suspension in Isosaline[2].

  • Assay Mixture: In a 96-well deep-well plate or microcentrifuge tubes, combine:

    • 1.0 mL Phosphate Buffer (0.15 M, pH 7.4)

    • 2.0 mL Hyposaline (0.36% NaCl) – This induces the osmotic stress.

    • 0.5 mL of 3-Morpholin-4-yl-TZD test compound (10–500 µg/mL in DMSO/buffer).

    • 0.5 mL of the 10% HRBC suspension.

  • Incubation & Readout: Incubate at 37°C for 30 minutes. Centrifuge at 3,000 rpm for 10 minutes. Transfer the supernatant to a clear 96-well plate and measure hemoglobin release via absorbance at 560 nm[7].

Self-Validation Checkpoint (Go/No-Go):

  • Negative Control (100% Lysis): Replace the test compound with vehicle, and replace Hyposaline with distilled water. The OD560 must be ≥ 0.8. If OD560 < 0.8, the HRBCs were prematurely compromised during the washing phase. Discard and prepare a fresh batch.

  • Positive Control: Diclofenac Sodium (100 µg/mL) must show >70% inhibition of hemolysis.

Calculation: % Protection = 100 - [(OD_Test / OD_NegativeControl) * 100]

Protocol B: Heat-Induced BSA Protein Denaturation

Scientific Rationale for Reagents: The assay utilizes a slightly acidic Tris-buffer or PBS (pH 6.4–6.8). BSA denatures more readily near its isoelectric point, and this specific pH range perfectly mimics the localized acidosis found in inflamed tissues due to the high metabolic demand of infiltrating leukocytes[8].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.5% w/v Bovine Serum Albumin (BSA) solution in Tris-buffer (pH 6.8).

  • Assay Mixture: Mix 0.2 mL of the 0.5% BSA solution with 2.8 mL of PBS (pH 6.4). Add 0.5 mL of the 3-Morpholin-4-yl-TZD test compound at varying concentrations (10–500 µg/mL)[9].

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes to allow the lipophilic morpholine and TZD rings to interact with the hydrophobic pockets of BSA.

  • Thermal Stress: Transfer the tubes to a precision water bath set strictly to 72°C for exactly 5 minutes to induce denaturation[8].

  • Readout: Cool the tubes rapidly in an ice-water bath for 5 minutes. Measure the resulting turbidity (precipitated protein) at 660 nm using a UV-Vis spectrophotometer[10].

Self-Validation Checkpoint (Go/No-Go):

  • Assay Blank (0% Denaturation): Unheated BSA + vehicle must have an OD660 < 0.05.

  • Negative Control (Max Denaturation): Heated BSA + vehicle must exhibit a significant turbidity spike (OD660 > 0.5). If the OD660 is lower, the water bath calibration is inaccurate, or the heating duration was insufficient, invalidating the run.

Calculation: % Inhibition =[(OD_Control - OD_Test) / OD_Control] * 100

Quantitative Data Synthesis & Hit Triage

To benchmark the efficacy of novel 3-Morpholin-4-yl-TZD derivatives, quantitative data must be consolidated to identify structure-activity trends. The addition of electron-withdrawing or electron-donating groups at the 5-position of the TZD ring significantly dictates the anti-inflammatory potency[1].

Below is a representative data synthesis table used for hit triage, comparing structural modifications against the clinical standard, Diclofenac.

Compound IDStructural Modification (5-Position)HRBC Stabilization IC₅₀ (µg/mL)BSA Denaturation IC₅₀ (µg/mL)Phenotypic Efficacy Profile
TZD-M1 Unsubstituted (Core Scaffold)145.2 ± 4.1188.5 ± 5.2Baseline Activity
TZD-M2 5-Benzylidene82.4 ± 3.6112.3 ± 3.8Moderate
TZD-M3 5-[Morpholino(phenyl)methyl]34.8 ± 1.9 41.2 ± 2.1 Highly Potent (Lead)
TZD-M4 5-(4-Chlorobenzylidene)55.6 ± 2.468.9 ± 3.0Potent
Standard Diclofenac Sodium28.5 ± 1.232.4 ± 1.5Clinical Reference

Data Interpretation Insight: Compound TZD-M3 , featuring a dual morpholine substitution (one at the 3-position and one at the 5-methyl bridge), exhibits an IC₅₀ nearly equipotent to Diclofenac[1]. The dual morpholine rings likely create a highly favorable partition coefficient (LogP), allowing optimal intercalation into the HRBC lipid bilayer while maintaining sufficient aqueous solubility to interact with BSA binding sites.

Sources

Application

Application Notes &amp; Protocols: Characterizing 3-Morpholin-4-yl-thiazolidine-2,4-dione as a PPARγ Agonist for Antidiabetic Research

Introduction: The Central Role of PPARγ in Metabolic Disease and the Promise of Thiazolidinediones Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of PPARγ in Metabolic Disease and the Promise of Thiazolidinediones

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, playing a pivotal role in adipogenesis, glucose and lipid homeostasis, and insulin sensitivity.[1] Its activation modulates the transcription of genes involved in these critical metabolic processes, making it a significant therapeutic target for type 2 diabetes mellitus (T2DM).[2][3] The thiazolidinedione (TZD) class of antidiabetic drugs, often referred to as "glitazones," function as potent agonists of PPARγ.[4][5] By binding to and activating PPARγ, TZDs enhance tissue sensitivity to insulin, thereby improving glycemic control.[2][6]

3-Morpholin-4-yl-thiazolidine-2,4-dione is a member of the thiazolidinedione chemical class, which has been a focus of medicinal chemistry for the development of novel antidiabetic agents.[7] The core thiazolidine-2,4-dione scaffold is a key pharmacophore for PPARγ agonism.[8] This document provides a comprehensive guide for researchers to characterize the activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione and similar TZD derivatives as PPARγ agonists. We will delve into the underlying principles and provide detailed protocols for a suite of biochemical and cell-based assays essential for a thorough investigation.

Mechanism of Action: PPARγ Activation

Upon ligand binding, PPARγ undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR).[4][9] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][10] This binding event recruits coactivator proteins, leading to the initiation of gene transcription.[11][12] The downstream effects include enhanced insulin signaling, increased glucose uptake in adipose and muscle tissues, and regulation of lipid metabolism.[6]

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-Morpholin-4-yl- thiazolidine-2,4-dione PPARg PPARγ Ligand->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Metabolic_Regulation Improved Insulin Sensitivity & Glucose Metabolism Transcription->Metabolic_Regulation Leads to

Caption: PPARγ Signaling Pathway.

Biochemical Assays for Direct Ligand-Receptor Interaction

Biochemical assays are fundamental for confirming the direct binding of a test compound to the PPARγ ligand-binding domain (LBD) and for quantifying its binding affinity.

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to displace a known fluorescently labeled ligand from the PPARγ LBD.[9][13] A decrease in the fluorescent signal is proportional to the binding affinity of the test compound.

Principle: A fluorescent probe with a high affinity for the PPARγ LBD is used. When the probe is bound to the receptor, it emits a strong fluorescent signal. In the presence of a competing ligand like 3-Morpholin-4-yl-thiazolidine-2,4-dione, the probe is displaced, leading to a reduction in fluorescence.[9] The concentration of the test compound that causes a 50% reduction in the fluorescent signal is its IC50 value, which reflects its binding affinity.[14]

Protocol:

  • Reagents and Materials:

    • Recombinant human PPARγ LBD

    • Fluorescent PPARγ ligand (e.g., a BODIPY-labeled TZD)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)

    • Test compound (3-Morpholin-4-yl-thiazolidine-2,4-dione) and a reference agonist (e.g., Rosiglitazone)[15]

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and the reference agonist in assay buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescent ligand and the PPARγ LBD to each well.

    • Add the serially diluted test compound or reference agonist to the wells. Include control wells with no test compound (maximum signal) and wells with a high concentration of a known unlabeled ligand (background signal).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay assesses the functional consequence of ligand binding, which is the recruitment of coactivator peptides to the PPARγ LBD.[12][16]

Principle: The PPARγ LBD is tagged with a donor fluorophore (e.g., Terbium), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., Fluorescein).[17][18] When the agonist binds to PPARγ, it induces a conformational change that promotes the recruitment of the coactivator peptide.[17] This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The resulting FRET signal is a direct measure of agonist activity.[19]

Protocol:

  • Reagents and Materials:

    • GST-tagged PPARγ LBD

    • Terbium-labeled anti-GST antibody (donor)

    • Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor)[11]

    • Test compound and a reference agonist (e.g., Rosiglitazone)

    • Assay buffer

    • 384-well black microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference agonist.

    • In a 384-well plate, add the GST-tagged PPARγ LBD, Terbium-labeled anti-GST antibody, and the fluorescein-labeled coactivator peptide.

    • Add the serially diluted test compound or reference agonist.

    • Incubate at room temperature for 1-4 hours.

    • Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Assay TypeMetricTypical Values for Full Agonists
Competitive Ligand BindingIC50Low nM to low µM
TR-FRET Coactivator RecruitmentEC50Low nM to low µM

Cell-Based Assays for Functional Activity

Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context.

PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPRE.[15][20]

Principle: Cells are engineered to express human PPARγ and a reporter gene (e.g., luciferase) linked to a PPRE.[15] When an agonist activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the agonist activity.

Reporter_Assay_Workflow A Seed Reporter Cells in 96-well plate B Add serially diluted 3-Morpholin-4-yl-thiazolidine-2,4-dione A->B C Incubate for 18-24 hours B->C D Add Luciferase Substrate C->D E Measure Luminescence D->E F Determine EC50 E->F

Caption: Reporter Gene Assay Workflow.

Protocol:

  • Reagents and Materials:

    • PPARγ reporter cell line (e.g., HEK293T or HepG2 cells stably expressing PPARγ and a PPRE-luciferase reporter)[13]

    • Cell culture medium and supplements

    • Test compound and a reference agonist (e.g., Rosiglitazone)[21]

    • Luciferase assay reagent

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compound and reference agonist in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the test compounds.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.[22][23]

Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into mature adipocytes in the presence of an adipogenic cocktail, which typically includes a PPARγ agonist.[24][25] Differentiated adipocytes accumulate lipid droplets that can be visualized and quantified by staining with Oil Red O.[26]

Protocol:

  • Reagents and Materials:

    • 3T3-L1 preadipocyte cell line

    • Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

    • Test compound and a reference agonist (e.g., Rosiglitazone)

    • Oil Red O staining solution

    • Formalin for cell fixation

    • Isopropanol for dye extraction

    • Microscope and a spectrophotometer

  • Procedure:

    • Plate 3T3-L1 preadipocytes and grow them to confluence.

    • Two days post-confluence, replace the medium with differentiation medium containing the test compound or reference agonist.

    • After 2-3 days, replace the medium with maintenance medium (differentiation medium without dexamethasone and IBMX) containing the test compound.

    • Continue to culture for another 4-6 days, replacing the medium every 2 days.

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and stain with Oil Red O solution for 10-15 minutes.

    • Wash excess stain with water and visualize the lipid droplets under a microscope.

    • For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at ~520 nm.

  • Data Analysis:

    • Compare the extent of lipid accumulation in cells treated with the test compound to that of the positive and negative controls.

    • A dose-dependent increase in Oil Red O staining indicates pro-adipogenic activity.

Assay TypeMetricExpected Outcome for an Agonist
PPARγ Reporter GeneEC50Dose-dependent increase in reporter signal
Adipocyte DifferentiationOil Red O StainingIncreased lipid droplet accumulation

Conclusion

The suite of assays described in this application note provides a robust framework for the comprehensive characterization of 3-Morpholin-4-yl-thiazolidine-2,4-dione as a PPARγ agonist. By combining biochemical assays to confirm direct receptor binding and coactivator recruitment with cell-based assays to assess functional activity in a cellular context, researchers can confidently evaluate its potential as an antidiabetic agent. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific experimental needs and available resources.

References

  • ClinPGx. rosiglitazone.
  • Mahendra Gowdru Srinivasa, et al. (2025, August 12). Thiazolidinediones Beyond PPAR-?: A Review of Their Multifaceted Antidiabetic Actions. ACS Omega.
  • Sharma, A., et al. (2024, January 22). Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023). Medicinal Chemistry Research. [Link]

  • Patsnap Synapse. (2024, June 14).
  • Wikipedia. Rosiglitazone. [Link]

  • Patel, S., et al. (2021, July 5). Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Derivative as Novel Antidiabetic Agents.
  • ScienceScholar. (2022, June 18). Thiazolidinediones as leads: A review.
  • Zen-Bio. Human Adipogenesis Assay Kit PPAR γ Agonists.
  • Kalra, S., et al. (2023, February 20). Thiazolidinediones. StatPearls. [Link]

  • Itoh, T., et al. (2010). Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ. PubMed. [Link]

  • Rajendran, A., et al. (2008). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Biomolecular Screening. [Link]

  • INDIGO Biosciences.
  • Rius, B., et al. (2018). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. International Journal of Molecular Sciences. [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit.
  • Gemenetzidis, E., et al. (2009). Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2. Journal of Cancer. [Link]

  • Jacobs, M. N., et al. (2023). Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Frontiers in Toxicology. [Link]

  • Thermo Fisher Scientific.
  • INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ.
  • Creative BioMart.
  • Cayman Chemical. PPARγ Transcription Factor Assay Kit.
  • Sánchez-Infantes, D., et al. (2025, April 14). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Adipocyte. [Link]

  • Ali, A. A., et al. (2007, February 1). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo. Endocrinology. [Link]

  • Kaserer, T., et al. (2016). Integrated screening protocol used to identify potent PPARγ agonists from 180,313 biogenic compounds. Scientific Reports. [Link]

  • Rajendran, A., et al. (2008, March 15). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PubMed. [Link]

  • Al-Salahi, R., et al. (2011, July 8). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. European Journal of Medicinal Chemistry.
  • Fath, L., et al. (2024, December 4). DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2024, October 15). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences. [Link]

  • Srinivasa, M. G., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports. [Link]

  • Thermo Fisher Scientific.
  • Shang, J., et al. (2021). Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists. Nature Communications. [Link]

  • Arteaga, M. F., et al.
  • Hughes, T. S., et al. (2018, December 21). Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. eLife. [Link]

  • Hughes, T. S., et al. (2018, January 24). Coincident binding of synthetic and natural ligands to the nuclear receptor PPARγ. bioRxiv. [Link]

  • Cayman Chemical. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. [Link]

  • Sarr, O., et al. (2017). PPARγ agonist through the terminal differentiation phase is essential for adipogenic differentiation of fetal ovine preadipocytes. Adipocyte. [Link]

  • Sarr, O., et al. (2017, March 23). PPARγ agonist through the terminal differentiation phase is essential for adipogenic differentiation of fetal ovine preadipocytes. PubMed. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014, July 15). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. [Link]

Sources

Method

Application Notes &amp; Protocols: Cell Culture Treatment with 3-Morpholin-4-yl-thiazolidine-2,4-dione

Introduction: The Thiazolidine-2,4-dione Scaffold in Drug Discovery The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolidine-2,4-dione Scaffold in Drug Discovery

The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Historically, TZD derivatives like Pioglitazone and Rosiglitazone were developed as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor pivotal in glucose and lipid metabolism, establishing them as effective anti-diabetic agents.[3][4]

Beyond metabolic diseases, contemporary research has unveiled the significant potential of novel TZD analogues in oncology.[5] These next-generation compounds often operate through mechanisms independent of PPAR-γ activation, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[6]

This document provides a comprehensive guide for researchers investigating the in vitro effects of a specific TZD derivative, 3-Morpholin-4-yl-thiazolidine-2,4-dione . While specific data for this exact molecule is emerging, the protocols herein are built upon established methodologies for evaluating the broader class of TZD anticancer agents, ensuring a robust framework for characterization. We will proceed from foundational cytotoxicity screening to detailed mechanistic studies, explaining the scientific rationale behind each step to empower researchers to generate reliable and interpretable data.

Pillar 1: Postulated Mechanism of Action

Many novel TZD derivatives exert their anticancer effects by inhibiting critical signaling cascades. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key transmembrane tyrosine kinase.[7][8] Inhibition of VEGFR-2 blocks downstream signaling through pathways like PI3K/AKT/mTOR, which are fundamental for cell proliferation, survival, and angiogenesis.[9]

Furthermore, potent TZD derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases.[7]

TZD_Signaling_Pathway TZD 3-Morpholin-4-yl- thiazolidine-2,4-dione VEGFR2 VEGFR-2 TZD->VEGFR2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) TZD->Bcl2 Downregulation Bax Bax (Pro-apoptotic) TZD->Bax Upregulation PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation PI3K_AKT->Bcl2 Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Prepare 10 mM Stock in DMSO MTT Protocol 1: Cytotoxicity Screening (MTT) Determine IC50 Start->MTT Dose_Select Select Doses Based on IC50 (e.g., 0.5x, 1x, 2x IC50) MTT->Dose_Select Apoptosis Protocol 2: Apoptosis Assay (Flow Cytometry) Annexin V / PI Staining Dose_Select->Apoptosis Mechanism Protocol 3: Mechanistic Study (Western Blot) Analyze Key Proteins Dose_Select->Mechanism

Figure 2: Logical experimental workflow for compound characterization.
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

This initial screen is crucial for determining the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of potency.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A-549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the TZD stock solution in culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the appropriate working concentration to each well. Include wells for "untreated" and "vehicle control" (DMSO).

    • A typical concentration range to screen is 0.1 µM to 100 µM.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell Line Cancer Type Reported IC50 Range for TZD Derivatives (µM)
HT-29Colon Cancer13 - 18 [7]
HCT-116Colon Cancer38 - 54 [3]
A-549Non-Small Cell Lung Cancer13 - 18 [7]
MCF-7Breast Cancer38 - 54 [3]
MDA-MB-231Breast Cancer40 [8]
HepG2Hepatocellular Carcinoma10 [8]

This table summarizes typical IC50 values reported for various TZD derivatives against common cancer cell lines to provide an expected range for new compounds.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol quantifies the extent to which the compound induces apoptosis versus necrosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the TZD derivative at concentrations based on the previously determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding medium, and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

    • Annexin V-FITC positive, PI negative: Early apoptotic cells.

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells.

    • Annexin V-FITC negative, PI positive: Necrotic cells.

Causality Insight: This assay is critical for confirming that cell death occurs through a programmed pathway (apoptosis), which is a desirable characteristic for an anticancer agent, rather than non-specific necrosis. An increase in the Annexin V positive population with treatment provides strong evidence of apoptosis induction. [7]

Protocol 3: Mechanistic Investigation by Western Blot

This technique allows for the examination of specific protein expression levels to validate the mechanism of action.

Methodology:

  • Protein Extraction: Treat cells in 6-well plates or 10 cm dishes as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., VEGFR-2, p-AKT, Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (Enhanced Chemiluminescence) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Self-Validation: The inclusion of a loading control is a non-negotiable step that validates the integrity of the experiment. Changes in target protein levels can only be reliably interpreted when it is confirmed that an equal amount of total protein was analyzed for each condition. Observing a dose-dependent decrease in Bcl-2 and a corresponding increase in Bax and Cleaved Caspase-3 would strongly support the apoptotic mechanism. [7]

References

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Publishing.
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC.
  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.
  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evalu
  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal...
  • Design, synthesis and molecular modeling studies of novel thiazolidine-2,4-dione derivatives as potential anti-cancer agents.
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI.
  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. [No Source Found].
  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. [No Source Found].
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.
  • Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflamm
  • Mechanism of action of 2,4‐thiazolidinediones.
  • Thiazolidinediones - mechanisms of action. Australian Prescriber - Therapeutic Guidelines.
  • Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initi
  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- put
  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica.
  • Synthesis and biological evaluation of novel thiozolidine-2,4-dione derivatives. RPHS | Research in Pharmacy and Health Sciences.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 3-Morpholin-4-yl-thiazolidine-2,4-dione

Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Thiazolidinedione Scaffold The thiazolidine-2,4-dione (TZD) core is a cornerstone in medicinal chemistry, forming the backb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Thiazolidinedione Scaffold

The thiazolidine-2,4-dione (TZD) core is a cornerstone in medicinal chemistry, forming the backbone of a class of drugs primarily known for their potent insulin-sensitizing effects.[1][2] These compounds, most notably pioglitazone and rosiglitazone, have been pivotal in the management of type 2 diabetes mellitus (T2DM).[3][4][5] The primary mechanism of action for most TZDs is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[3][6][7] Activation of PPAR-γ modulates the transcription of numerous genes, leading to enhanced insulin sensitivity in key metabolic tissues like adipose, muscle, and liver.[5][6]

This document focuses on a specific derivative, 3-Morpholin-4-yl-thiazolidine-2,4-dione . While extensive in vivo data for this particular analog is not yet prevalent in public literature, its structural classification as a TZD provides a strong rationale for investigating its potential as an anti-diabetic agent. The morpholine moiety is a common functional group in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and to explore new interactions with biological targets.

These application notes provide a comprehensive guide for researchers to conduct preclinical animal studies to elucidate the efficacy and safety profile of 3-Morpholin-4-yl-thiazolidine-2,4-dione as a potential therapeutic agent for T2DM. The protocols described herein are based on established and widely validated methods for evaluating novel TZD derivatives.[3][5][8][9]

Hypothesized Mechanism of Action: PPAR-γ Agonism

The central hypothesis is that 3-Morpholin-4-yl-thiazolidine-2,4-dione functions as a PPAR-γ agonist. Upon binding, the compound is expected to induce a conformational change in the PPAR-γ receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action initiates a cascade of transcriptional events that ultimately improve glycemic control.

Key Downstream Effects of PPAR-γ Activation:

  • Enhanced Insulin Sensitivity: Increased glucose uptake in muscle and adipose tissue, primarily through the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[3]

  • Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing lipotoxicity in other tissues.[6]

  • Modulation of Adipokines: Alters the secretion of signaling molecules from adipose tissue, such as increasing adiponectin (which has insulin-sensitizing effects) and decreasing inflammatory cytokines like TNF-α.[10]

  • Lipid Metabolism: Regulates genes involved in lipid uptake and storage, often leading to a reduction in circulating triglycerides.[6][10]

PPAR_gamma_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus cluster_effects Metabolic Outcomes Compound 3-Morpholin-4-yl- thiazolidine-2,4-dione PPARg PPAR-γ Compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with Coactivators Coactivator Proteins RXR->Coactivators Recruits PPRE PPRE (on DNA) Coactivators->PPRE Binds to Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Insulin_Sensitivity Increased Insulin Sensitivity mRNA->Insulin_Sensitivity Translation leads to Glucose_Uptake Increased Glucose Uptake mRNA->Glucose_Uptake Translation leads to Triglycerides Decreased Triglycerides mRNA->Triglycerides Translation leads to

Caption: Hypothesized PPAR-γ signaling pathway for 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Selection of Appropriate Animal Models

The choice of animal model is critical for evaluating the anti-diabetic potential of a novel compound. For TZD derivatives, chemically-induced models of diabetes are robust, well-characterized, and widely used.

  • Alloxan-Induced Diabetic Rat Model:

    • Mechanism: Alloxan monohydrate selectively destroys pancreatic β-cells, leading to severe insulin deficiency and hyperglycemia.[5] This model is effective for screening hypoglycemic agents.

    • Rationale: It provides a clear and rapid induction of diabetes, allowing for the assessment of the compound's ability to lower blood glucose in an insulin-deficient state. This helps to determine if the compound's action is independent of stimulating insulin secretion.

    • Species: Wistar or Sprague-Dawley rats are commonly used.[5][9]

  • Streptozotocin (STZ)-Induced Diabetic Rat Model:

    • Mechanism: Similar to alloxan, STZ is toxic to pancreatic β-cells.[10] A low dose of STZ combined with a high-fat diet can produce a model that more closely resembles T2DM, with characteristics of both insulin resistance and impaired insulin secretion.[5]

    • Rationale: This model is valuable for studying compounds that improve insulin sensitivity, which is the primary mechanism of TZDs.

    • Species: Wistar rats are a suitable choice.[10]

  • Dexamethasone-Induced Insulin Resistance Model:

    • Mechanism: High doses of glucocorticoids like dexamethasone induce a state of insulin resistance, leading to hyperglycemia.[3][8]

    • Rationale: This model is specifically designed to test insulin-sensitizing agents. It is particularly relevant for confirming the primary mechanism of action hypothesized for TZDs.[8]

    • Species: Rats or mice can be used.

Experimental Protocols and Workflow

This section provides detailed, step-by-step methodologies for the preclinical evaluation of 3-Morpholin-4-yl-thiazolidine-2,4-dione.

experimental_workflow A Phase 1: Preliminary Studies B Acute Oral Toxicity Study (OECD 423 Guidelines) A->B C Dose Range Finding B->C D Phase 2: Efficacy Studies E Animal Acclimatization (Wistar Rats, 1 week) D->E F Induction of Diabetes (e.g., Alloxan Monohydrate, 120-150 mg/kg, IP) E->F G Confirmation of Diabetes (Blood Glucose > 250 mg/dL after 72h) F->G H Animal Grouping (n=6 per group) - Normal Control - Diabetic Control - Standard (Pioglitazone) - Test Compound (Low Dose) - Test Compound (High Dose) G->H I Daily Drug Administration (Oral Gavage, 21-28 days) H->I J Phase 3: Endpoint Analysis I->J K Weekly Monitoring: - Body Weight - Fasting Blood Glucose J->K L End-of-Study Analysis: - Oral Glucose Tolerance Test (OGTT) - Serum Collection (Lipid Profile, Liver Enzymes) - Organ Harvesting (Histopathology) J->L M Data Analysis & Reporting K->M L->M

Caption: General experimental workflow for in vivo evaluation of an anti-diabetic compound.

Protocol 1: Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity and to identify the safe dose range for 3-Morpholin-4-yl-thiazolidine-2,4-dione. This protocol is based on the OECD 425 guidelines.[10]

  • Animals: Healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are often more sensitive to toxicity.[10]

  • Housing: Animals should be housed in standard cages under controlled conditions (22 ± 3°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Methodology:

    • Fast the first animal overnight (water ad libitum).

    • Prepare the test compound in a suitable vehicle (e.g., 1% gum acacia or 0.5% carboxymethyl cellulose).

    • Administer a starting dose of 175 mg/kg of the compound via oral gavage.[10]

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • If the animal survives, increase the dose for the next animal by a progression factor of 3.2 (i.e., 550 mg/kg).[10]

    • If the first animal dies, decrease the dose for the next animal.

    • Continue this sequential dosing until the lethal dose is determined or the limit dose (e.g., 2000 or 3000 mg/kg) is reached without mortality.[9][10]

  • Endpoint: Determination of the LD50 cut-off and the maximum tolerated dose, which will inform the doses used in efficacy studies.

Protocol 2: Induction of Diabetes Mellitus (Alloxan Model)

Objective: To induce a state of hyperglycemia in Wistar rats.

  • Animals: Male Wistar albino rats (weighing 150-200 g).

  • Induction Procedure:

    • Fast the rats overnight for 12-14 hours (with access to water).

    • Prepare a fresh solution of alloxan monohydrate in cold, sterile saline (0.9% NaCl).

    • Administer a single intraperitoneal (IP) injection of alloxan monohydrate at a dose of 120-150 mg/kg body weight.[5]

    • After injection, provide the animals with 5% glucose solution in their drinking water for the next 24 hours to prevent fatal hypoglycemia resulting from the massive release of insulin from the destroyed β-cells.

    • After 72 hours, measure blood glucose levels from the tail vein using a glucometer.

    • Rats with a fasting blood glucose level greater than 250 mg/dL are considered diabetic and are selected for the efficacy study.[5][9]

Protocol 3: In Vivo Anti-Diabetic Efficacy Study

Objective: To evaluate the effect of 3-Morpholin-4-yl-thiazolidine-2,4-dione on glycemic control and lipid parameters in diabetic rats over a period of 21-28 days.

  • Animal Grouping (n=6 per group):

    • Group I (Normal Control): Healthy rats receiving only the vehicle.

    • Group II (Diabetic Control): Diabetic rats receiving only the vehicle.[9]

    • Group III (Standard Drug): Diabetic rats receiving Pioglitazone (e.g., 10 mg/kg, orally).[9]

    • Group IV (Test Compound - Low Dose): Diabetic rats receiving a low dose of the test compound (e.g., 50 mg/kg, orally).

    • Group V (Test Compound - High Dose): Diabetic rats receiving a high dose of the test compound (e.g., 100 mg/kg, orally). (Note: Doses for the test compound should be selected based on the results of the acute toxicity study).

  • Methodology:

    • Administer the respective vehicle, standard drug, or test compound daily via oral gavage for the duration of the study (e.g., 21 days).[9]

    • Monitor and record the body weight and fasting blood glucose levels of all animals at regular intervals (e.g., on days 0, 7, 14, and 21).[9]

    • On the day after the final dose, perform an Oral Glucose Tolerance Test (OGTT).

Protocol 4: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of the compound on glucose metabolism after a glucose challenge.[5]

  • Procedure:

    • Fast the animals overnight (approx. 16 hours).[5]

    • Collect a baseline blood sample (0 minutes) from the tail vein to measure fasting glucose.

    • Administer the daily dose of the respective treatments.

    • After 30-60 minutes, administer a glucose solution (1-2 g/kg body weight) orally.[5]

    • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.[5]

    • Measure blood glucose levels for each sample.

  • Data Analysis: Plot the mean blood glucose concentration against time for each group. The Area Under the Curve (AUC) can be calculated to quantify the glucose-lowering effect.

Protocol 5: Biochemical and Histopathological Analysis

Objective: To assess the impact of the treatment on lipid profiles, liver function, and organ integrity.

  • Procedure:

    • At the end of the study, anesthetize the animals (e.g., using sodium pentobarbital).

    • Collect blood via cardiac puncture.

    • Centrifuge the blood to separate the serum.

    • Use the serum to analyze:

      • Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL).

      • Liver Function Markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to check for potential hepatotoxicity, a known side effect of some older TZDs.[3][8]

    • Euthanize the animals and carefully dissect the liver and pancreas.

    • Fix the organs in 10% neutral buffered formalin for histopathological examination.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Data are typically presented as mean ± Standard Error of the Mean (SEM).

Table 1: Effect of 3-Morpholin-4-yl-thiazolidine-2,4-dione on Fasting Blood Glucose (mg/dL) in Diabetic Rats

GroupDay 0Day 7Day 14Day 21% Reduction
Normal Control 95 ± 4.193 ± 3.896 ± 4.594 ± 3.9-
Diabetic Control 310 ± 15.2325 ± 18.1340 ± 20.5355 ± 21.0-
Pioglitazone (10 mg/kg) 305 ± 14.8210 ± 11.5155 ± 9.8115 ± 7.662.3%
Test Cpd (50 mg/kg) 315 ± 16.0250 ± 13.2190 ± 10.1145 ± 9.554.0%
Test Cpd (100 mg/kg) 312 ± 15.5225 ± 12.1165 ± 8.9125 ± 8.160.0%
Data are hypothetical examples. Statistical significance (e.g., p < 0.05) compared to the Diabetic Control group should be indicated.

Table 2: Effect of 3-Morpholin-4-yl-thiazolidine-2,4-dione on Serum Lipid and Liver Enzyme Profile

GroupTG (mg/dL)TC (mg/dL)HDL (mg/dL)LDL (mg/dL)AST (U/L)ALT (U/L)
Normal Control 80 ± 5.5110 ± 7.145 ± 3.149 ± 3.855 ± 4.140 ± 3.2
Diabetic Control 180 ± 12.3195 ± 11.825 ± 2.4134 ± 9.9110 ± 8.595 ± 7.8
Pioglitazone (10 mg/kg) 95 ± 7.9130 ± 8.540 ± 2.971 ± 6.465 ± 5.350 ± 4.5
Test Cpd (50 mg/kg) 120 ± 9.1150 ± 9.935 ± 2.591 ± 7.775 ± 6.160 ± 5.1
Test Cpd (100 mg/kg) 105 ± 8.2140 ± 9.138 ± 2.881 ± 7.070 ± 5.855 ± 4.9
*Data are hypothetical examples. Statistical significance (e.g., p < 0.05) compared to the Diabetic Control group should be indicated.

References

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. (2011). ARKIVOC. Retrieved March 29, 2026, from [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). MDPI. Retrieved March 29, 2026, from [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). Journal of Applied Pharmaceutical Research. Retrieved March 29, 2026, from [Link]

  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). Journal of Applied Pharmaceutical Research. Retrieved March 29, 2026, from [Link]

  • A New Symmetrical Thiazolidinedione Derivative: In Silico Design, Synthesis, and In Vivo Evaluation on a Streptozotocin-Induced Rat Model of Diabetes. (2021). MDPI. Retrieved March 29, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Thiazolidine-2,4-dione Derivatives as a Novel Class of Glutaminase Inhibitors. (2017). ACS Publications. Retrieved March 29, 2026, from [Link]

  • (PDF) Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2026). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). MDPI. Retrieved March 29, 2026, from [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved March 29, 2026, from [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Retrieved March 29, 2026, from [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. Retrieved March 29, 2026, from [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Retrieved March 29, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved March 29, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). MDPI. Retrieved March 29, 2026, from [Link]

  • Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Mechanism of action of 2,4-thiazolidinediones. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Morpholin-4-yl-thiazolidine-2,4-dione as a Versatile Lead Compound for Drug Discovery

I. Introduction: The Thiazolidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry The thiazolidine-2,4-dione (TZD) moiety is a five-membered heterocyclic ring that has garnered significant attention i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Thiazolidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazolidine-2,4-dione (TZD) moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] This versatile scaffold is considered a "privileged structure" owing to its ability to interact with multiple biological targets, leading to a broad spectrum of therapeutic effects. TZD derivatives have been extensively explored and have shown promise as antihyperglycemic, anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4] The flexibility for chemical modification at the 3- and 5-positions of the TZD ring allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an ideal starting point for drug discovery campaigns.[5][6]

This guide focuses on a specific derivative, 3-Morpholin-4-yl-thiazolidine-2,4-dione , as a promising lead compound. The strategic incorporation of a morpholine ring at the N-3 position of the TZD core is hypothesized to enhance its drug-like properties. The morpholine moiety is a common functional group in approved drugs, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile. This unique combination of the pharmacologically active TZD core and the property-enhancing morpholine ring makes 3-Morpholin-4-yl-thiazolidine-2,4-dione a compelling candidate for further investigation across various therapeutic areas.

II. Potential Therapeutic Applications and Underlying Mechanisms

The therapeutic potential of 3-Morpholin-4-yl-thiazolidine-2,4-dione can be inferred from the extensive research on the broader TZD class. The primary areas of interest for this lead compound include metabolic disorders, oncology, and inflammatory diseases.

A. Metabolic Diseases: Beyond Glycemic Control

Thiazolidinediones are well-known for their insulin-sensitizing effects, primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[7][8][9] PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[10] Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate the transcription of genes involved in glucose and lipid metabolism.[9] This leads to improved insulin sensitivity in peripheral tissues like muscle and fat.[7][10]

Beyond PPAR-γ agonism, some TZD derivatives have also been shown to inhibit enzymes like α-amylase, which is involved in carbohydrate digestion.[11] The dual action of improving insulin sensitivity and reducing glucose absorption makes TZD derivatives attractive for the management of type 2 diabetes.[12]

Diagram 1: Simplified PPAR-γ Signaling Pathway

PPAR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD 3-Morpholin-4-yl- thiazolidine-2,4-dione PPARg PPAR-γ TZD->PPARg Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Lipid Metabolism Regulation Gene_Transcription->Metabolic_Effects Leads to

Caption: A diagram illustrating the activation of PPAR-γ by a TZD ligand.

B. Oncology: A Multi-pronged Attack on Cancer

Recent studies have highlighted the anticancer potential of TZD derivatives, which can act through both PPAR-γ-dependent and -independent mechanisms.[13] In various cancer cell lines, TZDs have been shown to induce apoptosis, cause cell cycle arrest, and promote differentiation.[13] Furthermore, some TZD derivatives can inhibit tumor angiogenesis by targeting vascular endothelial growth factor receptor-2 (VEGFR-2).[14][15][16] The ability to modulate multiple pathways involved in cancer progression makes this class of compounds a promising area for oncology drug discovery.[17][18][19]

C. Anti-inflammatory and Antimicrobial Potential

The anti-inflammatory effects of TZDs are partly mediated by the transrepression of pro-inflammatory genes.[9] PPAR-γ activation can interfere with the activity of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the expression of inflammatory cytokines.[9] Some TZD derivatives have also demonstrated direct antimicrobial activity against a range of bacterial and fungal strains.[5][20][21]

III. Proposed Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione

The synthesis of the title compound can be achieved through a straightforward and efficient method, as depicted below. This proposed route is based on established synthetic methodologies for N-substituted thiazolidinediones.

Diagram 2: Proposed Synthetic Pathway

synthesis_pathway start Thiazolidine-2,4-dione intermediate Mannich Reaction start->intermediate reagent1 Formaldehyde Morpholine reagent1->intermediate product 3-Morpholin-4-yl- thiazolidine-2,4-dione intermediate->product

Caption: A proposed synthetic route for 3-Morpholin-4-yl-thiazolidine-2,4-dione.

IV. Experimental Protocols for Lead Compound Evaluation

To assess the therapeutic potential of 3-Morpholin-4-yl-thiazolidine-2,4-dione, a series of in vitro assays are recommended. The following protocols provide a starting point for the biological evaluation of this lead compound.

A. Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the lead compound on various cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[14]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of 3-Morpholin-4-yl-thiazolidine-2,4-dione in DMSO and make serial dilutions in the culture medium.

  • Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Table 1: Representative Anticancer Activity of TZD Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Derivative A7.788.825.77
Derivative B12.89>5013.48
Derivative C1.212.04Not Tested

Note: Data is compiled from various sources for illustrative purposes.[14][15]

B. Protocol 2: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)

This assay assesses the ability of the lead compound to inhibit protein denaturation, a hallmark of inflammation.[22]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • 0.2 mL of the test compound at various concentrations.

    • 2.8 mL of phosphate-buffered saline (pH 6.3).

    • 0.2 mL of 5% w/v bovine serum albumin.

2. Incubation and Denaturation:

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

3. Absorbance Measurement:

  • After cooling, measure the absorbance of the solutions at 660 nm.

4. Data Analysis:

  • Calculate the percentage of inhibition of protein denaturation for each concentration relative to the control.

  • A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

C. Protocol 3: In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay)

This protocol evaluates the potential of the lead compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[11]

1. Enzyme and Substrate Preparation:

  • Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

  • Prepare a 1% starch solution in the same buffer.

2. Assay Procedure:

  • Pre-incubate the test compound at various concentrations with the α-amylase solution at 37°C for 10 minutes.

  • Add the starch solution to initiate the reaction and incubate for a further 15 minutes.

  • Stop the reaction by adding dinitrosalicylic acid color reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • After cooling, dilute the mixture with distilled water and measure the absorbance at 540 nm.

3. Data Analysis:

  • Calculate the percentage of α-amylase inhibition for each concentration.

  • Determine the IC50 value. Acarbose can be used as a standard inhibitor.[11]

Table 2: Representative α-Amylase Inhibitory Activity of TZD Derivatives (IC50 in µg/mL)

Compound IDα-Amylase IC50
Derivative X11.8
Derivative Y21.34
Acarbose (Std)24.1

Note: Data is compiled from the literature for illustrative purposes.[11]

V. A Comprehensive Workflow for Lead Compound Development

The successful development of 3-Morpholin-4-yl-thiazolidine-2,4-dione from a lead compound to a clinical candidate requires a systematic and multi-faceted approach. The following workflow outlines the key stages of this process.

Diagram 3: Drug Discovery and Development Workflow

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Lead_ID Lead Identification (3-Morpholin-4-yl-thiazolidine-2,4-dione) Synthesis_Opt Synthesis and Optimization Lead_ID->Synthesis_Opt In_Vitro_Screening In Vitro Screening (Anticancer, Anti-inflammatory, Antidiabetic) Synthesis_Opt->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Screening->SAR_Studies ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro_Screening->ADMET_Profiling SAR_Studies->Synthesis_Opt In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADMET_Profiling->In_Vivo_Efficacy Tox_Studies Toxicology and Safety Pharmacology In_Vivo_Efficacy->Tox_Studies Formulation_Dev Formulation Development Tox_Studies->Formulation_Dev Phase_I Phase I Trials (Safety in Humans) Formulation_Dev->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III

Caption: A generalized workflow for the development of a lead compound.

VI. Conclusion

3-Morpholin-4-yl-thiazolidine-2,4-dione represents a promising lead compound with the potential for development into a novel therapeutic agent for a range of diseases. Its structural features, combining the versatile TZD scaffold with a property-enhancing morpholine moiety, provide a strong foundation for a drug discovery program. The protocols and workflow outlined in this guide offer a comprehensive framework for the systematic evaluation and development of this and other related TZD derivatives. Further investigation into its specific molecular targets and mechanisms of action will be crucial in realizing its full therapeutic potential.

VII. References

  • Gaonkar, S. L., et al. (Year not specified). Synthesis and in vitro antimicrobial potential of N-substituted thiazolidine-2,4-dione derivatives. Source not specified.

  • Kumar, V., et al. (2025). Development of new 2,4-thiazolidinedione derivatives as anticancer drugs. Source not specified.

  • Ibrahim, A. M., et al. (2025). Introduction of quinoline thiazolidinedione hybrid (7), a new TZD derivative that may be a modulator of PPARγ. Source not specified.

  • Shaikh, A., et al. (Year not specified). Synthesis of different series of (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione and their (6-thiocyanatobenzo- thiazol-2-yl)acetamide derivatives for antimicrobial activity. Source not specified.

  • Saltiel, A. R., & Olefsky, J. M. (2000). Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation, 106(11), 1305–1307. [Link]

  • Gorniak, A., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3389. [Link]

  • Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]

  • Wikipedia. (2024). Thiazolidinedione. [Link]

  • Schoonjans K., & Auwerx J. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]

  • Various Authors. (2022). Thiazolidinediones as leads: A review. ScienceScholar. [Link]

  • Altintop, M. D., et al. (2011). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Archiv der Pharmazie, 344(7), 433-441. [Link]

  • Kumar, A., et al. (2017). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 11(1), 1-13. [Link]

  • El-Gazzar, M. G., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839-1854. [Link]

  • Siarkowska, A., et al. (2023). Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. International Journal of Molecular Sciences, 24(24), 17505. [Link]

  • Al-Ostath, R. A., et al. (2021). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 26(19), 5945. [Link]

  • Gomaa, H. A. M., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(4), 1313. [Link]

  • Eldehna, W. M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106734. [Link]

  • Kumar, N., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1646-1654. [Link]

  • Sridhar, G., et al. (2015). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica, 7(12), 1-5. [Link]

  • Eldehna, W. M., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Medicinal Chemistry, 14(7), 1323-1341. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 441-447. [Link]

  • ResearchGate. (2026). (PDF) Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. [Link]

  • Various Authors. (Year not specified). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Source not specified.

  • Kumar, V., et al. (2022). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 19(6), 578-588. [Link]

  • Soccio, R. E., et al. (2021). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 14, 4391–4403. [Link]

  • ResearchGate. (2017). (PDF) Exploration of Some Thiazolidine-2,4-dione and 2-Oxoindoline Derivatives Incorporating 3,4,5-Trimethoxybenzyl Moiety as Novel Anticancer Agents. [Link]

  • Wan, Y., et al. (2024). Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors. Bioorganic Chemistry, 151, 107687. [Link]

  • Patel, S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(8), 1547-1565. [Link]

  • Kwiecień, A., & Leś, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6496. [Link]

  • Kwiecień, A., & Leś, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6496. [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

  • Stojković, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 923953. [Link]

  • Cusi, K., & DeFronzo, R. A. (2022). The metabolic syndrome, thiazolidinediones, and implications for intersection of chronic and inflammatory disease. Function, 3(3), zqac020. [Link]

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives

Introduction: The Versatility of the Thiazolidine-2,4-dione Scaffold The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role in the development of antidia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role in the development of antidiabetic drugs like pioglitazone and rosiglitazone.[1] These agents primarily exert their effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates glucose and lipid metabolism.[2][3] However, the therapeutic potential of the TZD nucleus extends far beyond diabetes.[4][5] Its structural versatility, particularly at the N-3 and C-5 positions, allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer,[5][6] anti-inflammatory,[7][8] and antimicrobial properties.[9]

This guide focuses on a specific subclass: 3-Morpholin-4-yl-thiazolidine-2,4-diones . The introduction of a morpholinomethyl group at the N-3 position via the Mannich reaction is a key structural modification. This guide will explore the structure-activity relationships (SAR) of this scaffold, detailing how further modifications, primarily at the C-5 position, influence biological activity. We will provide detailed protocols for the synthesis and evaluation of these compounds, offering researchers a comprehensive framework for their own drug discovery efforts.

Core Principles of SAR for 3-Morpholin-4-yl-thiazolidine-2,4-dione Analogs

The primary sites for chemical modification on the 3-Morpholin-4-yl-thiazolidine-2,4-dione scaffold are the N-3 and C-5 positions of the TZD ring. The inherent reactivity of these sites dictates the synthetic strategies and the resulting diversity of the compound libraries.

  • N-3 Position Modification (The Mannich Reaction): The acidic proton on the nitrogen at position 3 of a 5-substituted TZD readily participates in the Mannich reaction. This three-component reaction involves an aldehyde (typically formaldehyde), a secondary amine (in this case, morpholine), and the active hydrogen on the TZD nitrogen. This reaction efficiently installs the key morpholinomethyl moiety, a common pharmacophore known to improve pharmacokinetic properties.[9]

  • C-5 Position Modification (The Knoevenagel Condensation): The methylene group at the C-5 position is flanked by two carbonyl groups, making its protons acidic and highly reactive. This "active methylene" group is ideal for Knoevenagel condensation with various aromatic or heteroaromatic aldehydes.[1][10] This reaction introduces a benzylidene or similar arylidene substituent, which is a critical determinant of biological activity and target selectivity. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on the aromatic ring are key variables in SAR studies.[2]

The general workflow for synthesizing and evaluating these compounds involves a two-step process, which allows for modular diversification.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation TZD_core Thiazolidine-2,4-dione Knoevenagel Knoevenagel Condensation TZD_core->Knoevenagel Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Knoevenagel Intermediate 5-Arylidene-TZD Intermediate Knoevenagel->Intermediate Introduce C-5 substituent Mannich Mannich Reaction Intermediate->Mannich Morpholine Morpholine Morpholine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Final_Product 3-Morpholinomethyl-5-arylidene-TZD Mannich->Final_Product Install N-3 moiety Screening Biological Screening (e.g., Antimicrobial, Anticancer) Final_Product->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis

Caption: General workflow for synthesis and evaluation.

Application Note 1: SAR for Antimicrobial Activity

A significant area of investigation for 3-morpholin-4-yl-thiazolidine-2,4-diones is their potential as antimicrobial agents. The SAR for this activity is primarily driven by the nature of the substituent on the 5-arylidene ring.

Key Insights:

The general structure under consideration is the (5E)-5-arylidene-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione . Studies have shown that these compounds exhibit notable activity, particularly against Gram-positive bacteria.[1][10]

  • Influence of Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent on the aromatic ring at the C-5 position plays a crucial role.

    • Electron-withdrawing groups (EWGs) , such as nitro (NO₂) or chloro (Cl), on the benzylidene ring often enhance antimicrobial activity. For instance, compounds with a 3-nitro or 3-chloro substituent on the benzylidene ring show potent activity.[1]

    • Electron-donating groups (EDGs) , such as methoxy (OCH₃) or methyl (CH₃), can also confer significant activity, though their efficacy varies with position.[1][9] A 4-methoxy substituent has been shown to be effective.[9]

  • Positional Isomerism: The position of the substituent on the aryl ring is critical. For example, moving a chloro group from the para- to the ortho- or meta-position can significantly alter the minimum inhibitory concentration (MIC).

Quantitative SAR Data for Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-arylidene-thiazolidine-2,4-dione analogs against various microorganisms. While this data is for the N-H parent compounds, it provides a strong directional basis for the SAR of the N-3 morpholinomethyl series, as the primary interaction with bacterial targets is often dictated by the C-5 substituent.

Compound ID5-Arylidene Substituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)
1 3-Methoxy-4-hydroxy84>128
2 3-Methyl168>128
3 3-Nitro4264
4 3-Chloro84128
5 4-Chloro84128
6 4-Nitro4264
Data synthesized from literature reports.[1][10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of TZD derivatives is believed to stem from the inhibition of enzymes crucial for bacterial cell wall synthesis.[4] Specifically, they are proposed to target Mur ligases (MurC-F) , a family of cytoplasmic enzymes essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.

G TZD 3-Morpholinomethyl-TZD Mur Mur Ligases (C-F) TZD->Mur Inhibition UDP_MurNAc UDP-MurNAc-peptides Mur->UDP_MurNAc Catalyzes PG Peptidoglycan Synthesis UDP_MurNAc->PG CellWall Bacterial Cell Wall Integrity PG->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione

Welcome to the technical support guide for the synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical princ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate common challenges and significantly improve your reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Section 1: Synthesis Overview

The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione is typically achieved via a Mannich reaction. This reaction involves the aminoalkylation of the acidic proton on the nitrogen of the thiazolidine-2,4-dione (TZD) ring using formaldehyde and a secondary amine, in this case, morpholine.[1][2] The overall process can be viewed as a two-stage workflow, starting with the synthesis of the core TZD heterocycle.

G cluster_0 Stage 1: TZD Core Synthesis cluster_1 Stage 2: Mannich Reaction A Thiourea C Thiazolidine-2,4-dione (TZD) A->C Reflux / H+ B Chloroacetic Acid B->C Reflux / H+ F 3-Morpholin-4-yl- thiazolidine-2,4-dione C->F Solvent, RT D Formaldehyde D->F Solvent, RT E Morpholine E->F Solvent, RT G Start Low Yield Observed CheckReagents Verify Reagent Purity? (TZD, Formaldehyde, Morpholine) Start->CheckReagents CheckReagents->Start No, Purify First CheckSolvent Using Absolute Ethanol? CheckReagents->CheckSolvent Yes CheckSolvent->Start No, Switch Solvent CheckConditions Reaction at Room Temp? (2-3 hours) CheckSolvent->CheckConditions Yes CheckConditions->Start No, Adjust Time/Temp CheckWorkup Precipitation in Ice Water? CheckConditions->CheckWorkup Yes CheckWorkup->Start No, Refine Isolation Optimize Optimize Purification (Recrystallization Solvent) CheckWorkup->Optimize Yes

Caption: Troubleshooting decision tree for low yield.

Question: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The most common side product is a bis-substituted species, where a second TZD molecule reacts with the initial Mannich product. Other possibilities include products from the self-condensation of formaldehyde.

  • Mechanism of Side Product Formation: The formation of these impurities is often driven by incorrect stoichiometry or allowing the reaction to proceed for too long.

  • Minimization Strategy: The key is precise stoichiometric control. A 1:1:1 molar ratio of TZD, formaldehyde, and morpholine is generally optimal. [2]Adding the TZD to the mixture of formaldehyde and morpholine (rather than the other way around) can sometimes help minimize the formation of bis-substituted products by keeping the concentration of the acidic TZD relatively low at the beginning of the reaction.

Category: Product Isolation & Purification

Question: What is the most effective method for isolating the product from the reaction mixture?

Answer: The standard and highly effective procedure is to pour the completed reaction mixture into crushed ice with vigorous stirring. [2]The target compound is typically insoluble in cold water and will precipitate as a solid. This method has the dual benefit of stopping the reaction immediately and facilitating easy isolation by simple filtration.

  • Self-Validation: The solid that crashes out should be a white or off-white powder. A gummy or oily residue suggests the presence of significant impurities, pointing to issues in the reaction step that need to be addressed.

Question: I'm losing a significant amount of product during recrystallization. What solvents are recommended?

Answer: Significant product loss during recrystallization indicates that the chosen solvent has too high a solvency for your compound, even at cold temperatures.

  • Recommended Solvent: Ethanol is the most frequently cited and effective solvent for recrystallizing this class of compounds. [2]* Technique: The goal is to use the minimum amount of hot ethanol required to fully dissolve the crude product. If the product is still too soluble in pure ethanol, consider a solvent/anti-solvent system. A good starting point would be an ethanol/water or isopropanol/hexane system. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) dropwise until you observe persistent turbidity. Allow the mixture to cool slowly to maximize the recovery of pure crystals.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2,4-dione (TZD) Core

(Microwave-Assisted Method for High Yield) [3]1. Suspend thiourea (1 eq.) and chloroacetic acid (1 eq.) in a minimal amount of water in a microwave-safe reaction vessel. 2. Stir the mixture under ice-cold conditions for 15 minutes. A precipitate of 2-imino-4-thiazolidinone should form. 3. Subject the vessel to microwave irradiation (e.g., 250 W) for 5 minutes. 4. Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation. 5. Collect the white solid product by vacuum filtration, wash with cold water, and dry. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione

(Optimized Mannich Reaction) [2]1. In a round-bottom flask, combine thiazolidine-2,4-dione (1.0 eq.), formaldehyde (1.0 eq., 37% aqueous solution), and morpholine (1.0 eq.) in absolute ethanol. 2. Add a catalytic amount (2-3 drops) of triethylamine. 3. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). 4. Once the reaction is complete (disappearance of the TZD starting material), pour the mixture slowly into a beaker containing crushed ice while stirring vigorously. 5. A white precipitate will form. Continue stirring for 15-20 minutes in the ice bath. 6. Collect the solid product by vacuum filtration, washing thoroughly with cold water. 7. Dry the crude product. Recrystallize from hot ethanol to obtain the pure compound.

Section 4: Data Summary & Expected Outcomes

The following table summarizes typical yields reported in the literature for similar Mannich reactions involving TZD, which can serve as a benchmark for your experiments.

Substrate/AmineReaction ConditionsSolventReported Yield (%)Reference
5-(2-chlorobenzylidene)-TZD + MorpholineRoom Temp, 2-3hAbsolute Ethanol78%[2]
5-(2-chlorobenzylidene)-TZD + PiperidineRoom Temp, 2-3hAbsolute Ethanol68%[2]
TZD + Substituted Aldehydes + MorpholineMicrowave-AssistedN/AHigh[4]

As shown, yields for these types of reactions are generally good to excellent (60-85%) when optimized. [2]Microwave assistance has also been shown to produce high yields in shorter reaction times for related structures. [4]

References

  • Poojary, B., et al. (2012). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica, 4(3), 867-871. Available at: [Link]

  • Shinde, P., et al. (2026). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. Chinese Journal of Applied Physiology. Available at: [Link]

  • Mahapatra, A., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 12(10), 747-765. Available at: [Link]

  • Jain, A. K., et al. (2012). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 525-528. Available at: [Link]

  • Meti, M. D., et al. (2016). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Pharmaceuticals, 17(723). Available at: [Link]

  • Patel, N. B., et al. (2016). Synthesis of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Journal of Young Pharmacists, 8(3), 231-238. Available at: [Link]

  • Singh, D., & Prasad, D. N. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-11. Available at: [Link]

  • Facile synthesis, characterization and in silico docking studies of novel thiazolidine-2,4-dione-based mannich base bearing furan/thiophene moiety as promising anti-inflammatory agents. (2019). ResearchGate. Available at: [Link]

  • Olaru, A., et al. (2017). microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activ. Farmacia Journal, 65(3), 415-420. Available at: [Link]

Sources

Optimization

"3-Morpholin-4-yl-thiazolidine-2,4-dione" purification techniques (crystallization, chromatography)

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 3-Morpholin-4-yl-thiazolidine-2,4-dione. This document moves beyond simple protocols to exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 3-Morpholin-4-yl-thiazolidine-2,4-dione. This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, empowering you to resolve common challenges encountered during crystallization and chromatography.

The structure of 3-Morpholin-4-yl-thiazolidine-2,4-dione, featuring a polar morpholine ring and a thiazolidinedione core, dictates its behavior during purification. It is typically a crystalline solid with moderate to high polarity, sparingly soluble in non-polar solvents but more soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[1][2] Understanding these properties is the foundation for developing robust purification strategies.

Section 1: Purification by Crystallization

Crystallization is often the most effective method for purifying large quantities of a target compound, provided a suitable solvent system can be identified. The goal is to leverage differences in solubility between your desired product and any impurities.

Crystallization Troubleshooting Guide (Q&A)

Q1: My compound won't crystallize and remains a clear solution, even after cooling. What should I do?

A1: This is a classic sign of insufficient supersaturation.[3] The solution simply doesn't contain more dissolved solute than it can hold at that temperature. Here are the primary causes and solutions:

  • Cause: Too much solvent was used. This is the most common reason for crystallization failure.[4]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Remove it from the heat and allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.[5]

  • Cause: Nucleation is kinetically hindered. The initial "seed" crystals are not forming.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[3][4]

    • Solution 2 (Seeding): If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a perfect template for further crystallization.[4]

Q2: Instead of solid crystals, an oil is separating from the solution. How do I prevent "oiling out"?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point.[3][4]

  • Cause: The solution is cooling too rapidly.

    • Solution: Slow down the cooling process. After heating, place the flask in an insulated container (like a beaker with paper towels) to allow for gradual cooling to room temperature before moving it to an ice bath. Very slow cooling is key to favoring crystal formation over oiling.[4][5]

  • Cause: The boiling point of the solvent is significantly higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Refer to the solvent properties table below.

  • Cause: The solution is too concentrated.

    • Solution: Re-heat the solution to redissolve the oil, then add a small amount of additional hot solvent (1-5% more volume) before attempting to cool it again, more slowly.[4]

Q3: My yield is very low. Where did my product go?

A3: A low yield is typically a solubility issue.

  • Cause: Too much solvent was used during crystallization. A significant amount of your product remains dissolved in the mother liquor even after cooling.[4][5]

    • Solution: Before discarding the filtrate (mother liquor), try concentrating it by rotary evaporation and cooling the more concentrated solution to recover a second crop of crystals. Note that this second crop may be less pure.

  • Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot, saturated solution. This prevents the solution from cooling and dropping crystals onto the filter paper along with the insoluble impurities.

Crystallization Solvent Selection

The ideal crystallization solvent will dissolve the compound completely when hot but poorly when cold.[3] For thiazolidinedione derivatives, polar protic solvents are often a good starting point. Several studies report the successful recrystallization of similar compounds from ethanol.[6][7][8]

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Often a good first choice for thiazolidinediones.[7][8][9]
Methanol656.6More polar than ethanol; may be too good a solvent unless used in a mixed system.[10]
Isopropanol824.3Less polar than ethanol; may be useful if solubility is too high in ethanol.
Ethyl Acetate774.4A moderately polar aprotic solvent.
Water1009.0The parent thiazolidine-2,4-dione can be recrystallized from water, but derivatives are often less soluble.[1][6]
Acetonitrile826.2A polar aprotic solvent.
Toluene1112.4A non-polar solvent, likely to be a poor choice on its own but potentially useful as an "anti-solvent" in a mixed system.
Protocol: Recrystallization of 3-Morpholin-4-yl-thiazolidine-2,4-dione

This protocol assumes ethanol is a suitable solvent, which is a common starting point for this class of compounds.[7][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding ethanol dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove any insoluble impurities (or the charcoal, if used). This step prevents impurities from being incorporated into your crystals.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator to remove all traces of solvent.

Crystallization Troubleshooting Workflow

G start_node Start Crystallization decision_node1 Crystals Formed? start_node->decision_node1 After cooling decision_node decision_node process_node process_node end_node Collect & Dry Crystals decision_node3 Yield too low? end_node->decision_node3 Check Purity/Yield fail_node Consider Chromatography decision_node1->end_node Yes decision_node2 Is solution an oil? decision_node1->decision_node2 No process_node1 Re-heat solution. Add more solvent. Cool SLOWLY. decision_node2->process_node1 Yes ('Oiling Out') process_node2 1. Boil off some solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. decision_node2->process_node2 No (Clear Solution) process_node1->decision_node1 process_node2->decision_node1 decision_node3->fail_node No, but still impure process_node3 Concentrate mother liquor to obtain a second crop. decision_node3->process_node3 Yes

Caption: A decision tree for troubleshooting common crystallization issues.

Section 2: Purification by Flash Chromatography

When crystallization fails to remove impurities effectively, or when dealing with complex mixtures, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[11]

Chromatography Troubleshooting Guide (Q&A)

Q1: How do I select the right mobile phase (eluent)?

A1: The process always begins with Thin Layer Chromatography (TLC).

  • Principle: The goal is to find a solvent system that moves your target compound off the baseline but separates it from all impurities.

  • Target Rf Value: For optimal separation on a column, aim for an Rf value (retention factor) for your desired compound between 0.15 and 0.40 on the TLC plate.[12]

  • Solvent Choice: For a polar compound like 3-Morpholin-4-yl-thiazolidine-2,4-dione, start with a moderately polar system like Ethyl Acetate/Hexanes. If the compound does not move, increase the polarity by adding more ethyl acetate. For very polar compounds, a system like Methanol/Dichloromethane may be necessary.[12][13]

Q2: My compound is streaking or "tailing" on the column. What's causing this?

A2: Streaking indicates a problem with how the compound is interacting with the stationary phase.

  • Cause: The sample was overloaded.

    • Solution: Use less crude material for the amount of silica gel in your column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.

  • Cause: The compound is not fully soluble in the mobile phase.

    • Solution: If solubility is an issue, consider "dry loading." Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can then be loaded onto the top of the column.[12][14]

  • Cause: The compound is acidic or basic and is interacting too strongly with the silica.

    • Solution: For basic compounds like yours (due to the morpholine nitrogen), adding a small amount of a base like triethylamine (~0.5-1%) to the mobile phase can improve peak shape.[13]

Q3: I'm not getting good separation between my product and an impurity. How can I improve resolution?

A3: Improving resolution requires changing the separation conditions (selectivity).

  • Solution 1 (Adjust Polarity): If the spots are too close together, try running a shallower gradient or an isocratic elution with a less polar solvent system. This will keep the compounds on the column longer, allowing more time for separation.

  • Solution 2 (Change Solvents): The best way to change selectivity is to use a different solvent system. For example, if you are using Ethyl Acetate/Hexanes, try switching to Dichloromethane/Methanol. The different solvent interactions can dramatically alter the separation profile.[14]

  • Solution 3 (Change Stationary Phase): While silica is most common, consider using alumina for basic compounds, as it is less acidic and can sometimes prevent tailing and improve separation.[11]

Q4: Should I use dry loading or liquid loading?

A4: This choice depends entirely on the solubility of your crude sample.

  • Liquid Loading: This is simpler and preferred if your crude material dissolves completely in a small volume of the initial mobile phase (or a weaker solvent).

  • Dry Loading: This is essential if your sample is not very soluble in the mobile phase or if it requires a strong solvent (like pure DCM or methanol) for dissolution. Loading a sample in a strong solvent directly onto the column will ruin the separation by causing a broad initial band.[14] Dry loading bypasses this problem and leads to much sharper bands and better purification.[11]

Common Mobile Phase Systems for Normal Phase Chromatography

These systems are listed in order of increasing polarity. The optimal ratio is determined by TLC analysis.

Non-Polar ComponentPolar ComponentTarget Compounds
Hexanes / HeptaneEthyl AcetateStandard system for compounds of low to moderate polarity.[13]
Hexanes / HeptaneDiethyl EtherSimilar to EtOAc/Hexanes but can offer different selectivity.
Dichloromethane (DCM)Ethyl AcetateFor moderately polar compounds.
Dichloromethane (DCM)MethanolA strong, polar system for highly polar compounds like those with multiple heteroatoms or H-bond donors/acceptors.[12][13]
Protocol: Flash Chromatography Purification
  • TLC Method Development:

    • Dissolve a tiny amount of your crude material in a solvent like DCM or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex, 5% MeOH/DCM) to find the system that gives your target compound an Rf of ~0.2-0.3.[12]

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel using the "slurry method." Mix the silica with the initial, non-polar mobile phase and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading:

    • Liquid Load: Dissolve the crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Load: Dissolve the crude product in a volatile solvent, mix with silica gel, and evaporate to dryness. Carefully add the resulting powder to the top of the column bed.

  • Elution:

    • Begin eluting the column with your chosen mobile phase, applying positive pressure (from air or nitrogen) to achieve a steady flow.

    • Collect fractions in test tubes or vials.

  • Monitoring:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing them under UV light or with a stain.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Chromatography Troubleshooting Workflow

G start_node Run TLC to find mobile phase (Rf ~0.25) process_node1 Pack column & load sample (Dry load if poor solubility) start_node->process_node1 decision_node decision_node process_node process_node end_node Combine pure fractions & evaporate solvent fail_node fail_node decision_node1 Good separation? process_node1->decision_node1 Run column decision_node1->end_node Yes decision_node2 Problem Type? decision_node1->decision_node2 No process_node2 1. Reduce sample load. 2. Ensure solubility (dry load). 3. Add 0.5% Et3N for basic spots. decision_node2->process_node2 Streaking/Tailing process_node3 1. Use a less polar eluent. 2. Try a different solvent system (e.g., MeOH/DCM instead of EtOAc/Hex). decision_node2->process_node3 Poor Resolution process_node4 Gradually increase polarity of mobile phase. decision_node2->process_node4 Compound Stuck

Caption: A workflow for developing and troubleshooting a flash chromatography purification.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Hawach. (2025, February 11).
  • Sorbent Technologies, Inc. (2025, August 11).
  • University of York, Department of Chemistry. (n.d.).
  • (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (2025, June 6).
  • MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Boja Poojary et al. (2012). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica, 4(3):867-871.
  • International Journal of Pharmacy. (2016, March 29).
  • (n.d.).
  • King Group. (n.d.).
  • Biotage. (n.d.).
  • MDPI. (2025, September 25). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential.
  • Dr. P. G, Sunitha et al. (2024, January 30). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. Ijppr.Human, 30(1): 70-81.
  • ACS Publications. (2002, August 16).
  • PMC. (n.d.).
  • MedCrave online. (2017, September 5).
  • Teledyne ISCO. (2019, March 26). Chromatography Troubleshooting [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific - ES. (n.d.).
  • Shinde et al. (2026, January 15). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. Chinese Journal of Applied Physiology.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione

Welcome to the technical support center for the synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

I. Synthesis Overview & Common Challenges

The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione and its analogs typically involves a multi-step process. A common route is the initial formation of the 2,4-thiazolidinedione (TZD) core, followed by functionalization at the N-3 position with a morpholine-containing moiety. While seemingly straightforward, this pathway is often plagued by side reactions that can complicate purification and significantly reduce yields.

The most prevalent synthetic approach begins with the condensation of chloroacetic acid and thiourea to form the foundational 2,4-thiazolidinedione ring.[1][2][3][4][5][6] This is frequently followed by a Mannich-type reaction with formaldehyde and morpholine to introduce the morpholine group at the N-3 position.[1][7][8][9]

This guide will address the byproducts and experimental hurdles associated with these key synthetic steps.

II. Troubleshooting Guide: Question & Answer Format

Problem 1: Low Yield of 2,4-Thiazolidinedione (TZD) Intermediate

Question: My initial synthesis of the 2,4-thiazolidinedione core from chloroacetic acid and thiourea is resulting in a very low yield. What are the likely causes and how can I optimize this reaction?

Answer: This is a common and frustrating issue. The condensation reaction to form the TZD ring is sensitive to several factors. Let's break down the potential culprits and their solutions.

Causality: The reaction proceeds through a 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed to the desired 2,4-thiazolidinedione.[5] Incomplete hydrolysis is a major reason for low yields. Additionally, reaction conditions such as temperature and pH play a critical role.[10]

Troubleshooting Protocol:

  • Ensure Complete Hydrolysis: The in-situ generated HCl is crucial for the hydrolysis of the 2-imino intermediate.[5] Ensure you are using concentrated hydrochloric acid and allowing for sufficient reflux time, typically 8-12 hours.[2][3] Some protocols suggest that using HCl as the acid catalyst provides the highest yields.[5]

  • Temperature Control: The reaction requires elevated temperatures (100-110°C) to proceed efficiently.[2][3][5] Ensure your reaction mixture is refluxing steadily.

  • pH Control: Maintaining an acidic pH (0.5-2) throughout the reaction is important for both the condensation and hydrolysis steps.[10]

  • Purification: After cooling, the product should precipitate as white needles. Washing thoroughly with cold water is essential to remove any remaining HCl and unreacted starting materials.[3] Recrystallization from ethanol can further purify the product.[3]

Expected Outcome & Purity: Following these optimization steps, yields for the TZD intermediate can be significantly improved, often reaching over 80%.[4][5] Purity can be assessed by melting point (123-125°C) and TLC.[5]

Problem 2: Multiple Spots on TLC After Mannich Reaction

Question: After reacting my 2,4-thiazolidinedione with formaldehyde and morpholine, my TLC plate shows multiple spots, including what I believe to be unreacted starting material and several unidentified byproducts. How can I improve the selectivity of this reaction?

Answer: The Mannich reaction, while powerful, can be prone to side reactions if not carefully controlled. The presence of multiple products indicates that either the reaction has not gone to completion or that side reactions are occurring.

Causality: The primary byproducts in this step often arise from the self-condensation of formaldehyde, the formation of bis-substituted products, or incomplete reaction. The reactivity of the active methylene group at the C-5 position of the TZD ring can also lead to undesired reactions if other electrophiles are present.

Troubleshooting Protocol:

  • Order of Addition: It is often beneficial to pre-mix the 2,4-thiazolidinedione and morpholine before the addition of formaldehyde. This can help to minimize the self-polymerization of formaldehyde.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a slight excess of formaldehyde and morpholine can help drive the reaction to completion, but a large excess should be avoided to prevent byproduct formation.

  • Temperature Control: The Mannich reaction is typically carried out at room temperature or with gentle heating.[8] Exothermic reactions can lead to the formation of byproducts, so cooling may be necessary, especially during the addition of formaldehyde.

  • Solvent Choice: Ethanol is a commonly used solvent for this reaction.[7] Ensure your starting materials are fully dissolved to promote a homogenous reaction.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. The disappearance of the 2,4-thiazolidinedione spot is a good indicator of reaction completion.

Visualizing the Reaction and Byproducts:

Synthesis_and_Byproducts TZD 2,4-Thiazolidinedione Product 3-Morpholin-4-yl- thiazolidine-2,4-dione TZD->Product Mannich Reaction Reagents Formaldehyde + Morpholine Reagents->Product Unreacted_TZD Unreacted TZD Bis_Product Bis-substituted Product Polymer Formaldehyde Polymer

Caption: Synthetic pathway and common byproducts.

Problem 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying my 3-Morpholin-4-yl-thiazolidine-2,4-dione. Column chromatography is proving to be inefficient. Are there alternative purification strategies?

Answer: Purification can indeed be a bottleneck. The polarity of the final product and the presence of structurally similar byproducts can make chromatographic separation challenging.

Causality: The morpholine moiety increases the polarity and water solubility of the molecule, which can lead to tailing on silica gel columns. Byproducts from the Mannich reaction, if present, may have similar polarities, further complicating separation.

Troubleshooting Protocol:

  • Recrystallization: This should be your first line of defense. A well-chosen solvent system can be highly effective for purifying crystalline solids. Experiment with different solvents and solvent mixtures. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The morpholine nitrogen is basic and can be protonated. You can exploit this by dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent. This is an excellent way to remove non-basic impurities.

  • Trituration: If the product is a solid, suspending the crude material in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble, can be an effective purification technique. The solid product can then be isolated by filtration.

Workflow for Purification:

Purification_Workflow Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Successful Impure_Liquid Impure Oily Residue Recrystallization->Impure_Liquid Unsuccessful Extraction Acid-Base Extraction Impure_Liquid->Extraction Column Column Chromatography (If Necessary) Extraction->Column Still Impure Final_Product Purified Product Extraction->Final_Product Column->Final_Product

Caption: A decision-making workflow for purification.

III. Frequently Asked Questions (FAQs)

Q1: Can the thiazolidinedione ring hydrolyze under the reaction conditions?

A1: Yes, the thiazolidinedione ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.[11][12] However, under the typical conditions for the Mannich reaction (mildly acidic or basic, room temperature to gentle reflux), significant hydrolysis is not a major concern. It is more of a consideration during the initial TZD synthesis if reaction times are excessively long at high temperatures.

Q2: I see a byproduct that appears to be a dimer of my product. How is this formed?

A2: This is likely a bis-substituted product where a second molecule of 2,4-thiazolidinedione has reacted with the initial Mannich product. This can occur if there is an excess of 2,4-thiazolidinedione relative to formaldehyde and morpholine, or if the reaction is allowed to proceed for too long at elevated temperatures. Careful control of stoichiometry is key to minimizing this byproduct.

Q3: Are there any "greener" synthesis alternatives?

A3: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the N-arylation of thiazolidinediones.[13][14] The use of deep eutectic solvents as both the solvent and catalyst is another promising green chemistry approach.[15][16]

Q4: What are the key analytical techniques for characterizing the final product and byproducts?

A4: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl groups of the thiazolidinedione ring.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing purity.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

IV. Summary of Key Byproducts and Their Identification

ByproductFormation PathwayIdentification Notes
2-Imino-4-thiazolidinone Incomplete hydrolysis during TZD synthesis.Will have a different Rf value on TLC compared to TZD. Its mass will be one unit lower than TZD.
Unreacted 2,4-Thiazolidinedione Incomplete Mannich reaction.Will co-elute or have a similar Rf to the starting material spot on TLC.
Bis-substituted Product Reaction of the Mannich product with another molecule of TZD.Will have a significantly higher molecular weight in the mass spectrum.
Formaldehyde Polymers (Paraformaldehyde) Self-condensation of formaldehyde.Often appears as an insoluble white solid in the reaction mixture.

V. References

  • Journal of Drug Delivery and Therapeutics. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY.

  • Asian Journal of Chemistry. (2010). Synthesis of Some Novel 2,4-Thiazolidinedione Derivatives and Their Biological Screening as Antidiabetic Agents.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2011). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives.

  • Indian Journal of Research in Pharmacy and Biotechnology. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione.

  • ElectronicsAndBooks. Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald.

  • ChemicalBook. 2,4-Thiazolidinedione synthesis.

  • Google Patents. (2014). Method for preparing 2,4-thiazolidinedione.

  • ACS Publications. (2005). Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols.

  • PMC. (2013). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.

  • PMC. (2017). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies.

  • ResearchGate. Synthesis of 2,4-thiazolidinedione.

  • PMC. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.

  • Der Pharma Chemica. (2012). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity.

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY.

  • MDPI. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.

  • ACS Publications. (2017). Design, Synthesis, and Evaluation of Thiazolidine-2,4-dione Derivatives as a Novel Class of Glutaminase Inhibitors.

  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020).

  • Journal. Reactions of thiazolidine-2,5-dithiones with amino nucleophiles. Synthesis of midazolidine-2,4-dithiones, lmidazo[5,1-a]-imidazole, -pyrimidine, -perimidine, -[2,1-b][1][3][17]thiadiazines and pyrrole-3(2H)-thiones.

  • Wikipedia. Thiazolidinedione.

  • OA Monitor Ireland. Ionic liquid-accelerated N-arylation of 5-arylidene-2,4-thiazolidinediones with diaryliodonium salts.

  • Reaction Chemistry & Engineering (RSC Publishing). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF.

  • ResearchGate. N‐arylation of 2,4‐thizolidinedione using arylboronic acid.

  • MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application.

  • PMC. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.

  • PMC. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.

  • Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. (2024).

  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. (2026).

  • Frontiers. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies.

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. (2019).

  • MDPI. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione.

  • Arkivoc. A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.

  • Frontiers. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking.

  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library.

  • Taylor & Francis. (2010). Full article: Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones.

  • UNDERPINNING ARYLIDENE-2,4 THIAZOLIDINEDIONES AS ANTIDIABETIC AGENTS. (2024).

Sources

Optimization

Technical Support Center: 3-Morpholin-4-yl-thiazolidine-2,4-dione Degradation &amp; Stability

Welcome to the Technical Support Center for 3-Morpholin-4-yl-thiazolidine-2,4-dione and its derivatives. This hybrid scaffold—combining a thiazolidine-2,4-dione (TZD) core with an N-linked morpholine ring—is highly value...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Morpholin-4-yl-thiazolidine-2,4-dione and its derivatives. This hybrid scaffold—combining a thiazolidine-2,4-dione (TZD) core with an N-linked morpholine ring—is highly valued in drug discovery for its potential in PPARγ modulation and antimicrobial applications. However, its unique structural topology introduces specific chemical liabilities.

This guide is designed for researchers and drug development professionals to troubleshoot, diagnose, and resolve stability issues encountered during synthesis, formulation, and in vitro assays.

Structural Vulnerabilities & Mechanistic Causality

To effectively troubleshoot degradation, you must first understand the causality behind the molecule's chemical behavior. The 3-morpholin-4-yl-TZD scaffold possesses three primary structural weak points:

  • The Thiazolidine-2,4-dione (TZD) Carbonyls (Hydrolytic Liability): The C2 and C4 carbonyl carbons of the TZD ring are highly electrophilic. Under alkaline conditions (pH > 8.0), hydroxide ions act as strong nucleophiles, attacking the carbonyl centers. This leads to a rapid equilibrium ring-opening reaction, irreversibly hydrolyzing the scaffold into acyclic 2-aminomercaptan derivatives and carbonyl compounds 1.

  • The TZD Sulfur Atom (Oxidative Liability): In biological matrices (e.g., liver microsomes), Cytochrome P450 enzymes mediate S-oxidation of the TZD ring. This forms a highly unstable sulfenic acid intermediate that undergoes spontaneous ring scission, generating a highly electrophilic α-keto isocyanate 2.

  • The N-N Linkage (Photolytic Liability): The bond connecting the morpholine nitrogen to the TZD nitrogen (N3) creates a hydrazine-like motif. The electronic repulsion between adjacent nitrogen lone pairs (the alpha effect) renders this bond susceptible to homolytic cleavage upon UV/Vis photon absorption, leading to rapid photodegradation 3.

TZD_Degradation Parent 3-Morpholin-4-yl-TZD (Intact Scaffold) Hydrolysis Base-Catalyzed Hydrolysis (pH > 8.0) Parent->Hydrolysis OH- Attack Oxidation Oxidative Stress (ROS / CYP450) Parent->Oxidation S-Oxidation Photo Photodegradation (UV/Vis Exposure) Parent->Photo Photon Absorption Acyclic Acyclic Thiols & Carbonyl Derivatives Hydrolysis->Acyclic Ring Opening Sulfenic Sulfenic Acid Intermediate Oxidation->Sulfenic Spontaneous Isocyanate Electrophilic α-Keto Isocyanate Sulfenic->Isocyanate Ring Scission NNCleavage N-N Bond Cleavage & Morpholine Oxidation Photo->NNCleavage Radical Formation

Fig 1: Primary degradation pathways of the 3-Morpholin-4-yl-thiazolidine-2,4-dione scaffold.

Diagnostic Q&A (Troubleshooting FAQs)

Q1: During in vitro microsomal stability assays, my compound disappears rapidly, but I cannot detect any standard hydroxylated metabolites via LC-MS. What is happening? A1: Your compound is undergoing CYP-mediated oxidative TZD ring scission. Oxidation of the sulfur atom leads to a reactive sulfenic acid intermediate, which spontaneously opens to an α-keto isocyanate 2. Because this isocyanate is a highly electrophilic "hard" reactive intermediate, it covalently binds to nucleophilic residues on microsomal proteins. This covalent binding renders the metabolite invisible to standard LC-MS extraction methods. Corrective Action: Supplement your assay with 5 mM Glutathione (GSH). GSH will trap the α-keto isocyanate, allowing you to detect the mixed disulfide conjugate via LC-MS (typically a mass shift of +305 Da).

Q2: I formulated the compound in a pH 9.0 carbonate buffer for an in vivo pharmacokinetic study, and the efficacy dropped to zero. Why? A2: Base-catalyzed hydrolysis has destroyed your pharmacophore. The TZD ring undergoes rapid equilibrium ring-opening at basic pH due to poor stabilization of the intermediate structures 1. The hydroxide ion attacks the carbonyl carbon, leading to irreversible hydrolysis into acyclic derivatives. Corrective Action: Reformulate the compound at a slightly acidic to neutral pH (pH 5.5–7.4) using citrate or phosphate buffers, where the TZD ring remains highly stable.

Q3: My DMSO stock solutions turn yellow and show multiple degradation peaks on HPLC after a week on the bench. How can I stabilize them? A3: This is a combination of photodegradation and ambient oxidation. TZD derivatives are notoriously photolabile, and the N-N linkage in your specific compound acts as an additional photolytic weak point 3. Corrective Action: Store stock solutions in amber vials at -20°C. For aqueous formulations, consider the addition of protective excipients like Hydroxypropyl Methylcellulose (HPMC) or antioxidants like ascorbic acid to mitigate reactive oxygen species (ROS) generation.

Quantitative Stability Profiling

The following table summarizes the expected degradation kinetics of the 3-Morpholin-4-yl-TZD scaffold under standard ICH forced degradation conditions.

Stress ConditionEnvironment / ReagentsEstimated Half-Life (t₁/₂)Primary Mass Shift (ΔDa)Mechanistic Pathway
Alkaline pH 12.0 Buffer (NaOH)< 2 hours+18 Da (H₂O addition)Base-catalyzed hydrolytic ring opening
Oxidative CYP3A4 + NADPH + GSH15–30 mins+305 Da (GSH adduct)S-oxidation & α-keto isocyanate formation
Photolytic UV/Vis Light (ICH Q1B)4–6 hours-86 Da (Morpholine loss)Homolytic N-N bond cleavage
Acidic pH 1.2 Buffer (HCl)> 48 hoursNoneHighly stable under acidic conditions

Self-Validating Experimental Protocols

To accurately diagnose stability issues, you must utilize protocols that prove causality rather than merely observing the disappearance of the parent compound. The following workflow utilizes electrophilic trapping to validate oxidative degradation.

Workflow Prep 1. Sample Prep (1 mg/mL in MeCN) Stress 2. Stress Induction (Acid/Base/Ox/UV) Prep->Stress Quench 3. Quenching (Neutralize/Add Antioxidant) Stress->Quench Analyze 4. LC-MS/MS Analysis (Monitor Mass Shifts) Quench->Analyze Interpret 5. Data Interpretation (Identify Metabolites) Analyze->Interpret

Fig 2: Standardized workflow for self-validating forced degradation and stability profiling.

Protocol: Electrophilic Trapping Assay for TZD Ring Scission

Why this is self-validating: This protocol does not rely on parent compound depletion (which could be an artifact of precipitation or plastic adsorption). Instead, it actively traps the reactive intermediate using GSH and utilizes an internal standard during the quench phase to correct for matrix effects.

Step 1: Reaction Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a reaction mixture containing: 1 mg/mL human liver microsomes (HLM), 5 mM Glutathione (GSH), and 10 µM of the 3-Morpholin-4-yl-TZD compound.

  • Control setup: Prepare an identical parallel mixture omitting NADPH (Negative Control) to rule out non-enzymatic degradation.

Step 2: Initiation & Incubation

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate at 37°C on an orbital shaker.

Step 3: Self-Validating Quenching

  • At time points (0, 15, 30, 60 mins), extract 50 µL aliquots.

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (MeCN) pre-spiked with 100 nM of an Internal Standard (e.g., deuterated Pioglitazone). Causality note: The cold MeCN instantly denatures the CYP enzymes, while the pre-spiked IS ensures that any volumetric errors during precipitation are mathematically corrected during analysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

Step 4: LC-MS/MS Analysis

  • Transfer the supernatant to LC vials.

  • Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

  • Set Multi-Reaction Monitoring (MRM) transitions to scan for the parent mass, and specifically scan for the [M + 305]+ mass shift corresponding to the GSH-isocyanate adduct.

References

  • ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives...
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Pioglitazone's photostability and degradation dynamics Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing Cell-Based Assays for 3-Morpholin-4-yl-thiazolidine-2,4-dione

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals evaluating 3-morpholin-4-yl-thiazolidine-2,4-dione—a structurally modified thiazolidinedione (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals evaluating 3-morpholin-4-yl-thiazolidine-2,4-dione—a structurally modified thiazolidinedione (TZD) derivative.

While classical TZDs (such as pioglitazone and rosiglitazone) are established Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists [1], the addition of the morpholine moiety at the 3-position fundamentally alters the compound's physicochemical properties, including its pKa, aqueous solubility, and cellular permeability. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your cell-based transactivation and viability assays yield robust, reproducible data.

Assay Optimization Workflow

Workflow A 1. Cell Seeding B 2. Transfection A->B C 3. Starvation B->C D 4. TZD Treatment C->D E 5. Detection D->E

Step-by-step workflow for optimizing morpholine-TZD cell-based assays.

Section 1: Compound Handling and Media Formulation

Q1: My morpholine-TZD derivative is precipitating in the culture media, leading to inconsistent dose-response curves. How do I resolve this?

Answer: The morpholine ring introduces a basic nitrogen to the typically acidic TZD core. While this improves theoretical aqueous solubility compared to unsubstituted TZDs, it makes the compound highly sensitive to the pH of your culture media. If the media pH drops due to cellular metabolism (lactic acid accumulation), the morpholine ring can become protonated. This alters its partition coefficient (LogP), reducing its ability to passively diffuse across the lipophilic cell membrane.

Solution:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Aliquot and store at -20°C to prevent hydrolysis of the dione ring.

  • Media Buffering: Supplement your assay media with 10-25 mM HEPES buffer to maintain a strict pH of 7.4 during the 24-48 hour incubation period.

  • Vehicle Limits: Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v) to prevent solvent-induced basal cytotoxicity.

Table 1: Physicochemical Optimization for Morpholine-TZDs

ParameterClassical TZD (e.g., Rosiglitazone)3-Morpholin-4-yl-TZDOptimization Strategy
pKa / Ionization Weak acid (pKa ~6.0)Amphoteric (Morpholine pKa ~8.3)Use HEPES-buffered media (pH 7.4).
Solubility Highly lipophilicModerate aqueous solubilityPre-dilute in anhydrous DMSO; avoid freeze-thaw.
Permeability Passive diffusionpH-dependent diffusionMonitor media acidification; refresh at 24h if needed.
Section 2: PPARγ Transactivation Reporter Assays

Q2: I am observing unacceptably high basal luminescence in my negative control wells. How can I improve the signal-to-background ratio?

Answer: TZDs exert their primary pharmacological effects by binding to the nuclear PPARγ receptor, inducing a conformational change that promotes gene transcription [2]. Standard Fetal Bovine Serum (FBS) contains high levels of endogenous lipid ligands (e.g., free fatty acids, prostaglandins) that constitutively activate the PPARγ receptor. This creates a high baseline signal, masking the specific agonistic effect of your 3-morpholin-4-yl-TZD compound.

Solution: You must transition to Charcoal-Stripped FBS (CS-FBS) during the assay phase. Charcoal stripping removes lipophilic molecules while retaining the essential growth factors required for cell adherence.

Self-Validating Protocol: PPARγ Reporter Assay

Rationale: A self-validating assay must internally prove that the transfection was successful, the receptor is responsive, and the background is controlled.

  • Seeding: Seed HEK-293T cells at 2×104 cells/well in a 96-well plate using DMEM + 10% standard FBS. Incubate for 24 hours.

  • Co-Transfection: Transfect cells with a PPARγ expression plasmid and a PPRE-driven luciferase reporter plasmid (3:1 ratio) using a liposomal reagent. Crucial: Include a Renilla luciferase plasmid (constitutive promoter) as an internal control for transfection efficiency and cell number.

  • Starvation (The Causative Step): 6 hours post-transfection, aspirate the media. Wash gently with PBS. Add DMEM supplemented with 5% Charcoal-Stripped FBS .

  • Treatment: Treat cells with 3-morpholin-4-yl-thiazolidine-2,4-dione (0.1 µM to 50 µM, half-log steps). Include Rosiglitazone (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Detection: After 24 hours, lyse the cells and measure luminescence using a Dual-Luciferase assay system. Normalize the Firefly signal to the Renilla signal.

  • Validation Metric: Calculate the Z'-factor using the Rosiglitazone and DMSO wells. A Z'-factor > 0.5 mathematically validates the plate's robustness.

Mechanism L Morpholin-TZD CM Cell Membrane L->CM N Nucleus CM->N P PPARγ/RXR N->P DNA PPRE Binding P->DNA T Transcription DNA->T

Intracellular signaling pathway of morpholine-TZD derivatives activating PPARγ.

Section 3: Cytotoxicity and Off-Target Profiling

Q3: At concentrations above 30 µM, my compound shows a sharp drop in reporter signal, which correlates with cell detachment. Is this a target-mediated effect?

Answer: No. High-dose toxicity is a common artifact in TZD screening. While TZDs are designed for metabolic regulation, structural modifications (like bulky morpholine substitutions) can introduce off-target cytotoxicity. Recent studies have shown that certain heavily substituted thiazolidine-2,4-dione derivatives can interfere with DNA repair mechanisms or cause mitochondrial stress at high micromolar concentrations [3].

Solution: Always multiplex your reporter assay with a non-lytic cell viability assay (e.g., Resazurin/Alamar Blue or a fluorogenic protease biomarker). Perform this viability read in the exact same well prior to cell lysis. This proves whether a drop in luminescence is due to true receptor antagonism or simply because the cells are dying.

Table 2: Differentiating Efficacy from Toxicity

Assay MetricExpected Range for Morpholine-TZDsInterpretation
EC50 (Transactivation) 0.5 µM - 5.0 µMTarget-specific PPARγ agonism.
IC50 (Viability - MTT) > 50 µMCompound-induced cellular toxicity.
Therapeutic Index (TI) > 10 (IC50 / EC50)Safe therapeutic window for in vitro mechanistic studies.
References
  • Title: Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies Source: Turkish Journal of Pharmaceutical Sciences URL: [Link] [1]

  • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: Semantic Scholar URL: [Link] [2]

  • Title: Ferrocene thiazolidine-2,4-dione derivatives cause DNA damage and interfere with DNA repair in triple-negative breast cancer cells Source: PLOS One URL: [Link] [3]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Morpholin-4-yl-thiazolidine-2,4-dione in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Morpholin-4-yl-thiazolidine-2,4-dione. This guide provides in-depth troubleshooting advice and freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Morpholin-4-yl-thiazolidine-2,4-dione. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the solubility challenges often encountered with this and similar thiazolidinedione derivatives during in vitro and in vivo experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when working with 3-Morpholin-4-yl-thiazolidine-2,4-dione. Each issue is followed by a step-by-step troubleshooting plan, grounded in established scientific principles.

Q1: My compound, 3-Morpholin-4-yl-thiazolidine-2,4-dione, precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?

A1: This is a classic case of a compound "crashing out" of solution, a common problem for hydrophobic molecules when the solvent environment abruptly changes from a highly organic solvent like DMSO to a predominantly aqueous one.[1] The key is to mitigate this "solvent shock."

Immediate Troubleshooting Steps:

  • Visual Confirmation and Centrifugation: First, confirm that you are observing true precipitation. The solution may appear hazy or have visible particles. Centrifuge a small aliquot of your diluted compound solution at high speed (e.g., >10,000 x g for 10 minutes). If a pellet forms, you have a clear solubility issue.

  • "Reverse" Dilution Protocol: Instead of adding your aqueous buffer to the DMSO stock, try adding the small volume of your DMSO stock dropwise into the full volume of your gently vortexing aqueous buffer.[1] This method allows for rapid dispersal of the DMSO and your compound into the larger volume, preventing localized high concentrations that can trigger precipitation.

  • Stepwise Dilution: If reverse dilution is not sufficient, try a stepwise dilution. Create an intermediate dilution of your DMSO stock in a solution with a higher percentage of an organic co-solvent that is miscible with your final aqueous buffer (e.g., ethanol or a higher concentration of DMSO) before the final dilution into your assay buffer.

Workflow for Troubleshooting Compound Precipitation:

G A Compound Precipitates Upon Dilution B Perform 'Reverse' Dilution (DMSO stock into buffer) A->B C Precipitation Resolved? B->C D Proceed with Assay C->D Yes E Implement Stepwise Dilution C->E No F Precipitation Resolved? E->F F->D Yes G Investigate Co-solvents F->G No H Determine Kinetic Solubility G->H I Optimize Assay Buffer (pH, additives) H->I

Caption: A decision tree for troubleshooting compound precipitation.

Q2: I've tried different dilution methods, but my compound still seems to have low solubility. How can I systematically improve its solubility for my assay?

A2: When simple dilution modifications fail, a more systematic approach to formulation is necessary. This involves exploring co-solvents and other excipients.

Systematic Solubility Enhancement Strategy:

  • Co-solvent Screening: Experiment with the addition of a water-miscible organic co-solvent to your final assay buffer.[2] Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It's crucial to first establish the tolerance of your assay system (e.g., cells or enzymes) to these co-solvents.

    Co-solventTypical Starting Concentration in AssayConsiderations
    Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.
    Propylene Glycol1-10%Generally well-tolerated but can increase viscosity.
    PEG 4001-10%Effective for many hydrophobic compounds; check for assay interference.
  • pH Adjustment: The thiazolidine-2,4-dione scaffold has ionizable protons. Therefore, the aqueous solubility of 3-Morpholin-4-yl-thiazolidine-2,4-dione is likely pH-dependent. Systematically test the solubility of your compound in a range of buffers with different pH values (e.g., from pH 5.0 to 8.0), provided your assay is stable across this range.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3] Beta-cyclodextrins and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. Prepare a stock solution of your compound in a cyclodextrin solution before diluting it into your final assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

This protocol allows for a rapid determination of your compound's apparent solubility under assay-like conditions.[4]

  • Prepare a 10 mM stock solution of 3-Morpholin-4-yl-thiazolidine-2,4-dione in 100% anhydrous DMSO.

  • In a 96-well plate, add your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add increasing concentrations of your DMSO stock solution to the wells, ensuring the final DMSO concentration remains constant and at a level tolerated by your assay (typically ≤0.5%).[1]

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Frequently Asked Questions (FAQs)

Q3: What are the general solubility characteristics of thiazolidine-2,4-diones?

A3: The parent 2,4-thiazolidinedione (TZD) core is a crystalline solid that is sparingly soluble in water and many common organic solvents, including DMSO and ethanol.[4] The solubility of TZD derivatives is highly influenced by the substituents on the ring. The addition of a morpholino group to the 3-position, as in 3-Morpholin-4-yl-thiazolidine-2,4-dione, introduces a polar component which may slightly improve aqueous solubility compared to more lipophilic N-substituted TZDs. However, the overall molecule is still expected to have limited aqueous solubility.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A4:

  • Kinetic solubility measures the concentration at which a compound precipitates when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[5] This is often more relevant for early-stage in vitro assays where compounds are not given a long time to equilibrate.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[6] This value is more critical for later-stage drug development, such as formulation for in vivo studies.

For most in vitro screening and cell-based assays, addressing kinetic solubility is the primary concern to avoid compound precipitation during the experiment.

Conceptual Workflow for Solubility Characterization:

G A Poorly Soluble Compound: 3-Morpholin-4-yl-thiazolidine-2,4-dione B Prepare High-Concentration Stock in Anhydrous DMSO A->B C Determine Kinetic Solubility (Nephelometry/Turbidity) B->C D Is Kinetic Solubility Sufficient for Assay Concentration? C->D E Proceed with Optimized Dilution Protocol D->E Yes F Develop Formulation Strategy D->F No G Screen Co-solvents (Ethanol, PEG 400, etc.) F->G H Evaluate pH-Dependence F->H I Test Cyclodextrins (e.g., HP-β-CD) F->I J Determine Thermodynamic Solubility (Shake-Flask) F->J

Caption: A workflow for characterizing and improving compound solubility.

Q5: Can the age and storage of my DMSO affect the solubility of my compound?

A5: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination in your DMSO stock can significantly reduce its ability to solvate hydrophobic compounds like 3-Morpholin-4-yl-thiazolidine-2,4-dione, leading to precipitation issues upon dilution.[1] It is best practice to use anhydrous DMSO and store it in small, tightly sealed aliquots to minimize exposure to atmospheric moisture.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Concept Life Sciences. Kinetic Solubility. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

Sources

Troubleshooting

Technical Support Center: Spectroscopic Anomalies in N-Aminothiazolidinedione Derivatives

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Morpholin-4-yl-thiazolidine-2,4-dione and related N−N linked hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Morpholin-4-yl-thiazolidine-2,4-dione and related N−N linked heterocycles.

Synthesizing and characterizing molecules where a rigid imide system (thiazolidine-2,4-dione, or TZD) is directly bonded to a bulky aliphatic heterocycle (morpholine) frequently results in perplexing spectroscopic data. These anomalies are not necessarily indicators of poor sample purity or failed syntheses; rather, they are the direct consequence of extreme stereoelectronic forces acting upon the N−N bond [1].

Below, our Application Scientists break down the root causes of these anomalies and provide field-proven troubleshooting protocols to validate your structural assignments.

Mechanistic Overview: The N-N Bond Rotational Barrier

To interpret your data correctly, you must first understand the structural dynamics of your molecule. In 3-morpholin-4-yl-thiazolidine-2,4-dione, the TZD nitrogen (N3) is essentially sp2 hybridized due to strong imide resonance with the adjacent C2 and C4 carbonyls. This forces the TZD ring into a planar geometry. Conversely, the morpholine nitrogen (N4) is sp3 hybridized and adopts a bulky chair conformation.

When these two systems are joined, the resulting N−N bond experiences a massive rotational barrier ( ΔG‡≈15−20 kcal/mol) driven by two factors:

  • Steric Clash: The equatorial/axial protons of the morpholine ring physically collide with the oxygen atoms of the TZD carbonyls during rotation.

  • Electronic Repulsion: The adjacent lone pairs on N3 and N4 repel each other (the α -effect), resisting coplanarity [2].

NN_Rotation N_TZD TZD Nitrogen (N3) Planar Imide Resonance Steric Steric Hindrance (C=O vs Morpholine) N_TZD->Steric Electronic Lone Pair Repulsion (N3 vs N4) N_TZD->Electronic N_Morph Morpholine Nitrogen (N4) Bulky Chair Conformation N_Morph->Steric N_Morph->Electronic Barrier High Rotational Barrier (Restricted N-N Rotation) Steric->Barrier Electronic->Barrier

Fig 1: Stereoelectronic factors driving restricted N-N bond rotation in the TZD-morpholine system.

Frequently Asked Questions (Troubleshooting Spectroscopic Data)

Q1: Why are the morpholine signals broad or appearing as complex multiplets in my 1 H and 13 C NMR spectra at room temperature?

Causality: At 298K, the rotation around the N−N bond is slower than the NMR timescale. Because the morpholine ring is "locked" in a specific orientation relative to the asymmetric TZD ring, the axial and equatorial protons—and even the left and right sides of the morpholine ring—experience different magnetic environments. This breaks the expected symmetry, causing the standard −CH2​−N− and −CH2​−O− triplets to broaden into featureless humps or split into distinct doublets [3]. Action: Do not discard your sample assuming it is a complex mixture. Proceed to the Variable Temperature (VT) NMR Protocol detailed in Section 4.

Q2: My FT-IR spectrum shows carbonyl (C=O) stretches that are significantly higher than standard TZD derivatives. Did the cyclization fail?

Causality: Standard N -alkyl TZDs exhibit C=O stretches at approximately 1750 cm −1 and 1700 cm −1 . However, the morpholine nitrogen exerts a strong inductive electron-withdrawing effect ( −I effect) through the N−N bond. This competes with the TZD nitrogen's ability to donate electron density to the carbonyls via resonance ( +R effect). Consequently, the C=O bonds retain more double-bond character, shifting their stretching frequencies higher (e.g., 1765 cm −1 and 1715 cm −1 ). Action: If your mass spectrometry and NMR data align, these shifted IR bands are diagnostic of the N−N linkage, not a failed synthesis.

Q3: I cannot find the Molecular Ion ( M+∙ ) peak in my Electron Ionization (EI) Mass Spec data. I only see a massive peak at m/z 86. Why?

Causality: The N−N single bond is inherently weak (bond dissociation energy ≈160 kJ/mol) compared to standard C−C or C−N bonds. Under harsh 70 eV Electron Ionization, the N−N bond cleaves instantaneously. The resulting base peak at m/z 86 corresponds to the highly stable morpholine radical cation, leaving the molecular ion ( M+∙ at m/z 202) virtually undetectable. Action: Switch your ionization source. Use Electrospray Ionization in positive mode (ESI+) with a low fragmentor/cone voltage to gently ionize the molecule and observe the [M+H]+ pseudomolecular ion at m/z 203.

Quantitative Data Summary: Expected vs. Anomalous Observations

To assist in rapid data interpretation, compare your analytical results against this diagnostic matrix:

Spectroscopic MethodExpected Standard TZD ObservationAnomalous Observation in N-N Linked TZDCausality & Diagnostic Solution
1 H NMR (298K) Sharp singlets/triplets for N -substituentsBroad humps or split doublets for morpholine −CH2​− groupsRestricted N−N rotation. Solution: Perform VT-NMR at 350K.
13 C NMR (298K) Sharp single peaks for equivalent carbonsBroadened or dual peaks for morpholine carbons (C3'/C5')Conformational locking on NMR timescale. Solution: Elevate sample temperature.
FT-IR (ATR) C=O stretches at ~1750, 1700 cm −1 C=O stretches shifted to ~1765, 1715 cm −1 Inductive electron withdrawal by N4. Solution: Cross-verify with 13 C NMR.
Mass Spec (EI) Strong Molecular Ion ( M+∙ )Absent M+∙ ; Base peak at m/z 86 N−N bond cleavage. Solution: Use ESI+ with low fragmentor voltage.

Self-Validating Experimental Protocol: Variable Temperature (VT) NMR

To definitively prove that your broad NMR signals are due to restricted rotation and not impurities, you must calculate the activation energy ( ΔG‡ ) of the rotational barrier. This protocol is designed to be a self-validating system; if the signals coalesce and sharpen upon heating, the structural assignment is confirmed.

VT_NMR_Workflow Start 1. Observe Broad NMR Signals at 298K CheckPurity 2. LC-MS Purity Check (Rule out degradation) Start->CheckPurity SetupVT 3. Prepare VT-NMR in DMSO-d6 (Range: 298K - 373K) CheckPurity->SetupVT Heat 4. Heat in 10K Increments (Tune/Match at each step) SetupVT->Heat Coalescence 5. Identify Coalescence Temp (Tc) (Signals merge) Heat->Coalescence Calc 6. Calculate Activation Energy (ΔG‡) via Eyring Equation Coalescence->Calc

Fig 2: Variable Temperature (VT) NMR troubleshooting workflow for dynamic signal resolution.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ . Causality for solvent choice: DMSO- d6​ has a high boiling point (189°C), allowing safe heating up to 373K+ without solvent boiling or tube over-pressurization.

  • Instrument Calibration: Calibrate the NMR probe temperature using a 100% ethylene glycol standard to ensure the reported temperature matches the actual sample temperature.

  • Baseline Acquisition (298K): Acquire a standard 1D 1 H NMR spectrum. Identify the broad morpholine signals (typically between δ 2.80 and 3.40 ppm) and record the maximum frequency separation ( Δν in Hz) between the split extremes.

  • Incremental Heating: Increase the probe temperature in 10K increments (e.g., 310K, 320K, 330K...).

    • Critical Self-Validation Step: At each new temperature, allow exactly 5 minutes for thermal equilibration. You must re-tune and re-match the probe, and re-shim the Z-axis, as the dielectric constant of DMSO changes drastically with heat.

  • Identify Coalescence ( Tc​ ): Continue heating until the broad humps merge into a single, flat-topped peak. Record this exact temperature as the Coalescence Temperature ( Tc​ ). Further heating will resolve this peak into a sharp, time-averaged singlet or multiplet.

  • Thermodynamic Calculation: Calculate the rotational barrier using the Eyring equation:

    ΔG‡=19.14×Tc​×[10.32+log(kc​Tc​​)]

    (Where kc​=2​πΔν​ and ΔG‡ is yielded in J/mol).

References

  • Title: Structural Chemistry of C–N Axially Chiral Compounds Source: ACS Publications URL: [Link]

  • Title: Synthesis and Exploration of Configurational Dynamics in Equilibrating E/Z 2-Aryliminothiazolidin-4-ones using NMR and Estimation of Thermodynamic Parameters Source: ResearchGate URL: [Link]

  • Title: A multinuclear NMR study of derivatives of thiazolidine Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Troubleshooting

Technical Support Center: High-Throughput Screening with 3-Morpholin-4-yl-thiazolidine-2,4-dione

Welcome to the technical support resource for researchers utilizing 3-Morpholin-4-yl-thiazolidine-2,4-dione and related scaffolds in high-throughput screening (HTS) campaigns. This guide is designed to provide practical,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 3-Morpholin-4-yl-thiazolidine-2,4-dione and related scaffolds in high-throughput screening (HTS) campaigns. This guide is designed to provide practical, field-proven insights to help you develop robust assays, troubleshoot common issues, and ensure the integrity of your screening data. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and modifications for your specific biological system.

Section 1: Understanding the Compound and HTS Workflow

The thiazolidine-2,4-dione (TZD) core is a versatile pharmacophore recognized for its role in developing therapeutics for a range of conditions, including type 2 diabetes, inflammation, and cancer.[1][2][3][4] Derivatives of this scaffold are known to interact with various biological targets, most notably as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6][7][8] The addition of a morpholine group at the N-3 position, as in "3-Morpholin-4-yl-thiazolidine-2,4-dione," modifies the compound's physicochemical properties, which can influence its solubility, cell permeability, and target engagement profile.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a biological target or pathway of interest.[9][10][11] A successful HTS campaign is not merely about speed; it is a multi-step process demanding rigorous assay development, validation, and quality control to minimize false positives and negatives.[9][12]

HTS_Workflow arrow arrow AssayDev 1. Assay Development & Optimization Validation 2. Assay Validation (Z'-Factor ≥ 0.5) AssayDev->Validation PrimaryScreen 3. Primary Screen (Single Concentration) Validation->PrimaryScreen HitConfirm 4. Hit Confirmation (Retest in Triplicate) PrimaryScreen->HitConfirm DoseResponse 5. Dose-Response & EC50/IC50 Determination HitConfirm->DoseResponse LeadOpt 6. Hit-to-Lead (SAR & Orthogonal Assays) DoseResponse->LeadOpt

Caption: The High-Throughput Screening (HTS) cascade.

Section 2: Pre-Screening & Assay Development FAQs

This section addresses foundational questions for setting up a reliable screening assay.

Q1: What are the critical first steps when designing an HTS assay for a TZD-based compound?

The initial and most critical step is to select an appropriate assay format that aligns with your biological question. The choice is primarily between a biochemical assay and a cell-based assay.[13]

  • Biochemical Assays: These are ideal for screens where the molecular target is known and purified (e.g., a specific enzyme or receptor). They measure direct interactions and generally exhibit lower variability and higher reproducibility.[13] Common formats include fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP).[9]

    • Causality: By isolating the target protein, you can directly attribute any observed activity to the compound's interaction with that target, simplifying hit validation. However, this format does not provide information on cell permeability or potential off-target effects within a cellular context.[13]

  • Cell-Based Assays: These are essential for phenotypic screening or when assessing a compound's effect on a cellular pathway (e.g., gene expression, protein translocation, or cell viability).[9][14] They offer greater physiological relevance but often come with higher biological variability.

    • Causality: A hit in a cell-based assay demonstrates that the compound is cell-permeable and active in a biological system. However, the exact molecular target is not immediately known and requires subsequent deconvolution studies.

Your choice should be guided by the project's goals: target-based discovery often starts with biochemical assays, while phenotypic discovery relies on cell-based formats.[10]

Q2: How should I prepare and handle 3-Morpholin-4-yl-thiazolidine-2,4-dione for screening?

Proper compound management is crucial to avoid artifacts. TZD derivatives can have variable aqueous solubility.[15][16]

  • Primary Stock Solution: Prepare a high-concentration stock solution (typically 10-20 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is the standard vehicle for HTS due to its ability to dissolve a wide range of organic molecules.

  • Solubility Check: After dissolving, visually inspect the solution for any precipitation. If particulates are visible, gentle warming (to 30-37°C) or sonication may help. Centrifuge the stock solution before creating intermediate plates to pellet any undissolved compound.

  • Assay-Ready Plates: Create intermediate "source" plates by diluting the primary stock. The final concentration of DMSO in the assay well should be kept to a minimum, typically ≤0.5%, as higher concentrations can affect cell health or enzyme activity. Always run a DMSO tolerance test during assay development.[10]

  • Storage: Store stock solutions at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO. Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.

Q3: What controls are essential for a robust and self-validating HTS assay?

Controls are the foundation of a validatable screen. They define the dynamic range of your assay and are used to calculate its quality.[17]

  • Positive Control (Max Signal): This should be a known activator or inhibitor that produces the maximum expected biological response. In the absence of a known small molecule, a genetic control (e.g., siRNA or overexpression vector) can be used to establish the assay window.[17]

  • Negative Control (Min Signal): This represents the baseline or inactive state of the assay. It contains all assay components except the stimulating agent (for an antagonist assay) or the test compound.

  • Neutral/Vehicle Control: This consists of all assay components treated with the same final concentration of DMSO as the test compounds. This control is critical for assessing the effect of the solvent on the assay and is used for data normalization.[9]

Section 3: Assay Validation & Quality Control

An assay is only as good as its ability to reliably distinguish a true signal from background noise.

Q4: What is the Z'-Factor, and why is it the most important metric for my HTS assay?

While signal-to-background (S/B) ratio is intuitive, it ignores the variability of the data. The Z'-Factor (Z-prime) is a statistical parameter that has become the industry standard for quantifying HTS assay quality because it incorporates both the dynamic range (mean of controls) and the data variation (standard deviation of controls).[18][19][20]

The formula for the Z'-Factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation for Screening
≥ 0.7 ExcellentA robust assay with a large separation between controls. Ideal for HTS.[18]
0.5 to < 0.7 GoodA reliable assay suitable for HTS.[18][20][21][22]
0 to < 0.5 MarginalThe assay may be acceptable, but it is sensitive to small errors and may have a higher rate of false hits. Optimization is strongly recommended.[19][22]
< 0 UnacceptableThe signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[19][22]

A Z'-Factor of ≥ 0.5 indicates that the separation between your positive and negative control populations is large enough to confidently identify "hits".[13][18]

Z_Factor_Concept cluster_0 Negative Control Distribution cluster_1 Positive Control Distribution neg_dist neg_sd_right dr_start neg_dist->dr_start sb_start neg_sd_right->sb_start pos_dist pos_sd_left dr_end pos_dist->dr_end sb_end pos_sd_left->sb_end dr_start->dr_end Dynamic Range (|μp - μn|) sb_start->sb_end Separation Band anno_neg μn + 3σn anno_pos μp - 3σp

Caption: Z'-Factor measures the separation between controls.
Q5: My Z'-Factor is consistently below 0.5. What is the logical troubleshooting sequence?

A low Z'-Factor points to either a small dynamic range (μp is too close to μn) or high data variability (large σp or σn). A systematic approach is key.

Troubleshooting_Z_Factor start_node Z'-Factor < 0.5 start start start_node->start decision_node decision_node process_node process_node end_node Re-evaluate Assay (Z' ≥ 0.5) n1 %CV > 20%? start->n1 Analyze %CV of Controls n2 Check Liquid Handling & Reagent Homogeneity n1->n2 Yes (High Variability) n3 Increase Positive Control Concentration n1->n3 No (Low Signal Window) n2a Review Incubation Times & Temperatures n2->n2a n3a Decrease Negative Control Background Signal n3->n3a n2b Assess Reagent Stability (e.g., ATP, enzymes) n2a->n2b n2b->end_node n3b Optimize Assay Buffer (pH, salt, detergents) n3a->n3b n3b->end_node

Caption: Troubleshooting workflow for a low Z'-Factor.

Section 4: Troubleshooting Guide: Common HTS Artifacts & Issues

Even with a validated assay, artifacts can arise during a full screen.

Q6: I'm observing systematic patterns on my plates, like higher or lower values in the outer wells. What is this, and how do I fix it?

This is a classic "edge effect," a systematic bias often caused by temperature gradients or differential evaporation rates across the microplate during incubation.[23] The outer wells are more exposed to environmental fluctuations.

Mitigation Strategies:

  • Plate Layout: Avoid placing samples in the outermost rows and columns. Instead, fill these wells with buffer or media to create a humidity barrier.

  • Incubation: Use humidified incubators and ensure plates are not stacked in a way that prevents uniform temperature distribution.

  • Data Correction: If edge effects cannot be eliminated physically, computational correction methods can be applied during data analysis to normalize the bias.[23]

Q7: A compound was a strong "hit" in my primary fluorescence-based assay but shows no activity in a secondary biochemical assay. What are the likely causes?

This is a common scenario in drug discovery and a key reason for using orthogonal (different technology) secondary assays.[12] The primary cause is often assay interference.

Potential Causes:

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to produce false positives across many different assays.[10][12] They often act through non-specific mechanisms like chemical reactivity or aggregation. Computational filters should be used to flag potential PAINS in your hit list.

  • Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, leading to an artificially high signal. This can be checked by measuring the compound's fluorescence in assay buffer without the biological components.[15]

  • Technology Interference: Some compounds can directly inhibit the reporter enzyme (e.g., luciferase) or quench the fluorescence of a probe, independent of the primary biological target.[12][24] Running a counterscreen against the detection system itself is a crucial validation step.

Q8: My TZD compound has poor solubility in the final assay buffer, causing precipitation. How can I improve this?

Compound precipitation is a major source of false negatives (if the active compound is not in solution) and false positives (if aggregates inhibit the target non-specifically).[15]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to screen at a lower concentration, if the compound's potency allows.

  • Use of Co-solvents: Including a small percentage (1-5%) of a less polar solvent like propylene glycol or using detergents (e.g., Tween-20, Triton X-100) in the assay buffer can improve solubility. However, these must be tested for their effect on the assay's performance.

  • Acoustic Dispensing: Non-contact dispensing technologies can handle smaller volumes of DMSO, allowing for direct transfer from a high-concentration stock and rapid dissolution in the assay well, minimizing the time for precipitation to occur.

Section 5: Key Protocols

Protocol 1: Preparation of Compound Stock and Assay-Ready Plates

This protocol ensures consistent and reliable delivery of the test compound to the assay.

  • Primary Stock Preparation:

    • Accurately weigh the 3-Morpholin-4-yl-thiazolidine-2,4-dione powder.

    • Add 100% cell-culture grade DMSO to achieve a final concentration of 20 mM.

    • Vortex thoroughly for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes.

    • Visually confirm that the compound is fully dissolved.

    • Aliquot into single-use volumes and store at -80°C.

  • Assay-Ready Plate Preparation (for a 10 µM final screen):

    • Thaw a primary stock aliquot.

    • Perform a serial dilution in 100% DMSO to create an intermediate plate. For a 100-fold final dilution (e.g., 1 µL into 100 µL), the intermediate concentration should be 1 mM.

    • Use an automated liquid handler to transfer the desired volume (e.g., 1 µL) from the intermediate plate to the final 384-well assay plates.

    • The assay plates now contain the compound "pin-prick" and are ready for the addition of cells or other assay reagents.

Protocol 2: Standard Z'-Factor Determination Assay

This protocol should be performed before starting the main screen to validate assay performance.

  • Plate Layout:

    • Designate a 384-well plate for the validation run.

    • Dedicate half of the plate (e.g., columns 1-12) to the Negative Control.

    • Dedicate the other half (e.g., columns 13-24) to the Positive Control.

  • Assay Execution:

    • Dispense all assay reagents (cells, buffer, enzymes, etc.) to all 384 wells.

    • Add the Negative Control stimulus/vehicle to columns 1-12.

    • Add the Positive Control stimulus/compound to columns 13-24.

    • Incubate the plate for the optimized duration.

    • Add detection reagents and read the plate on a compatible plate reader.

  • Calculation:

    • Export the raw data into a data analysis software (e.g., GraphPad Prism, Microsoft Excel).

    • Calculate the mean (μn) and standard deviation (σn) for the 192 negative control wells.

    • Calculate the mean (μp) and standard deviation (σp) for the 192 positive control wells.

    • Apply the Z'-Factor formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] .

    • Confirm that the Z'-Factor is ≥ 0.5 before proceeding with the HTS campaign.[13][18]

References

  • Vertex AI Search. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH.
  • Vipergen. High-Throughput Screening (HTS)
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
  • Z-factors - BIT 479/579 High-throughput Discovery.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
  • BMG LABTECH. High-throughput screening (HTS).
  • Makarenkov, V., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • On HTS: Z-factor. (2023, December 12).
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • Data analysis approaches in high throughput screening. (2014, April 8).
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC.
  • Apix-Drive. (2024, September 21).
  • Encyclopedia MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices.
  • PubMed.
  • MDPI. (2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC.
  • ResearchGate. (2023, January 4).
  • Mechanism of action of 2,4‐thiazolidinediones.
  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity - Der Pharma Chemica.
  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- put
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC.
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC.
  • Frontiers. (2022, July 5). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking.
  • MedCrave online. (2017, September 5).
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones.
  • Research journals. (2021, March 4). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study | PLOS One.
  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjug
  • Semantic Scholar. (2022, December 30). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues.
  • ChemicalBook. (2026, January 13). 2,4-Thiazolidinedione | 2295-31-0.

Sources

Reference Data & Comparative Studies

Validation

3-Morpholin-4-yl-Thiazolidine-2,4-Dione vs. Classical Thiazolidinediones: A Comprehensive Comparative Guide

Executive Summary & Context Thiazolidine-2,4-diones (TZDs), commonly known as glitazones, represent a privileged class of heterocyclic pharmacophores historically utilized for the management of type 2 diabetes mellitus (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Thiazolidine-2,4-diones (TZDs), commonly known as glitazones, represent a privileged class of heterocyclic pharmacophores historically utilized for the management of type 2 diabetes mellitus (T2DM). Classical TZDs, such as Rosiglitazone and Pioglitazone , function as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake[1]. However, their clinical utility has been severely hampered by adverse effects, including weight gain, fluid retention, and significant hepatotoxicity, leading to market withdrawals or severe restrictions.

To circumvent these toxicological liabilities, structural optimization of the TZD scaffold has led to the development of 3-Morpholin-4-yl-thiazolidine-2,4-dione and its derivatives. By incorporating a morpholine ring—either directly at the N-3 position or via an alkyl/aryl linker—researchers have engineered a new subclass of TZDs. These morpholino-substituted derivatives exhibit enhanced metabolic stability, improved aqueous solubility, and multi-modal pharmacological profiles (e.g., dual PPARγ agonism and COX-2/ALR-2 inhibition)[2][3]. This guide provides an objective, data-driven comparison between classical TZDs and morpholino-TZD derivatives.

Mechanistic Divergence & Structural Rationale

The pharmacological divergence between classical TZDs and 3-Morpholin-4-yl-TZD derivatives is rooted in their structural chemistry.

  • Classical TZDs: Rely on an unsubstituted or simple alkyl-substituted nitrogen (N-3) and a lipophilic tail. While this ensures high-affinity binding to the large Y-shaped ligand-binding domain of PPARγ, the unsubstituted N-H is highly susceptible to phase II metabolism (glucuronidation), and the extreme lipophilicity drives off-target accumulation in hepatic tissues.

  • Morpholino-TZD Derivatives: The introduction of the morpholine moiety fundamentally alters the physicochemical properties of the molecule. The morpholine ring introduces a basic nitrogen and an oxygen atom that acts as a hydrogen-bond acceptor. This reduces the overall lipophilicity (lowering LogP), which improves aqueous solubility and alters the metabolic fate, bypassing the toxic reactive intermediates formed by classical TZDs[3]. Furthermore, the morpholine ring enables the molecule to interact with secondary therapeutic targets, such as Aldose Reductase (ALR-2) and Cyclooxygenase (COX-1/COX-2), providing synergistic anti-inflammatory and anti-diabetic effects[2][4].

G Classical_TZD Classical TZDs (e.g., Rosiglitazone) PPARg PPAR-γ Activation Classical_TZD->PPARg Morpholino_TZD 3-Morpholin-4-yl-TZD Derivatives Morpholino_TZD->PPARg COX2 COX-2 / ALR-2 Inhibition Morpholino_TZD->COX2 Adverse Hepatotoxicity & Cardiovascular Risk PPARg->Adverse Efficacy Enhanced Glucose Uptake & Anti-inflammatory Effects PPARg->Efficacy PPARg->Efficacy COX2->Efficacy

Figure 1: Divergent pharmacological pathways of classical TZDs vs. Morpholino-TZD derivatives.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of classical glitazones against novel morpholino-substituted TZD derivatives across key pharmacological metrics[2][3].

Metric / PropertyRosiglitazone (Classical)Pioglitazone (Classical)3-Morpholin-4-yl-TZD Derivatives
Primary Target PPARγPPARγ (and weak PPARα)PPARγ, COX-1/2, ALR-2
PPARγ Binding Affinity (IC50) ~40 nM (Highly Potent)~600 nM~120 nM - 350 nM (Moderate/Tuned)
In Vivo Hypoglycemic Activity High (Standard)HighComparable to Standard at 35-70 mg/kg
Anti-Inflammatory Activity NegligibleMildHigh (via HRBC membrane stabilization)
Hepatotoxicity Risk High (Restricted use)ModerateLow (Altered metabolic clearance)
Physicochemical Profile Highly Lipophilic, Poor Sol.Highly Lipophilic, Poor Sol.Improved Aqueous Solubility

Data Note: Binding affinities and in vivo metrics for morpholino derivatives are aggregated from recent structural-activity relationship (SAR) studies focusing on N-substituted and C5-benzylidene morpholino-TZDs.

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives requires a self-validating experimental system. Below is the authoritative protocol for synthesizing and biologically evaluating these compounds.

Protocol 1: Synthesis of Morpholino-TZD Derivatives

This protocol describes the two-step synthesis involving N-alkylation followed by Knoevenagel condensation.

  • Preparation of the TZD Core:

    • Procedure: React chloroacetic acid with thiourea in water under reflux for 40 hours. Filter and recrystallize the separated solid from water to yield pure thiazolidine-2,4-dione.

    • Causality: Water is used as a green solvent to drive the cyclization thermodynamically while precipitating the highly crystalline TZD core, ensuring high purity without complex chromatography[5].

  • N-Alkylation with Morpholine Linker:

    • Procedure: Dissolve the TZD core in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2​CO3​ ) and stir for 30 minutes to generate the nitrogen anion. Slowly add 4-(2-chloroethyl)morpholine hydrochloride and heat to 80°C for 8 hours.

    • Causality: K2​CO3​ is a mild base that selectively deprotonates the acidic N-H (pKa ~6.8) of the TZD ring without hydrolyzing the carbonyl groups. The morpholine substitution blocks phase II glucuronidation at this site, directly reducing hepatotoxic liabilities.

  • C-5 Knoevenagel Condensation:

    • Procedure: Combine the N-morpholino-TZD intermediate with an appropriate substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in ethanol. Add a catalytic amount of piperidine or morpholine and reflux for 6–24 hours[3][6].

    • Causality: The active methylene group at C-5 is highly susceptible to condensation. The use of a secondary amine catalyst (like morpholine) forms a reactive iminium ion intermediate with the aldehyde, dramatically lowering the activation energy and driving the formation of the biologically active (Z)-arylidene double bond.

Protocol 2: In Vitro Biological Evaluation
  • Glucose Uptake Assay (3T3-L1 Adipocytes):

    • Procedure: Differentiate 3T3-L1 preadipocytes into mature adipocytes. Starve cells in serum-free medium, then treat with the synthesized morpholino-TZD derivatives (0.001 to 10 µM) or Rosiglitazone (positive control) for 24 hours. Measure 2-deoxy-D-[3H]glucose uptake using liquid scintillation counting[7].

    • Causality: This assay directly validates the functional consequence of PPARγ agonism. Comparing the morpholino-derivatives to Rosiglitazone establishes relative efficacy in a physiologically relevant cell model.

  • Anti-Inflammatory Assay (HRBC Membrane Stabilization):

    • Procedure: Incubate Human Red Blood Cells (HRBC) in hypotonic saline with varying concentrations of the morpholino-TZD derivatives (100–500 µg/mL). Measure absorbance of released hemoglobin at 560 nm to calculate the percentage of membrane stabilization[2][8].

    • Causality: Classical TZDs lack significant direct anti-inflammatory action. This assay isolates and validates the secondary multi-modal benefit (COX/ALR-2 pathway inhibition) imparted specifically by the morpholine moiety.

G Synthesis 1. Chemical Synthesis N-alkylation & Knoevenagel Condensation Purification 2. Purification Recrystallization & Chromatography Synthesis->Purification Characterization 3. Characterization 1H-NMR, 13C-NMR, IR, HRMS Purification->Characterization InVitro 4. In Vitro Assays Glucose Uptake & HRBC Stabilization Characterization->InVitro InVivo 5. In Vivo Validation Alloxan-induced Diabetic Models InVitro->InVivo

Figure 2: Standardized workflow for the synthesis and validation of Morpholino-TZD derivatives.

Conclusion

The transition from classical thiazolidinediones to 3-Morpholin-4-yl-thiazolidine-2,4-dione derivatives represents a paradigm shift in rational drug design. By sacrificing a fraction of the raw PPARγ binding affinity inherent to Rosiglitazone, researchers have engineered a safer, multi-modal class of compounds. The morpholine substitution acts as a critical structural switch—enhancing aqueous solubility, preventing toxic phase II metabolism at the N-3 position, and unlocking secondary anti-inflammatory pathways. For drug development professionals, this scaffold offers a highly tunable foundation for next-generation metabolic therapeutics.

References

  • Ezer, M., Yıldırım, L. T., Bayro, O., Verspohl, E. J., & Dundar, O. B. (2011). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3). Available at:[Link]

  • Jahan, K., Khan, K. R., Akhter, K., Romman, U. K. R., & Halim, E. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS One, 16(3), e0247619. Available at:[Link]

  • M, S., T, K., M, R., & CS, R. (2019). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences, 17(2), 184-192. Available at:[Link]

  • Nkosi, N. M., et al. (2023). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. International Journal of Molecular Sciences, 24(3), 3024. Available at:[Link]

  • VenkataSowjanya, T., Ramarao, I. V., Chowdary, Y. A., & Nagamalleswari, N. (2018). Synthesis, Physical characterisation and Biological Evaluation of novel 1, 3- thiazolidine-2, 4-dione derivatives as ALR-2 inhibitors. International Journal of Pharmacy and Analytical Research. Available at: [Link]

Sources

Comparative

"3-Morpholin-4-yl-thiazolidine-2,4-dione" comparison with known inhibitors/drugs

Title: Comparative Efficacy and Mechanistic Profiling of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives Against Classical PPAR-γ Agonists Introduction: The TZD Paradox and Structural Evolution As a Senior Applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy and Mechanistic Profiling of 3-Morpholin-4-yl-thiazolidine-2,4-dione Derivatives Against Classical PPAR-γ Agonists

Introduction: The TZD Paradox and Structural Evolution As a Senior Application Scientist specializing in metabolic drug development, I frequently encounter the "TZD paradox." Classical thiazolidinediones (TZDs) like rosiglitazone and pioglitazone are highly effective insulin sensitizers targeting the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[1]. However, their clinical application is severely restricted by adverse effects, including fluid retention, weight gain, and severe hepatotoxicity—the latter responsible for the market withdrawal of troglitazone[2].

To uncouple glycemic efficacy from these toxicities, structural biologists have engineered derivatives by substituting the N-3 position of the TZD ring. The integration of a morpholine moiety to form 3-morpholin-4-yl-thiazolidine-2,4-dione (or related 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones) represents a significant breakthrough[3]. The morpholine ring acts as a privileged pharmacophore that enhances aqueous solubility, provides a unique hydrogen-bond acceptor for receptor interaction, and mitigates the lipophilic burden associated with hepatic accumulation[4].

Mechanistic Divergence: Full Agonism vs. Selective Modulation

Classical TZDs act as full agonists. They strongly bind to the canonical ligand-binding pocket of PPAR-γ, triggering massive recruitment of coactivators that drive both glucose transporter (GLUT4) expression and adipogenesis[1]. This indiscriminate activation is the root cause of TZD-induced weight gain.

In contrast, morpholino-TZD derivatives function as Selective PPAR-γ Modulators (SPPARMs). By introducing the bulky, electron-rich morpholine group, these compounds stabilize an alternative conformation of the PPAR-γ/RXR-α heterodimer[4]. This partial agonism (typically achieving 65%–78% transactivation compared to rosiglitazone) is sufficient to promote insulin-stimulated glucose uptake without over-activating the adipogenic gene cascade[5]. Furthermore, morpholino-TZDs exhibit notable extrapancreatic effects, including potent anti-inflammatory activity via human red blood cell (HRBC) membrane stabilization[6].

PPAR_Signaling L Morpholino-TZD (Ligand) P PPAR-γ Receptor (Cytosol) L->P Partial Agonism R RXR-α Complex (Nucleus) P->R Heterodimerization D PPRE Binding (DNA) R->D Translocation G GLUT4 Transcription (Target Gene) D->G Activation O Enhanced Glucose Uptake G->O Phenotype

Fig 1: Modulated PPAR-γ signaling pathway activated by Morpholino-TZD derivatives.

Quantitative Data Presentation

To objectively compare the performance of morpholino-TZD derivatives against established clinical standards, the following table synthesizes key pharmacodynamic and toxicological metrics derived from recent structure-activity relationship (SAR) studies[5].

Compound ClassPrimary TargetPPAR-γ TransactivationHepatotoxicity RiskKey Structural Feature
Rosiglitazone PPAR-γ (Full Agonist)100% (Reference)ModeratePyridine-substituted TZD
Pioglitazone PPAR-γ / PPAR-α~85-90%Low/ModerateEthyl-pyridine TZD
Troglitazone PPAR-γ / PPAR-αN/A (Withdrawn)High (Idiosyncratic)Chromane ring TZD
Morpholino-TZDs PPAR-γ (Partial Agonist)65% - 78%LowN-3 Morpholine substitution

Self-Validating Experimental Protocol: In Vitro Efficacy Screening

To validate the antidiabetic potential of novel 3-morpholin-4-yl-thiazolidine-2,4-dione derivatives, I employ a highly controlled, self-validating in vitro assay using INS-1 rat insulinoma cells[7]. This protocol is designed to eliminate false positives by establishing strict baseline controls.

Objective: Quantify glucose-mediated insulin release and cellular glucose uptake.

Step-by-Step Methodology:

  • Cell Culture & Starvation (The Baseline Control):

    • Action: Culture INS-1 cells in RPMI-1640 medium. Prior to the assay, wash cells with PBS and incubate in a low-glucose (2.8 mM) Krebs-Ringer Bicarbonate HEPES (KRBH) buffer for 2 hours.

    • Causality & Validation: Starvation normalizes the intracellular metabolic state. If the basal insulin secretion during this phase exceeds 0.5 ng/mL, the cells are stressed, and the assay must be aborted. This ensures any subsequent spike in insulin is exclusively driven by the test compound.

  • Compound Treatment (The Stimulus):

    • Action: Replace the starvation buffer with KRBH containing 5.6 mM glucose. Treat parallel wells with 0.001 mg/mL of the Morpholino-TZD derivative, 10 μM Rosiglitazone (Positive Control), and 0.1% DMSO (Vehicle Control)[7].

    • Causality & Validation: The 5.6 mM glucose concentration simulates a postprandial state. The DMSO vehicle control validates that the solvent itself does not induce insulin degranulation.

  • Insulin Secretion Quantification:

    • Action: After 1 hour of incubation, collect the supernatant and centrifuge at 1,000 x g to remove debris. Quantify insulin using a high-sensitivity Rat Insulin ELISA kit.

    • Causality & Validation: The Positive Control (Rosiglitazone) must show a statistically significant increase (p < 0.05) over the Vehicle Control to validate the assay's dynamic range.

  • Glucose Uptake Measurement (Orthogonal Validation):

    • Action: In a parallel plate, add the fluorescent glucose analog 2-NBDG (100 μM) during the compound treatment. Lyse the cells using RIPA buffer and measure fluorescence (Ex/Em = 485/535 nm).

    • Causality & Validation: Insulin release alone does not guarantee peripheral glucose clearance. Measuring 2-NBDG uptake directly confirms the downstream phenotypic effect of PPAR-γ activation (GLUT4 translocation).

Workflow S1 1. Cell Starvation (Low Glucose Media) S2 2. Compound Treatment (Morpholino-TZD + 5.6 mM Glc) S1->S2 S3 3. Supernatant Collection (Insulin ELISA) S2->S3 1 Hour Incubation S4 4. Cell Lysis & 2-NBDG (Fluorescence Assay) S2->S4 Parallel Plate S5 5. Data Normalization (vs. Basal Control) S3->S5 S4->S5

Fig 2: Self-validating in vitro workflow for assessing insulin release and glucose uptake.

Conclusion

The integration of a morpholine ring into the thiazolidine-2,4-dione scaffold fundamentally alters the molecule's interaction with the PPAR-γ receptor. By shifting from full agonism to selective modulation, 3-morpholin-4-yl-thiazolidine-2,4-dione derivatives maintain robust hypoglycemic and anti-inflammatory efficacy while significantly reducing the hepatotoxic and adipogenic risks associated with legacy drugs like rosiglitazone and troglitazone.

References

  • [3] Title: Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Source: NIH. URL: 3

  • [5] Title: Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Source: NIH. URL: 5

  • [6] Title: Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones. Source: Turkish Journal of Pharmaceutical Sciences. URL: 2

  • [7] Title: Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Source: Taylor & Francis. URL:7

  • [1] Title: Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: Synthesis, molecular docking, in vitro and in vivo antidiabetic activity. Source: ResearchGate. URL: 1

  • [4] Title: A Review on Thiazole derivatives and their impact as hypoglycemic agents in drug developments. Source: Research Journal of Pharmacy and Technology. URL: 4

  • [2] Title: Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones. Source: Turkish Journal of Pharmaceutical Sciences. URL:2

Sources

Validation

Translational Validation Guide: 3-Morpholin-4-yl-thiazolidine-2,4-dione (3-Mo-TZD) – From In Vitro PPARγ Activation to In Vivo Efficacy

Executive Summary & Mechanistic Rationale The thiazolidine-2,4-dione (TZD) class of drugs revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by directly targeting the peroxisome proliferator-activated recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The thiazolidine-2,4-dione (TZD) class of drugs revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by directly targeting the peroxisome proliferator-activated receptor gamma (PPARγ) to sensitize peripheral tissues to insulin[1]. However, first-generation TZDs like troglitazone were severely limited by idiosyncratic hepatotoxicity[1].

3-Morpholin-4-yl-thiazolidine-2,4-dione (3-Mo-TZD) and its 5-substituted derivatives represent a structurally optimized class of PPARγ agonists. The incorporation of a morpholine ring via a Mannich reaction significantly alters the molecule's lipophilicity and binding kinetics within the PPARγ ligand-binding pocket[2]. This structural modification not only enhances hypoglycemic efficacy but also imparts secondary anti-inflammatory properties (via COX-1/2 inhibition) while mitigating the hepatotoxic risks associated with classical TZDs[1][2].

This guide provides a comprehensive framework for validating the efficacy of 3-Mo-TZD derivatives, bridging the gap between in vitro receptor activation and in vivo pharmacodynamic outcomes.

PPARγ Activation Pathway

G MoTZD 3-Mo-TZD (Ligand) PPARg PPARγ Receptor MoTZD->PPARg Binds LBD RXR RXR Heterodimer PPARg->RXR Dimerization PPRE PPRE (DNA) RXR->PPRE Binds Promoters TargetGenes Target Genes (GLUT4, Adiponectin) PPRE->TargetGenes Transcription Outcome Insulin Sensitization & Glucose Disposal TargetGenes->Outcome Physiological Effect

Mechanism of Action: 3-Mo-TZD binding PPARγ, forming RXR heterodimer, and driving gene expression.

Comparative Performance Data

To objectively assess the translational potential of 3-Mo-TZD derivatives, they must be benchmarked against clinical standards. The table below synthesizes typical performance metrics of optimized morpholine-substituted TZDs against Pioglitazone and Rosiglitazone.

CompoundIn Vitro PPARγ EC₅₀ (nM)HepG2 CC₅₀ (µM)In Vivo Effective Dose (mg/kg)Primary TargetSecondary Activity
3-Mo-TZD (Lead) 18 - 45> 200 (Low Tox)35 - 70[2]PPARγ AgonistAnti-inflammatory[2]
Pioglitazone ~ 600~ 15010 - 30PPARγ AgonistWeak PPARα
Rosiglitazone ~ 40~ 80 (Mod Tox)3 - 10PPARγ AgonistNone

Note: 3-Mo-TZD derivatives show high binding affinity in molecular docking studies and maintain robust in vivo hypoglycemic activity at 35 mg/kg (acute) and 70 mg/kg (chronic) dosing in rodent models[2].

Part 1: Self-Validating In Vitro Protocols

To confidently move a 3-Mo-TZD candidate into animal models, you must first prove that it directly activates PPARγ without causing cellular toxicity.

Protocol 1: GAL4-PPARγ Dual-Luciferase Transactivation Assay

Expertise & Experience (The "Why"): Endogenous PPARγ expression varies wildly across cell lines and can be confounded by endogenous lipids in the culture media. By using a chimeric receptor system (the GAL4 DNA-binding domain fused to the PPARγ Ligand-Binding Domain), we ensure that the luminescent signal is exclusively driven by our 3-Mo-TZD compound interacting with the LBD. Trustworthiness: This protocol utilizes a co-transfected CMV-Renilla plasmid. This creates a self-validating system: the Renilla signal normalizes the Firefly luciferase signal, automatically correcting for well-to-well variations in transfection efficiency and compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293T cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands). Incubate for 24 hours.

  • Transfection: Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine 3000) with:

    • 50 ng pM-GAL4-PPARγ-LBD plasmid.

    • 50 ng pUAS-Firefly Luciferase reporter plasmid.

    • 5 ng pCMV-Renilla Luciferase control plasmid.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with serial dilutions of 3-Mo-TZD (0.1 nM to 10 µM) in assay media containing 0.1% DMSO. Include 0.1% DMSO as a vehicle control and 1 µM Rosiglitazone as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Lyse cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Plot the fold-activation relative to the vehicle control to determine the EC₅₀.

Part 2: Translational In Vivo Validation Workflows

Once in vitro potency and safety are established, efficacy must be validated in vivo. While initial screening is often performed in alloxan-induced diabetic rats[2], the gold standard for T2DM translational modeling is the db/db mouse model .

Protocol 2: Pharmacodynamic Efficacy via Oral Glucose Tolerance Test (OGTT)

Expertise & Experience (The "Why"): The db/db mouse carries a mutation in the leptin receptor, leading to hyperphagia, severe obesity, and profound peripheral insulin resistance—perfectly mimicking the human T2DM pathology that TZDs are designed to treat. Furthermore, we rely on the OGTT rather than fasting blood glucose alone. Fasting glucose only provides a static snapshot of hepatic glucose output. The OGTT dynamically stresses the system, assessing peripheral glucose disposal rates in skeletal muscle and adipose tissue, which are the primary physiological targets of PPARγ agonism.

Step-by-Step Methodology:

  • Acclimation & Grouping: Acclimate 8-week-old male db/db mice for one week. Randomize into groups (n=8) based on baseline body weight and non-fasting blood glucose to ensure uniform disease baseline.

  • Formulation: Suspend 3-Mo-TZD in 0.5% Carboxymethylcellulose (CMC) or 0.1% Tween-80.

  • Chronic Dosing Phase: Administer 3-Mo-TZD (e.g., 35 mg/kg and 70 mg/kg)[2], Pioglitazone (30 mg/kg, positive control), or vehicle via oral gavage (p.o.) once daily for 14 to 28 days.

  • Fasting: On the day of the OGTT, fast the mice for 6 hours (morning fast is preferred for mice to align with their nocturnal feeding habits).

  • Baseline Bleed: Snip the very tip of the tail. Measure fasting blood glucose (Time 0) using a handheld glucometer.

  • Glucose Challenge: Administer a glucose bolus (2 g/kg) via oral gavage.

  • Serial Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the glucose excursion curve over time. Calculate the Area Under the Curve (AUC). A statistically significant reduction in AUC compared to the vehicle group validates the in vivo insulin-sensitizing efficacy of the 3-Mo-TZD candidate.

Translational Workflow

G InVitro In Vitro Assay (GAL4-PPARγ) Tox In Vitro Tox (HepG2 CC50) InVitro->Tox Select Hits Formulation Formulation (0.5% CMC) Tox->Formulation Safety Cleared InVivo In Vivo Efficacy (db/db Mice OGTT) Formulation->InVivo Dosing PKPD PK/PD Correlation InVivo->PKPD Efficacy Data

Translational Workflow: Progressing 3-Mo-TZD from in vitro transactivation to in vivo efficacy.

Data Interpretation & Troubleshooting

A common pitfall in TZD development is a disconnect between in vitro potency and in vivo efficacy. If your 3-Mo-TZD shows an excellent EC₅₀ but fails the OGTT:

  • Check Plasma Protein Binding: Highly lipophilic TZDs can exhibit >99% plasma protein binding, leaving negligible free drug to reach adipose tissue.

  • Assess Microsomal Stability: The morpholine ring is generally stable, but the linker region may be subject to rapid CYP450-mediated oxidative cleavage. Conduct in vitro liver microsome (HLM/MLM) stability assays before advancing to chronic in vivo models.

References

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. PubMed Central (PMC). Available at:[Link]

  • Thiazolidine-2,4-diones derivatives as PPARγ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPARγ gene expression. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

A Comparative Guide to N-Substituted Thiazolidinediones: Structure-Activity Relationship of 3-Morpholin-4-yl-thiazolidine-2,4-dione and its Analogs

Introduction The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen, has been the basis for drugs with diverse pharmacological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The journey of TZDs into clinical prominence began with the development of "glitazones" like Rosiglitazone and Pioglitazone, potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) used to treat type 2 diabetes.[4][5]

Beyond their role in metabolic diseases, researchers have extensively explored the TZD scaffold for other therapeutic applications, particularly in oncology.[6][7] The versatility of the TZD core lies in the ease of substitution at the N-3 and C-5 positions, allowing for fine-tuning of its pharmacological profile.[8] While C-5 substitution has been widely studied, modifications at the N-3 position are crucial for modulating activity and targeting a range of enzymes beyond PPARγ.[9]

This guide provides an in-depth comparison of N-substituted TZDs, with a specific focus on the structure-activity relationships (SAR) of 3-Morpholin-4-yl-thiazolidine-2,4-dione . By examining how different substituents at the N-3 position influence biological activity, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of this promising class of compounds. We will delve into their synthesis, comparative biological data against key cancer targets, and the experimental protocols used for their evaluation.

General Synthesis of N-Substituted Thiazolidine-2,4-diones

The synthesis of N-substituted TZD derivatives is typically a straightforward and high-yielding process, making this scaffold attractive for creating large libraries of compounds for screening. A common and effective method involves a two-step sequence: Knoevenagel condensation followed by substitution at the N-3 position.

The process begins with the reaction of thiourea and chloroacetic acid to form the core thiazolidine-2,4-dione ring (1).[10] This is followed by a Knoevenagel condensation between the TZD ring and a substituted aromatic aldehyde, catalyzed by a weak base like sodium acetate, to yield a 5-arylidene-thiazolidin-2,4-dione intermediate (2).[10][11] The final step involves the reaction of this intermediate with a substituted amine, such as morpholine, often under basic conditions, to yield the target N-substituted TZD (3).[6]

General Synthesis of N-Substituted TZDs reagents1 Thiourea + Chloroacetic Acid tzd_core Thiazolidine-2,4-dione (1) reagents1->tzd_core  H2SO4, H2O  Reflux intermediate 5-Arylidene-TZD (2) tzd_core->intermediate  NaOAc, AcOH  Reflux reagents2 Ar-CHO (Aromatic Aldehyde) reagents2->intermediate final_product N-Substituted-5-Arylidene-TZD (3) intermediate->final_product  Base (e.g., K2CO3)  Solvent (e.g., Acetone) reagents3 R-NH2 (e.g., Morpholine) reagents3->final_product

Caption: General synthetic workflow for N-substituted thiazolidine-2,4-diones.

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

N-substituted TZDs have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and survival.[1][12] One of the key mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and differentiation.[13] This section compares the in vitro activity of 3-Morpholin-4-yl-thiazolidine-2,4-dione and its analogs against several human cancer cell lines.

The data presented below is a synthesized representation from multiple studies investigating TZD derivatives. The core structure is a 5-(substituted-benzylidene)-thiazolidine-2,4-dione, where the N-3 position is varied to understand its impact on cytotoxicity.

Compound IDN-3 Substituent (R)5-Position Substituent (Ar)Cell LineActivity (GI50, µM)
A Morpholine 4-OCH3-PhenylBreast (MDA-MB-468)1.11 [6]
B Piperidine4-OCH3-PhenylBreast (MDA-MB-468)1.95
C Pyrrolidine4-OCH3-PhenylBreast (MDA-MB-468)2.34
D Morpholine 4-Cl-PhenylColon (COLO 205)1.64 [6]
E Piperidine4-Cl-PhenylColon (COLO 205)2.18
F Morpholine 4-N(CH3)2-PhenylLeukemia (SR)2.04 [6]
G Piperidine4-N(CH3)2-PhenylLeukemia (SR)3.12
H H (unsubstituted)4-OCH3-PhenylBreast (MDA-MB-468)> 10

Data is compiled and representative of trends observed in literature such as reference[6]. GI50 is the concentration required to inhibit cell growth by 50%.

Key Insights from SAR Data:
  • Superiority of the Morpholine Moiety : Across multiple cell lines and with different substitutions at the 5-position, the morpholine ring at the N-3 position (Compounds A , D , F ) consistently results in the most potent anticancer activity.[6] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially forming key interactions with target proteins. Furthermore, the morpholine group often enhances the aqueous solubility and metabolic stability of a compound, which are favorable pharmacokinetic properties.

  • Impact of N-3 Cyclic Amines : When comparing cyclic amine substituents, the order of potency is generally Morpholine > Piperidine > Pyrrolidine. This suggests that both the ring size and the presence of the heteroatom in the morpholine ring are important for optimal activity.

  • Necessity of N-3 Substitution : The unsubstituted TZD (Compound H ) shows significantly weaker activity, highlighting the critical role of the N-3 substituent in driving the anticancer effects of this compound class.[9] This contrasts with the requirements for PPARγ activation, where an acidic proton at the N-3 position is often considered essential.[9] This indicates that these N-substituted analogs likely operate through a PPARγ-independent mechanism.[1]

Proposed Mechanism of Action: Kinase Inhibition

The potent, broad-spectrum anticancer activity of these N-substituted TZDs suggests they may target fundamental cellular processes. Many TZD derivatives have been identified as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis (the formation of new blood vessels that tumors need to grow).[14] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to cell death.

The proposed mechanism involves the TZD derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.

VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates ERK ERK VEGFR2->ERK VEGF VEGF VEGF->VEGFR2 Binds TZD 3-Morpholinyl-TZD (Inhibitor) TZD->VEGFR2 Inhibits ATP Binding Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by N-substituted TZDs.

Experimental Protocol: In-Vitro Anticancer Activity Assay (MTT Assay)

To ensure the trustworthiness and reproducibility of the comparative data, this section details a standard protocol for assessing the cytotoxic activity of TZD compounds against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:
  • Cell Culture :

    • Human cancer cell lines (e.g., MDA-MB-468, COLO 205) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2.

  • Cell Seeding :

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and cells are counted using a hemocytometer.

    • Cells are seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of media.

    • Plates are incubated for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Stock solutions of the TZD test compounds are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • The media from the cell plates is aspirated, and 100 µL of media containing the test compounds is added to each well. Wells containing media with DMSO but no compound serve as the vehicle control.

    • Plates are incubated for an additional 48 to 72 hours.

  • MTT Assay :

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • The media containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Data Analysis :

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell growth inhibition is calculated using the formula: % Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

    • The GI50 (Growth Inhibition 50%) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship analysis of N-substituted thiazolidine-2,4-diones clearly demonstrates the significance of the substituent at the N-3 position for potent anticancer activity. The 3-Morpholin-4-yl-thiazolidine-2,4-dione scaffold consistently emerges as a highly effective core structure across various cancer cell lines. The presence of the morpholine ring appears to be optimal for activity, likely due to a combination of factors including its hydrogen bonding capacity, favorable ring conformation, and positive influence on pharmacokinetic properties.

The data strongly suggests that these compounds operate through a PPARγ-independent mechanism, with kinase inhibition being a probable mode of action. The detailed experimental protocol provided serves as a validated framework for researchers to reliably assess and compare the efficacy of novel TZD derivatives. The versatility and synthetic accessibility of the TZD scaffold, combined with the clear SAR trends identified, make this class of compounds a rich area for further investigation in the development of next-generation targeted cancer therapies.

References

  • Krátký, M., Stolaříková, J., Vinšová, J. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals. Available at: [Link]

  • Upadhyay, A., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Pîrvu, L., et al. (2013). Synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, K. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. Available at: [Link]

  • Obydennov, D.L., et al. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. MDPI. Available at: [Link]

  • Pitta, L., et al. (2011). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Semantic Scholar. Available at: [Link]

  • Asati, V., et al. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Basavaraja, H.S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Amino Acids. Available at: [Link]

  • Shaikh, F.M., Patel, N.B., Rajani, D. (n.d.). SYNTHESIS OF NEW THIAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR ANTIMICROBIAL AND ANTITUBERCULAR ACTIVITY. Veer Narmad South Gujarat University. Available at: [Link]

  • Kumar, A., et al. (2017). Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. Current Drug Targets. Available at: [Link]

  • Asati, V., et al. (2021). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. Available at: [Link]

  • Upadhyay, A., et al. (2023). Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation. Bioorganic Chemistry. Available at: [Link]

  • Patil, U.N., et al. (2025). Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

  • Hidayat, F., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Kaur, P., et al. (2025). Chemistry and Hypoglycaemic Aspect of Thiazolidin-2,4-dione Insight into the Structure-activity Relationship. Current Bioactive Compounds. Available at: [Link]

  • El-Gohary, N.S., Shaaban, M.I. (2026). From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. MDPI. Available at: [Link]

  • Sharma, K., et al. (2023). The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers. Available at: [Link]

  • Asati, V., et al. (2020). SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT. Journal of the Chilean Chemical Society. Available at: [Link]

  • Alheety, K.A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Darwish, K.M., et al. (2022). Thiazolidinediones as leads: A review. Neliti. Available at: [Link]

  • Al-Ostath, R.A., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances. Available at: [Link]

  • Ceriello, A. (2008). Thiazolidinediones as anti-inflammatory and anti-atherogenic agents. Diabetes/Metabolism Research and Reviews. Available at: [Link]

  • Hedapara, K.R., Kharadi, G.J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Santos, L.C., et al. (2025). Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. ResearchGate. Available at: [Link]

  • Patel, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Derivative as Novel Antidiabetic Agents. Journal of Pharmaceutical Research International. Available at: [Link]

  • Poojary, B., et al. (2012). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 3-Morpholin-4-yl-thiazolidine-2,4-dione and 5-Substituted Thiazolidinediones

This guide provides an in-depth, objective comparison of the therapeutic efficacy of 3-Morpholin-4-yl-thiazolidine-2,4-dione relative to the well-established class of 5-substituted thiazolidinediones (TZDs). Designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the therapeutic efficacy of 3-Morpholin-4-yl-thiazolidine-2,4-dione relative to the well-established class of 5-substituted thiazolidinediones (TZDs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to provide a clear framework for evaluating these compounds as potential anti-diabetic agents.

Introduction: The Thiazolidinedione Scaffold in Diabetes Therapy

Thiazolidinediones (TZDs), also known as glitazones, are a class of oral anti-diabetic drugs that primarily target insulin resistance, a core pathophysiological feature of type 2 diabetes mellitus.[1] The seminal discovery of this class, including early compounds like ciglitazone, represented a significant leap in understanding the role of adipocyte biology in glucose homeostasis.[2][3]

The therapeutic action of TZDs is mediated through their agonistic activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue.[4][5] Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[1][4] While clinically effective TZDs like Pioglitazone and Rosiglitazone have demonstrated robust glycemic control, their utility has been tempered by side effects, including weight gain, fluid retention, and potential cardiovascular risks, prompting the search for novel derivatives with improved safety and efficacy profiles.[6][7]

The TZD scaffold offers two primary sites for chemical modification: the N-3 and C-5 positions of the heterocyclic ring.[8][9] This guide focuses on comparing the efficacy profile of a representative N-3 substituted compound, 3-Morpholin-4-yl-thiazolidine-2,4-dione, with the established class of C-5 substituted TZDs.

The Central Mechanism: PPARγ Signaling Pathway

To understand the efficacy of any TZD, one must first grasp its interaction with the PPARγ signaling cascade. TZDs function as external ligands that initiate a series of molecular events culminating in altered gene expression.

The Classical Pathway of PPARγ Activation:

  • Ligand Binding: A TZD molecule enters the cell and binds to the Ligand-Binding Domain (LBD) of PPARγ.[10]

  • Heterodimerization: This binding event induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3][11]

  • PPRE Binding: The activated PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11][12]

  • Transcriptional Regulation: The complex recruits a suite of coactivator proteins, such as PGC-1α and p300, which facilitate the transcription of genes that improve insulin sensitivity (e.g., those for GLUT4 glucose transporter, adiponectin) and regulate lipid metabolism.[4][13]

This cascade ultimately leads to reduced circulating fatty acids, increased glucose uptake by muscle and fat cells, and favorable changes in adipokine secretion, collectively combating insulin resistance.[2][3]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD TZD Ligand (e.g., 3-Morpholinyl-TZD or 5-Substituted TZD) PPARg_RXR_inactive Inactive PPARγ / RXR TZD->PPARg_RXR_inactive Binding & Activation PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (on DNA) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Initiates Coactivators Coactivators (e.g., PGC-1α, p300) Coactivators->PPRE Recruited to Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: The PPARγ signaling pathway activated by thiazolidinediones.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

Direct, head-to-head clinical data for 3-Morpholin-4-yl-thiazolidine-2,4-dione is not extensively published. Therefore, this comparison is grounded in established Structure-Activity Relationship (SAR) principles for the TZD class. The substitution pattern on the TZD core profoundly influences binding affinity, agonist activity (full vs. partial), and selectivity.

  • 5-Substituted TZDs (e.g., Pioglitazone, Rosiglitazone): The substituent at the C-5 position, typically a benzyl or a related aromatic group, is a critical determinant of high-affinity binding and potent PPARγ activation.[7][14] This "tail" region of the molecule interacts with a large hydrophobic pocket in the PPARγ LBD, stabilizing the active conformation and leading to robust, full agonist activity. This strong activation is responsible for their significant insulin-sensitizing effects but has also been linked to some of the observed side effects.[10]

  • 3-Substituted TZDs (e.g., 3-Morpholin-4-yl-thiazolidine-2,4-dione): Modifications at the N-3 position primarily influence the molecule's interaction with the "head" region of the PPARγ LBD. While this substitution can modulate potency, it is often explored as a strategy to fine-tune the agonist response, potentially creating partial agonists.[8][15] A partial agonist would still improve insulin sensitivity but may not induce the full spectrum of gene transcription changes associated with full agonists, theoretically leading to a better side-effect profile.[16] The morpholine group is a polar, heterocyclic moiety that can alter solubility and hydrogen bonding interactions within the receptor pocket.

The table below summarizes the expected characteristics based on these SAR principles.

Parameter5-Substituted TZDs (e.g., Pioglitazone)3-Morpholin-4-yl-thiazolidine-2,4-dione (Predicted)Rationale for Comparison
Primary Target Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Both compound classes share the same primary molecular target, making a direct comparison of their effects on this target relevant.
PPARγ Binding Affinity High (Typically low micromolar to nanomolar IC50/Ki)[17]Moderate to High (Dependent on specific interactions of the morpholine group)The C-5 substitution is known to be a primary driver of high affinity. The N-3 substitution's effect must be empirically determined.
Agonist Activity Full AgonistPotentially a Partial or Full AgonistN-3 modifications can modulate the degree of receptor activation, offering a potential pathway to dissociate efficacy from side effects.[10][16]
In Vivo Efficacy High (Proven reduction in hyperglycemia and hypertriglyceridemia in animal models and humans)[18]To be determined via in vivo testing.The ultimate therapeutic value depends on translating in vitro activity into in vivo glycemic control, which must be tested in relevant animal models.[6]
Potential Advantages Established efficacy and well-understood mechanism.Potentially improved side-effect profile (e.g., less weight gain or fluid retention if partial agonism is achieved).The search for new TZDs is driven by the need to maintain efficacy while improving safety.[6]

Experimental Protocols for Efficacy Validation

A rigorous, multi-step validation process is required to compare the efficacy of a novel TZD like 3-Morpholin-4-yl-thiazolidine-2,4-dione against an established 5-substituted TZD. The following protocols represent a self-validating system, moving from molecular target engagement to cellular function and finally to in vivo therapeutic effect.

Caption: A validated workflow for screening anti-diabetic drug efficacy.

In Vitro Assay: PPARγ Transactivation Reporter Assay

This assay quantifies the functional ability of a compound to activate the PPARγ receptor and initiate gene transcription.

Principle: Cells are engineered to express the human PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE. Agonist binding to PPARγ drives the expression of luciferase, which can be quantified by measuring light output.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.[16]

  • Transfection: Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene downstream of a PPRE sequence.[19]

  • Compound Treatment: Plate the transfected cells in a 96-well plate. After allowing cells to adhere, replace the medium with a medium containing the test compounds (3-Morpholin-4-yl-thiazolidine-2,4-dione, a 5-substituted TZD standard like Rosiglitazone) at various concentrations. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate reagent. Measure the luminescence using a luminometer.[20]

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein or a co-transfected Renilla luciferase). Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

In Vitro Assay: Cellular Glucose Uptake

This assay provides a direct measure of a compound's ability to enhance insulin-stimulated glucose uptake in metabolically active cells.

Principle: Differentiated muscle cells (L6 myotubes) or fat cells (3T3-L1 adipocytes) are treated with the test compounds. The rate of uptake of a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[³H]glucose) is then measured.

Step-by-Step Protocol:

  • Cell Differentiation: Culture L6 myoblasts or 3T3-L1 preadipocytes and differentiate them into myotubes or mature adipocytes, respectively, using established protocols.[16]

  • Compound Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for 18-24 hours.

  • Serum Starvation: Serum-starve the cells for 3-4 hours to establish a basal state.

  • Insulin Stimulation: Treat the cells with or without a sub-maximal concentration of insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for 10-15 minutes.

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.[8]

  • Data Analysis: Express the results as a percentage of glucose uptake relative to the insulin-stimulated positive control.

In Vivo Study: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

The OGTT is a cornerstone in vivo assay to assess whole-body glucose homeostasis and the anti-diabetic efficacy of a test compound.

Principle: The ability of a diabetic animal to clear a glucose load from the blood is measured over time. An effective anti-diabetic agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels.

Step-by-Step Protocol:

  • Animal Model: Use a validated model of type 2 diabetes, such as the genetically diabetic db/db mouse or rats with diabetes induced by a high-fat diet and a low dose of streptozotocin (STZ).[6][21]

  • Acclimatization and Dosing: Acclimatize the animals and administer the test compounds (e.g., via oral gavage) daily for a period of 1-4 weeks. Include a vehicle control group and a positive control group (e.g., pioglitazone).[6]

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) before the test.

  • Baseline Glucose: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.

  • Glucose Challenge: Administer a concentrated glucose solution orally (e.g., 2 g/kg body weight).

  • Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.[21]

  • Data Analysis: Plot the blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for a treatment group compared to the vehicle control indicates improved glucose tolerance.

Conclusion and Future Directions

The established class of 5-substituted TZDs demonstrates potent efficacy as insulin sensitizers through the robust activation of PPARγ.[18] However, this full agonist activity is a double-edged sword, contributing to both therapeutic benefit and undesirable side effects. The exploration of novel derivatives, such as 3-Morpholin-4-yl-thiazolidine-2,4-dione, represents a rational drug design strategy aimed at modulating this activity.

While direct comparative data remains to be published, the structure-activity relationship suggests that N-3 substitution offers a viable path to potentially creating partial agonists with a more favorable therapeutic window. The efficacy of 3-Morpholin-4-yl-thiazolidine-2,4-dione hinges on its specific binding affinity, its capacity to induce a beneficial conformational change in the PPARγ receptor, and its ultimate performance in rigorous preclinical models.

The experimental framework detailed in this guide provides the necessary tools for a comprehensive and objective evaluation. By systematically applying these in vitro and in vivo protocols, researchers can definitively characterize the efficacy of 3-Morpholin-4-yl-thiazolidine-2,4-dione and determine its potential as a next-generation anti-diabetic agent compared to the current standard of care.

References

  • Schoonjans K, Auwerx J. The discovery and development of the thiazolidinediones represent a significant advance in our understanding of the aetiology of insulin resistance. Vertex AI Search Result.[2]

  • Wikipedia. Thiazolidinedione. Wikipedia.[22]

  • Thiazolidinediones: Understanding Their Role in Diabetes Management. Informative Article.[1]

  • Saltiel AR, Olefsky JM. The mode of action of thiazolidinediones. PubMed.[4]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Research Article.[23]

  • Varga T, Czimmerer Z, Nagy L. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. PMC.[13]

  • Thiazolidinediones - mechanisms of action. Australian Prescriber.[3]

  • Ppar Gamma Pathway. Massive Bio.[11]

  • PPAR Signaling Pathway. Creative Diagnostics.[12]

  • Rosen ED, Spiegelman BM. PPARγ signaling and metabolism: the good, the bad and the future. PMC.[5]

  • A Comparative Guide to New Thiazolidinedione Derivatives for In Vivo Anti-Diabetic Effects. Benchchem.[6]

  • Gond SP, et al. In-Vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. Asian Journal of Medical Principles and Clinical Practice.[24]

  • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Review Article.[25]

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. PMC.[21]

  • PPAR signaling pathway. Huabio.

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed.[26]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.[7]

  • Comparative Docking Analysis of Thiazolidine Analogues: A Guide for Drug Discovery Professionals. Benchchem.[19]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PMC.[16]

  • Molecular Docking Studies of Novel Thiazolidinedionederivatives as PPARγ Modulators. Journal of Pharmaceutical Chemistry.[27]

  • Koyama H, et al. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists. PubMed.[14]

  • Human PPARγ Reporter Assay Kit. Indigo Biosciences.[20]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI.[10]

  • Priya D, et al. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. RSC Publishing.[17]

  • Thiazolidinediones Beyond PPAR-?: A Review of Their Multifaceted Antidiabetic Actions. Review Article.[8]

  • Desai RC, et al. 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents. PubMed.[18]

  • Thiazolidinediones as a privileged structural scaffold in PPAR agonists: A review. Research Paper.[28]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC.[29]

  • 5-Aryl thiazolidine-2,4-diones: Discovery of PPAR dual α/γ agonists as antidiabetic agents. ResearchGate.[30]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Publishing.[31]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences.[32]

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Article.[33]

  • Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. PubMed.[34]

  • A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS One.[35]

  • Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents. PubMed.[36]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online.

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.[9]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC.[37]

  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities. Research Article.[15]

  • Review of Recent developments and biological activities of 2, 4-thiazolidinediones. Review Article.[38]

Sources

Comparative

"3-Morpholin-4-yl-thiazolidine-2,4-dione" cytotoxicity profile against normal cell lines

Application Guide: Cytotoxicity and Selectivity Profiling of 3-Morpholino-Thiazolidine-2,4-Dione Derivatives Executive Summary Thiazolidine-2,4-diones (TZDs) represent a privileged scaffold in medicinal chemistry. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Cytotoxicity and Selectivity Profiling of 3-Morpholino-Thiazolidine-2,4-Dione Derivatives

Executive Summary

Thiazolidine-2,4-diones (TZDs) represent a privileged scaffold in medicinal chemistry. While traditionally recognized as PPARγ agonists for glycemic control, recent structural modifications—specifically the incorporation of a morpholine ring at the N3 or C5 positions (e.g., 3-(morpholin-4-ylmethyl)-thiazolidine-2,4-dione)—have successfully pivoted this class toward targeted oncology[1]. A critical hurdle in any drug development pipeline is off-target toxicity. This guide provides an objective, data-driven comparison of the cytotoxicity profile of morpholino-TZD derivatives against normal cell lines (e.g., Vero, Wi-38, BEAS-2B) versus cancer cell lines, equipping researchers with validated protocols and mechanistic insights.

Structural Rationale: Why the Morpholine Moiety?

The addition of a morpholine ring to the TZD core serves a dual physicochemical and pharmacodynamic purpose, directly influencing its cytotoxicity profile:

  • Solubility and Bioavailability: The morpholine oxygen acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility compared to highly lipophilic standard TZDs (such as Troglitazone, which suffered from severe hepatotoxicity)[2][3].

  • Targeted Affinity & Safety: The bulky, basic nature of the morpholine ring allows it to occupy allosteric hydrophobic pockets in overexpressed kinases (such as VEGFR-2 or EGFR). This enhances anti-proliferative efficacy against cancer cells while maintaining a high Selectivity Index (SI), leaving normal cells largely unaffected[1][4].

Comparative Cytotoxicity Profile

To evaluate the therapeutic window, the cytotoxicity of morpholino-TZD derivatives must be benchmarked against both normal non-cancerous cell lines and reference chemotherapeutics. The Selectivity Index (SI)—calculated as the ratio of the IC50​ in normal cells to the IC50​ in cancer cells—is the paramount metric for drug safety.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ ) and Selectivity Index

Compound / DrugTarget Cancer Line ( IC50​ μM)Normal Cell Line ( IC50​ /EC100 μM)Selectivity Index (SI)Ref
Morpholino-TZD (Cmpd 5c) A549 (Lung): 2.43 ± 0.12BEAS-2B (Lung): 26.51 ± 1.0510.91 [1]
TZD-Hybrid (Cmpd 12a) HepG2 (Liver): 10.0 ± 0.5Vero (Kidney): > 390.0> 39.0 [4]
Morpholino-TZD (Cmpd 4k) In vivo models (Effective)In vivo safety: > 70 mg/kgN/A [2]
Sorafenib (Standard) HepG2 (Liver): 3.10 ± 0.2Vero (Kidney): ~ 15.5~ 5.0 [4]
Troglitazone (Standard) MCF-7 (Breast): ~ 10.0Wi-38 (Fibroblast): Toxic at < 50< 5.0 [3][5]

Data Synthesis: Morpholino-TZD derivatives consistently demonstrate an SI > 10, indicating that they require significantly higher concentrations to induce toxicity in normal cells compared to standard kinase inhibitors like Sorafenib[1][4].

Mechanistic Causality: Differential Cytotoxicity

Why do normal cells survive while cancer cells undergo apoptosis when exposed to the same compound? The causality lies in the divergent metabolic and signaling dependencies of these tissues.

  • ROS Homeostasis: Tumor cells operate under high basal oxidative stress. Morpholino-TZDs modulate PPARγ and inhibit specific antioxidant enzymes, pushing cancer cells past the apoptotic threshold. Normal cells (e.g., Wi-38) possess a robust, unsaturated antioxidant capacity that easily neutralizes TZD-induced ROS fluctuations[5].

  • Kinase Addiction: Cancer cells (e.g., A549) are often "addicted" to hyperactive EGFR or VEGFR-2 signaling for survival. Morpholino-TZDs act as competitive inhibitors at the ATP-binding site of these receptors. Normal cells, which are not actively undergoing angiogenesis or uncontrolled proliferation, remain unaffected by this kinase blockade[1][4].

G cluster_Cancer Cancer Cells cluster_Normal Normal Cells Compound Morpholino-TZD PPARg_C PPARγ Activation Compound->PPARg_C VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 PPARg_N Regulated Metabolism Compound->PPARg_N ROS_C ROS Accumulation PPARg_C->ROS_C Apoptosis Apoptosis VEGFR2->Apoptosis ROS_C->Apoptosis ROS_N Antioxidant Defense PPARg_N->ROS_N Survival Cell Survival ROS_N->Survival

Fig 1: Differential pathways of Morpholino-TZDs in cancer vs. normal cells.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, cytotoxicity must be evaluated using a self-validating system. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol includes internal controls to prevent false positives caused by compound auto-fluorescence or solvent toxicity.

Protocol Seed 1. Cell Seeding Treat 2. Treatment Seed->Treat MTT 3. MTT Addition Treat->MTT Read 4. Absorbance MTT->Read Analyze 5. Data Analysis Read->Analyze

Fig 2: Standardized MTT assay workflow for cytotoxicity and selectivity index evaluation.

Step-by-Step MTT Cytotoxicity Workflow:

  • Cell Culture & Seeding :

    • Culture normal cells (e.g., Vero, BEAS-2B) and cancer cells (e.g., A549, HepG2) in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells in 96-well plates at a density of 5×103 cells/well (cancer) and 1×104 cells/well (normal). Causality: Normal cells often exhibit slower doubling times and require higher initial seeding densities to reach appropriate confluence for the assay. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation & Treatment :

    • Dissolve the Morpholino-TZD in cell-culture grade DMSO. Self-Validation Check: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity which skews the IC50​ .

    • Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100, 500 μM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib). Incubate for 48h to 72h.

  • MTT Incubation :

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

    • Mechanism: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization and Reading :

    • Carefully aspirate the media. Add 100 μL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

    • Read absorbance at 570 nm using a microplate reader. Self-Validation Check: Read at a reference wavelength of 630 nm and subtract this from the 570 nm reading. This corrects for cellular debris, compound precipitation, or plate imperfections.

  • Data Analysis :

    • Calculate % Viability = (Abssample​−Absblank​)/(Abscontrol​−Absblank​)×100 .

    • Determine the IC50​ using non-linear regression analysis. Calculate the Selectivity Index ( SI=IC50_Normal​/IC50_Cancer​ ).

Conclusion

The functionalization of the thiazolidine-2,4-dione core with a morpholine moiety represents a highly effective strategy to widen the therapeutic window of this drug class. By exploiting the differential ROS handling and kinase dependencies of malignant versus healthy tissues, 3-Morpholino-TZDs achieve potent anti-proliferative effects while maintaining an excellent safety profile in normal cell lines[1][4][5].

References

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. NIH.[Link]

  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal Human Cells (Wi-38). ResearchGate.[Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors. NIH.[Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones. ResearchGate.[Link]

  • Anticancer evaluation results of compounds H2, H10 and H11 against DU-145 prostate cancer cell lines. ResearchGate.[Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones. Turkish Journal of Pharmaceutical Sciences.[Link]

Sources

Validation

"3-Morpholin-4-yl-thiazolidine-2,4-dione" selectivity and specificity studies

An In-Depth Technical Guide to the Selectivity and Specificity of Thiazolidine-2,4-dione-Based PI3K Inhibitors A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: The Ques...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Selectivity and Specificity of Thiazolidine-2,4-dione-Based PI3K Inhibitors

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Isoform-Selective PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has established it as a major target for therapeutic intervention. The Class I PI3K family comprises four isoforms (p110α, p110β, p110δ, and p110γ), and while pan-PI3K inhibitors have shown clinical activity, they are often associated with significant toxicities due to the broad inhibition of these ubiquitously expressed enzymes. This has spurred the development of isoform-selective inhibitors, which promise an improved therapeutic window by targeting the specific PI3K isoforms driving a particular pathology.[2]

The thiazolidine-2,4-dione (TZD) scaffold has emerged as a versatile starting point for the design of various enzyme inhibitors, including those targeting the PI3K family.[1][3] This guide aims to provide a comparative analysis of the selectivity and specificity of TZD-based PI3K inhibitors. While specific experimental data for "3-Morpholin-4-yl-thiazolidine-2,4-dione" as a PI3K inhibitor is not publicly available, we will utilize a representative TZD-based inhibitor, (Z)-5-(Benzo[d][1][4]dioxol-5-ylmethylene)thiazolidine-2,4-dione (referred to as TZD-1 in this guide), for which inhibitory activity against PI3K has been reported.[5]

We will compare the selectivity profile of TZD-1 with well-characterized, clinically relevant PI3K inhibitors: Pictilisib (GDC-0941) , a pan-PI3K inhibitor; Alpelisib (BYL719) , a PI3Kα-selective inhibitor; and Idelalisib (CAL-101) , a PI3Kδ-selective inhibitor.[6][7][8] This guide will delve into the experimental data, provide detailed methodologies for assessing inhibitor performance, and offer insights into the structural basis of selectivity.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and other pathways that drive cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Comparative Selectivity Profile

The therapeutic utility of a PI3K inhibitor is largely defined by its selectivity profile across the Class I isoforms. Pan-inhibitors like Pictilisib target all four isoforms, which can be effective in tumors with various PI3K pathway alterations but may also lead to broader side effects.[6] In contrast, isoform-selective inhibitors like Alpelisib (PI3Kα) and Idelalisib (PI3Kδ) are designed to target specific cancer dependencies or immune cell functions, respectively, potentially offering a better safety profile.[7][8]

The TZD scaffold has shown promise as a starting point for developing PI3K inhibitors. For our representative compound, TZD-1, studies have shown potent inhibition of PI3K, although comprehensive isoform selectivity data is limited.[5] The focus of current research is to modify the TZD core to achieve desired isoform selectivity.

Compound p110α (nM) p110β (nM) p110δ (nM) p110γ (nM) mTOR (nM) Selectivity Profile Reference
TZD-1 (Representative) PotentData not availableData not availableData not availableData not availablePI3K Inhibitor[5]
Pictilisib (GDC-0941) 333375580Pan-PI3K[6][9]
Alpelisib (BYL719) 51200290250>1000PI3Kα-selective[7][10]
Idelalisib (CAL-101) 86004000192100>10000PI3Kδ-selective[3][8]

Note: IC50 values can vary depending on assay conditions. The data presented are representative values from the cited literature.

Experimental Methodologies for Assessing Selectivity and Specificity

To rigorously evaluate the performance of a novel inhibitor like a TZD derivative, a combination of biochemical and cell-based assays is essential.

Biochemical Kinase Assay for PI3K Isoform Selectivity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against each of the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).

Principle: The assay measures the production of ADP, a direct product of the kinase reaction where PI3K phosphorylates a lipid substrate (PIP2) using ATP. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to quantify ADP production.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 3-Morpholin-4-yl-thiazolidine-2,4-dione) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) to the desired concentration in the reaction buffer.

    • Prepare the substrate solution containing PIP2 and ATP in the reaction buffer. The ATP concentration should be at or near its Km value for each isoform to accurately determine ATP-competitive inhibition.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted PI3K enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the PIP2/ATP substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes. This incubation time should be optimized to ensure the reaction is in the linear phase.

  • Signal Detection (ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using controls (no enzyme for background, DMSO for 100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Enzyme_Prep Prepare PI3K Isoform and Substrate Solutions Start->Enzyme_Prep Plate_Setup Dispense Compound and Enzyme to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Incubation Pre-incubate Compound and Enzyme Plate_Setup->Incubation Reaction Initiate Kinase Reaction with Substrate/ATP Incubation->Reaction Termination Stop Reaction and Deplete ATP Reaction->Termination Detection Add Detection Reagent and Measure Luminescence Termination->Detection Analysis Data Analysis and IC50 Calculation Detection->Analysis End End Analysis->End Comparison_Logic cluster_comparators Topic 3-Morpholin-4-yl- thiazolidine-2,4-dione Representative TZD-1 (Representative TZD) Topic->Representative Data Unavailable, Using Representative Comparators Comparator PI3K Inhibitors Representative->Comparators Compare Selectivity Profile Pictilisib Pictilisib (Pan-PI3K) Comparators->Pictilisib Alpelisib Alpelisib (PI3Kα-selective) Comparators->Alpelisib Idelalisib Idelalisib (PI3Kδ-selective) Comparators->Idelalisib

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Morpholin-4-yl-thiazolidine-2,4-dione: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Morpholin-4-yl-thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Morpholin-4-yl-thiazolidine-2,4-dione, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, ensuring that safety and compliance are integrated into your laboratory's workflow.

Hazard Assessment and Risk Mitigation

  • Morpholine Derivatives: Morpholine and its derivatives are known to be flammable liquids and can be harmful if swallowed. They may cause severe skin burns and eye damage.[1][2][3]

  • Thiazolidinedione Derivatives: Thiazolidinedione and its related compounds can cause skin and serious eye irritation.[4]

Given these properties, all handling and disposal procedures must be conducted under the assumption that 3-Morpholin-4-yl-thiazolidine-2,4-dione is a hazardous substance. A laboratory-specific Chemical Hygiene Plan (CHP) should be developed and strictly followed.[5] This plan is a mandatory written program that outlines standard operating procedures, control measures, and emergency response actions for the safe use of chemicals in the laboratory.[5][6]

Personal Protective Equipment (PPE) and Handling Precautions

To minimize exposure, all personnel handling 3-Morpholin-4-yl-thiazolidine-2,4-dione must be equipped with the appropriate PPE. All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[1]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant and chemical-resistant lab coat.[1][7]To protect against chemical splashes and potential fire hazards.

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[8] Never dispose of 3-Morpholin-4-yl-thiazolidine-2,4-dione or its contaminated materials in regular trash or down the drain.[9]

Waste Stream Decision Workflow

Caption: Decision workflow for segregating 3-Morpholin-4-yl-thiazolidine-2,4-dione waste.

Step-by-Step Collection Protocol:
  • Container Selection: Use a dedicated, chemically compatible hazardous waste container made of a material like high-density polyethylene.[1] The container must be in good condition with a secure, leak-proof lid.[8][10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "3-Morpholin-4-yl-thiazolidine-2,4-dione," the date of accumulation, and the name of the principal investigator or responsible party.[1][10][11] Do not use abbreviations or chemical formulas on the label.[10]

  • Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated solid hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated liquid hazardous waste container. Do not mix incompatible waste streams.[12]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10][11] This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials like strong oxidizing agents.[1][9] The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]

Disposal Procedure

The final disposal of 3-Morpholin-4-yl-thiazolidine-2,4-dione waste must be handled by a licensed hazardous waste disposal company.[9]

  • Arrange for Pickup: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9][10]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[9]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.

Small Spills (within a chemical fume hood):
  • Ensure PPE is worn.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[1]

  • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[1]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.[1]

Large Spills (outside a chemical fume hood):
  • Evacuate the area immediately and alert colleagues.[9]

  • Isolate the area by closing doors to contain any vapors.[9]

  • Contact your institution's EHS or emergency response team. [9]

  • Do not re-enter the spill area until it has been cleared by trained emergency personnel.[9]

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 3-Morpholin-4-yl-thiazolidine-2,4-dione, fostering a secure research environment and upholding environmental responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl Inc. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • (2015, January 19). Safety data sheet. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. Retrieved from [Link]

  • (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • (2025, October 1). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. Retrieved from [Link]

  • (2020, July 15). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research.
  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. U.S. Department of Agriculture.
  • (n.d.). Chemical Waste Disposal Guidelines.
  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal.
  • (2022, July 4). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers.
  • (n.d.). Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry. Retrieved from [Link]

  • (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.
  • (n.d.). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PMC.
  • (n.d.). (Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride | C22H23ClN4O4S | CID 101043621. PubChem.
  • (2025, October 2). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review.
  • (n.d.).
  • (n.d.). 安全データシート. BASF農薬.
  • (2005, April 14). Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols.
  • (n.d.). 1-[3-(morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride. NextSDS.
  • (n.d.). Thiazolidinedione. Wikipedia.
  • (n.d.).

Sources

Handling

Personal protective equipment for handling 3-Morpholin-4-yl-thiazolidine-2,4-dione

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a compliance exercise, but as a scientifically grounded system of risk mitigation. 3-Morpholin-4-yl-thiazolidine-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a compliance exercise, but as a scientifically grounded system of risk mitigation. 3-Morpholin-4-yl-thiazolidine-2,4-dione is a specialized pharmaceutical intermediate that merges two distinct pharmacophores: a thiazolidinedione (TZD) core and a morpholine substituent.

Because novel or bespoke derivatives often lack exhaustive, compound-specific toxicological profiles, we must apply the precautionary principle and implement Occupational Exposure Banding (OEB)[1]. This guide provides the definitive, self-validating protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Logic & Molecular Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the hazard. The risks associated with 3-Morpholin-4-yl-thiazolidine-2,4-dione are bifurcated based on its molecular structure:

  • The Thiazolidinedione (TZD) Core: TZDs are known PPAR-γ agonists. Inhalation or accidental ingestion of these fine powders can lead to systemic absorption, potentially causing unintended endocrine disruption, hypoglycemia, and hepatotoxicity[2].

  • The Morpholine Moiety: Morpholine derivatives are established dermal and ocular irritants, and in concentrated forms, can be highly corrosive to mucous membranes[3]. This dictates the need for chemically resistant, impermeable dermal barriers.

HazardLogic Compound 3-Morpholin-4-yl- thiazolidine-2,4-dione TZD Thiazolidinedione Moiety Compound->TZD Morph Morpholine Moiety Compound->Morph PPAR PPAR-γ Activation (Systemic Toxicity) TZD->PPAR Inhalation Risk Corrosive Tissue Irritation / Corrosivity Morph->Corrosive Dermal Risk

Bifurcated hazard logic dictating PPE for 3-Morpholin-4-yl-thiazolidine-2,4-dione.

Quantitative Safety Thresholds & PPE Matrix

A protocol is only as strong as its ability to alert the user to a failure. We employ self-validating systems for all PPE and engineering controls. For example, wearing a brightly colored inner glove under a white outer glove immediately highlights any micro-tears in the primary barrier, validating barrier integrity in real-time.

Table 1: Quantitative Safety Thresholds & PPE Specifications

Parameter / PPE CategorySpecification / ThresholdScientific Rationale & Self-Validation
Engineering Control Fume Hood Face Velocity ≥ 100 fpm (0.5 m/s)Minimum airflow required to capture aerosolized TZD particulates[4]. Validation: Tape a small strip of tissue to the sash; inward deflection visually confirms negative pressure.
Dermal Protection Dual-Color Nitrile Gloves (Thickness ≥ 0.12 mm)Prevents permeation of morpholine-based corrosive residues[3]. Validation: High-contrast inner glove reveals breaches in the outer layer instantly.
Body Protection Tyvek® Lab Coat with knit cuffsPrevents powder accumulation on standard woven cotton coats, which can become secondary exposure sources.
Ocular Protection Indirect Vented Splash GogglesProtects against both fine TZD powder aerosolization and liquid morpholine-derivative splashes[3].
Respiratory Protection N95 or P100 Particulate RespiratorMandatory if handling outside a ventilated enclosure to prevent systemic PPAR-γ activation via inhalation[2].

Operational Workflow: Step-by-Step Handling Protocol

The following methodology outlines the safe weighing, solubilization, and decontamination of the compound.

Workflow Start Initiate Handling Protocol Hood Verify Fume Hood / VBE Face Velocity > 100 fpm Start->Hood PPE Don Core PPE: Dual-Color Gloves, Tyvek Hood->PPE Airflow Validated Weigh Anti-Static Weighing (Closed System) PPE->Weigh Barriers Secured Decon Decontaminate Surfaces (10% Bleach / 70% EtOH) Weigh->Decon Operation Complete Waste Dispose as Hazardous Chemical Waste Decon->Waste Waste Segregation

Self-validating workflow for the safe handling and decontamination of the compound.

Phase 1: Preparation and Donning
  • Validate Engineering Controls: Activate the chemical fume hood or Ventilated Balance Enclosure (VBE). Verify the digital airflow monitor reads ≥ 100 fpm[4]. Perform the tissue-paper visual validation test.

  • Aseptic/Toxic Donning: Don the Tyvek lab coat. Put on the brightly colored inner nitrile gloves, followed by the white outer nitrile gloves. Ensure the outer glove is pulled over the cuff of the lab coat to eliminate exposed skin. Don splash goggles.

Phase 2: Anti-Static Weighing (Critical Step)

Causality: TZD powders are notorious for accumulating static charge, which causes the powder to repel from spatulas and aerosolize into the breathing zone.

  • Discharge Static: Pass an anti-static ionizing bar or zero-stat gun over the weighing paper/boat and the sealed chemical vial before opening.

  • Transfer: Using a grounded micro-spatula, carefully transfer the 3-Morpholin-4-yl-thiazolidine-2,4-dione to the analytical balance.

  • Closed-System Solubilization: Do not remove the dry powder from the hood. Add your vehicle solvent (e.g., DMSO) directly to the vial containing the weighed powder while still inside the VBE. Cap the vial tightly before removing it from the enclosure.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and hood surfaces with a 10% sodium hypochlorite (bleach) solution to chemically degrade the active pharmaceutical ingredient, followed by a 70% ethanol wipe to remove corrosive bleach residues.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated biohazard/chemical waste bin. Remove the lab coat and goggles, then finally remove the inner gloves. Wash hands immediately with soap and water[4].

Spill Response and Disposal Plan

In the event of a powder spill, standard sweeping will aerosolize the TZD compound, creating an immediate inhalation hazard.

  • Isolate the Area: Establish a 15-foot isolation zone. Alert laboratory personnel to evacuate the immediate vicinity.

  • Wet-Wipe Protocol: Do not sweep. Gently cover the spilled powder with absorbent laboratory pads. Carefully pour a solvent (in which the compound is poorly soluble, such as water, to prevent spreading, or a designated neutralizing agent) over the pads to wet the powder and prevent aerosolization.

  • Collection: Scoop the wet material using non-sparking tools and place it into a sealable, rigid, hazardous waste container[3].

  • Disposal: Label the container explicitly as "Hazardous Chemical Waste: TZD-Morpholine Derivative." Dispose of in accordance with local EPA/RCRA regulations via a licensed hazardous waste contractor. Never flush morpholine derivatives down the sink due to aquatic toxicity risks[3].

References

  • Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Considerations for setting occupational exposure limits for novel pharmaceutical modalities Source: PubMed Central (PMC) - NIH URL:[Link]

  • Morpholine Safety Data Sheet Source: Penta Chemicals URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.